molecular formula C16H22O11 B1276447 a-D-Galactose pentaacetate CAS No. 4163-59-1

a-D-Galactose pentaacetate

Número de catálogo: B1276447
Número CAS: 4163-59-1
Peso molecular: 390.34 g/mol
Clave InChI: LPTITAGPBXDDGR-CWVYHPPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Penta-O-acetyl-alpha-D-galactose is an O-acyl carbohydrate that consists of alpha-D-galactopyranose bearing five O-acetyl substituents. It has a role as an insulin release inhibitor. It derives from an alpha-D-galactose.

Propiedades

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-CWVYHPPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263372
Record name α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4163-59-1
Record name α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4163-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of a-D-Galactose pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Galactose pentaacetate is a fully acetylated derivative of D-galactose, a monosaccharide found in various natural sources. This white crystalline powder serves as a crucial intermediate in carbohydrate chemistry and has garnered significant interest for its potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of α-D-Galactose pentaacetate, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological relevance. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

α-D-Galactose pentaacetate is a stable, crystalline solid at room temperature. Its physical and chemical characteristics are essential for its application in synthesis and biological studies.

General Properties
PropertyValue
IUPAC Name [(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Synonyms 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose, Pentaacetyl-α-D-galactose
CAS Number 4163-59-1
Molecular Formula C₁₆H₂₂O₁₁[1]
Molecular Weight 390.34 g/mol [1]
Appearance White crystalline powder
Melting Point 94-98 °C[2]
Specific Rotation ([α]D) +103° to +107° (c=1, in Chloroform)
Solubility
Stability and Reactivity

As a fully acetylated sugar, α-D-Galactose pentaacetate is relatively stable under neutral and dry conditions. The acetyl groups act as protecting groups, preventing reactions at the hydroxyl positions. However, it is susceptible to hydrolysis under acidic or basic conditions, which will remove the acetyl groups to yield D-galactose. The stability of acetylated sugars is a subject of ongoing research, with factors like pH and solvent influencing the rate of deacetylation.

Synthesis and Characterization

The most common method for the synthesis of α-D-Galactose pentaacetate is the acetylation of D-galactose using an excess of an acetylating agent in the presence of a catalyst.

Experimental Protocol: Synthesis of α-D-Galactose Pentaacetate

Materials:

  • D-galactose

  • Acetic anhydride

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Erlenmeyer flask

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve D-galactose in anhydrous pyridine with stirring. The flask should be equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution using a dropping funnel. An excess of acetic anhydride is typically used.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude α-D-Galactose pentaacetate by recrystallization from ethanol to yield a white crystalline solid.

Characterization Methods

The identity and purity of the synthesized α-D-Galactose pentaacetate can be confirmed using various analytical techniques.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of α-D-Galactose pentaacetate. The number of signals, their chemical shifts, multiplicities, and coupling constants provide detailed information about the arrangement of atoms in the molecule.

¹H NMR Spectral Data (typical values in CDCl₃): Detailed peak assignments with chemical shifts, multiplicities, and coupling constants are not consistently available in a single reference. However, the spectrum is characterized by signals corresponding to the anomeric proton, other ring protons, and the methyl protons of the five acetate groups.

¹³C NMR Spectral Data (typical values in CDCl₃): The ¹³C NMR spectrum will show signals for the carbons of the galactose ring and the carbonyl and methyl carbons of the acetate groups. Specific chemical shift assignments require detailed 2D NMR experiments.

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of α-D-Galactose pentaacetate is characterized by the presence of strong ester carbonyl stretching vibrations and the absence of the broad hydroxyl (-OH) stretching band that would be present in the starting material, D-galactose.

FTIR Spectral Data (typical values):

Wavenumber (cm⁻¹)Assignment
~1740-1750C=O (ester carbonyl) stretch
~1220-1240C-O (ester) stretch
~1040-1080C-O (pyranose ring) stretch
No broad peak at ~3200-3600Absence of O-H stretch

Mass spectrometry can be used to confirm the molecular weight of α-D-Galactose pentaacetate.

Gas chromatography can be employed to assess the purity of the synthesized compound.

Biological Activity and Applications

While often used as a synthetic intermediate, α-D-Galactose pentaacetate has been reported to exhibit some biological activities. It has been investigated for its potential antiviral, antibacterial, and antitumor properties. Furthermore, studies have shown that it can inhibit leucine-induced insulin release from pancreatic islets, suggesting a potential role in modulating insulin secretion. Its ability to cross cell membranes more readily than its unacetylated counterpart, D-galactose, makes it a useful tool for studying carbohydrate metabolism and its effects within cells.

Experimental Workflow and Logical Relationships

The synthesis and characterization of α-D-Galactose pentaacetate follow a logical progression of steps, from the initial reaction to the final purity assessment.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start D-Galactose reaction Acetylation Reaction (Room Temperature, Overnight) start->reaction reagents Acetic Anhydride Pyridine reagents->reaction workup Aqueous Workup (Extraction with DCM) reaction->workup purification Recrystallization (Ethanol) workup->purification product α-D-Galactose Pentaacetate purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structure Confirmation ftir FTIR Spectroscopy product->ftir Functional Group Identification ms Mass Spectrometry product->ms Molecular Weight Verification gc Gas Chromatography product->gc Purity Assessment

Synthesis and Characterization Workflow of α-D-Galactose Pentaacetate.

Conclusion

α-D-Galactose pentaacetate is a valuable compound for researchers in carbohydrate chemistry and drug development. Its well-defined physical and chemical properties, along with established synthetic and characterization protocols, make it a versatile building block for more complex molecules. The emerging evidence of its biological activities warrants further investigation into its potential therapeutic applications. This guide provides a foundational understanding of α-D-Galactose pentaacetate to support its effective use in scientific research.

References

Synthesis of α-D-Galactose Pentaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of α-D-galactose pentaacetate from D-galactose. The document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. It details the chemical pathways, experimental protocols, and quantitative data associated with the acetylation of D-galactose.

Introduction

D-galactose pentaacetate is a fully protected derivative of D-galactose, where all hydroxyl groups are converted to acetate esters. This protection strategy is crucial in multistep organic syntheses, enhancing the solubility of the sugar in organic solvents and allowing for selective modification of other parts of a molecule. The anomeric configuration of the pentaacetate, either α or β, is of significant importance in glycosylation reactions and the synthesis of bioactive molecules. This guide focuses on the synthesis of the α-anomer, a key intermediate in various chemical and pharmaceutical applications. While the β-anomer is often the more readily synthesized product under basic or neutral conditions, specific methods are required to obtain the α-anomer selectively.

Chemical Reaction Pathway

The synthesis of D-galactose pentaacetate involves the acetylation of all five hydroxyl groups of D-galactose using an acetylating agent, typically acetic anhydride. The anomeric selectivity of this reaction is highly dependent on the catalyst employed.

G D_Galactose D-Galactose Catalyst Catalyst (e.g., NaOAc or HClO4) D_Galactose->Catalyst Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Catalyst Alpha_Pentaacetate α-D-Galactose Pentaacetate Catalyst->Alpha_Pentaacetate  Acidic (HClO4) Beta_Pentaacetate β-D-Galactose Pentaacetate Catalyst->Beta_Pentaacetate  Basic (NaOAc)

Figure 1: General reaction scheme for the synthesis of D-galactose pentaacetate, highlighting the influence of the catalyst on anomeric selectivity.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of D-galactose pentaacetate. It is important to note that the use of sodium acetate as a catalyst primarily yields the β-anomer.

ParameterValueReference
Reactants
D-galactose10 g (0.055 mole)[1]
Acetic Anhydride30 mL (0.3005 mole)[1]
Sodium Acetate (Catalyst)5 g (0.0601 mole)[1]
Reaction Conditions
Initial Temperature70°C[1]
Final Temperature95°C[1]
Reaction Time18 hours[1]
Work-up
Quenching AgentSaturated Sodium Bicarbonate Solution[1]
Extraction SolventDichloromethane (DCM)[1]
Product
Product NameGalactose Pentaacetate[1]
Yield98% (19.86 g, 0.0539 mole)[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of D-galactose pentaacetate. Protocol 1 describes a common method that yields the β-anomer, while Protocol 2 outlines the approach for obtaining the desired α-anomer.

Protocol 1: Synthesis of β-D-Galactose Pentaacetate using Sodium Acetate

This protocol is adapted from a procedure that results in a high yield of the pentaacetylated galactose, predominantly as the β-anomer.[1]

Materials:

  • D-galactose (dried)

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Deionized water

  • Round-bottom flask

  • Stir plate with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5 g of anhydrous sodium acetate in 30 mL of acetic anhydride.

  • Heat the stirring solution to 70°C.

  • Gradually add 10 g of dried D-galactose to the solution.

  • Increase the temperature to 95°C and allow the reaction to stir for 18 hours under a reflux condenser.

  • After 18 hours, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Collect the organic layer and remove the solvent under reduced pressure using a rotary evaporator to obtain the galactose pentaacetate.[1]

Protocol 2: Synthesis of α-D-Galactose Pentaacetate

The synthesis of the α-anomer can be achieved through two primary methods: direct acid-catalyzed acetylation or anomerization of the β-pentaacetate.

This method is based on the principle that acid catalysts, such as perchloric acid (HClO4), favor the formation of the α-anomer.[2]

Materials:

  • D-galactose (dried)

  • Acetic anhydride

  • Perchloric acid (HClO4) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Deionized water

  • Round-bottom flask

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend dried D-galactose in acetic anhydride.

  • Cool the mixture in an ice bath.

  • Carefully add a catalytic amount of perchloric acid to the stirring suspension.

  • Allow the reaction to proceed at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude α-D-galactose pentaacetate.

  • Purify the product by recrystallization or column chromatography.

This method involves the conversion of the more easily synthesized β-anomer to the α-anomer using a Lewis acid catalyst.[3]

Materials:

  • β-D-galactose pentaacetate

  • Aluminum chloride (AlCl3) or another suitable Lewis acid

  • Anhydrous solvent (e.g., diethyl ether or solvent-free)

  • High-pressure reaction vessel (if using a volatile solvent at high temperature)

  • Silica gel for column chromatography

Procedure:

  • Combine β-D-galactose pentaacetate and the Lewis acid (e.g., AlCl3) in a suitable reaction vessel. The reaction can be performed in an anhydrous solvent like diethyl ether or neat.

  • Heat the mixture to a high temperature (e.g., 110°C) for several hours.

  • Monitor the reaction by TLC to observe the conversion of the β-anomer to the α-anomer.

  • Upon completion, cool the reaction mixture.

  • If a solvent was used, load the solution directly onto a silica gel column. If solvent-free, dissolve the residue in a suitable organic solvent.

  • Purify the product by column chromatography to isolate the 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of D-galactose pentaacetate.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Combine D-Galactose, Acetic Anhydride, and Catalyst Heating Heat and Stir (e.g., 95°C for 18h) Reactants->Heating Quenching Quench with Saturated NaHCO3 Heating->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purify Recrystallization or Column Chromatography Drying->Purify Analysis Characterization (NMR, IR, etc.) Purify->Analysis

Figure 2: General experimental workflow for the synthesis of D-galactose pentaacetate.

Conclusion

The synthesis of α-D-galactose pentaacetate is a critical step for various applications in glycochemistry and drug development. While the β-anomer is often the major product under standard acetylation conditions with a basic catalyst, the α-anomer can be selectively synthesized through the use of an acid catalyst or by anomerization of the β-pentaacetate. The choice of synthetic route will depend on the desired purity, yield, and the available starting materials and reagents. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and utilize this important carbohydrate derivative.

References

An In-depth Technical Guide to α-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of α-D-Galactose pentaacetate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the pharmaceutical sciences.

Core Compound Data

α-D-Galactose pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose, is a fully protected derivative of D-galactose. The acetylation of the hydroxyl groups enhances its solubility in organic solvents and makes it a versatile precursor in glycosylation reactions and the synthesis of various biologically active molecules.

Physicochemical Properties

The key quantitative data for α-D-Galactose pentaacetate are summarized in the table below, providing a quick reference for its physical and chemical specifications.

PropertyValueReference(s)
CAS Number 4163-59-1[1]
Molecular Formula C₁₆H₂₂O₁₁[1]
Molecular Weight 390.34 g/mol [2]
Appearance White crystalline powder[3]
Melting Point 92.0 - 98.0 °C
Specific Rotation +103.0° to +107.0° (c=1, CHCl₃)
Solubility Soluble in ethanol and chloroform; insoluble in water.[3]
Spectral Data

Characterization of α-D-Galactose pentaacetate is crucial for confirming its identity and purity. While detailed spectral assignments for the α-anomer can be complex, typical values are found in the regions described below. Note that the anomeric configuration significantly influences the chemical shifts, particularly of the anomeric proton (H-1) and carbon (C-1). The provided data for the β-anomer can be used for comparison.

¹H NMR Spectrum of β-D-Galactose pentaacetate (400 MHz, CDCl₃):

  • δ 5.71 (d, J=8.3 Hz, 1H, H-1)

  • δ 5.43 (d, J=3.4 Hz, 1H, H-4)

  • δ 5.34 (dd, J=10.5, 8.3 Hz, 1H, H-2)

  • δ 5.10 (dd, J=10.5, 3.4 Hz, 1H, H-3)

  • δ 4.15 (m, 2H, H-6a, H-6b)

  • δ 4.08 (m, 1H, H-5)

  • δ 2.17, 2.13, 2.05, 2.00 (s, 15H, 5 x OAc)[4]

¹³C NMR Spectrum of β-D-Galactose pentaacetate:

  • The spectrum for the β-anomer shows characteristic signals for the acetyl carbonyls (around 169-171 ppm), the anomeric carbon (around 92 ppm), other ring carbons (67-73 ppm), the C-6 carbon (around 61 ppm), and the acetyl methyl groups (around 20-21 ppm).

Experimental Protocols

Synthesis of α-D-Galactose Pentaacetate

The most common method for synthesizing α-D-Galactose pentaacetate is the acetylation of D-galactose. The following protocol is a typical procedure.

Materials:

  • D-galactose

  • Acetic anhydride

  • Sodium acetate (anhydrous) or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Methanol or Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, suspend D-galactose in an excess of acetic anhydride.

  • Add a catalytic amount of either anhydrous sodium acetate or pyridine to the mixture.

  • Heat the reaction mixture gently (e.g., to 70-95°C) with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to overnight).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into dichloromethane.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification: The crude α-D-Galactose pentaacetate can be purified by recrystallization.

  • Dissolve the crude product in a minimum amount of hot methanol or ethanol.[5][6]

  • If the solution is colored, activated charcoal can be added and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of α-D-Galactose pentaacetate.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start D-Galactose + Acetic Anhydride catalyst Add Catalyst (e.g., NaOAc) start->catalyst reaction Heat and Stir catalyst->reaction quench Quench with NaHCO₃ reaction->quench extraction Extract with DCM quench->extraction wash Wash with H₂O and Brine extraction->wash dry Dry and Evaporate wash->dry crude Crude Product dry->crude dissolve Dissolve in Hot Methanol crude->dissolve crystallize Cool to Crystallize dissolve->crystallize filtrate Vacuum Filtration crystallize->filtrate final_product Pure α-D-Galactose Pentaacetate filtrate->final_product

References

Spectroscopic Profile of α-D-Galactose Pentaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the fully acetylated α-anomer of D-galactose, α-D-Galactose pentaacetate (Ac-α-D-Gal). This document is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, drug discovery, and development by presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for α-D-Galactose pentaacetate, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for a closely related compound, α-D-glucose pentaacetate, which can serve as a reference in the absence of fully assigned data for α-D-galactose pentaacetate. The spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of α-D-Glucose Pentaacetate in CDCl₃

Chemical Shift (δ) ppmMultiplicityAssignment
6.33dH-1
5.47tH-3
5.12tH-4
5.11ddH-2
4.27ddH-6a
4.11mH-5, H-6b
2.19, 2.10, 2.05, 2.03, 2.02s5 x CH₃ (acetyl)

Note: Data is for α-D-glucose pentaacetate and serves as an illustrative example.

Table 2: ¹³C NMR Spectral Data of α-D-Glucose Pentaacetate in CDCl₃

Chemical Shift (δ) ppmAssignment
170.6, 170.2, 169.9, 169.4, 168.95 x C=O (acetyl)
89.1C-1
72.8C-3
70.2C-5
69.8C-2
67.8C-4
61.5C-6
20.9, 20.7, 20.6, 20.55 x CH₃ (acetyl)

Note: Data is for α-D-glucose pentaacetate and serves as an illustrative example. A specification sheet for α-D-Galactose pentaacetate confirms that its ¹³C NMR spectrum conforms to the expected structure.[1]

Infrared (IR) Spectroscopy

The IR spectrum of α-D-Galactose pentaacetate reveals characteristic absorption bands corresponding to its functional groups. The spectrum was obtained for a solid sample.[2]

Table 3: Key IR Absorption Bands of α-D-Galactose Pentaacetate

Wavenumber (cm⁻¹)IntensityAssignment
~1740-1750StrongC=O stretching (ester)
~1220-1240StrongC-O stretching (ester)
~1040-1080StrongC-O stretching (pyranose ring)
~2900-3000MediumC-H stretching (alkyl)
~1370MediumC-H bending (methyl)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of α-D-glucose pentaacetate, an isomer of α-D-galactose pentaacetate, provides insights into the fragmentation pattern of peracetylated hexopyranoses. The mass spectrum of the glucose analogue shows characteristic fragment ions.[3]

Table 4: Key Mass Spectrometry Data (EI-MS) for α-D-Glucose Pentaacetate

m/zRelative Intensity (%)Assignment (Proposed Fragment)
331Low[M - OAc]⁺
242Moderate[M - OAc - AcOH - CH₂CO]⁺
169High[AcO-CH=CH-CH=OAc]⁺ (oxonium ion)
157High[M - OAc - AcOH - CH₂CO - C₂H₂O]⁺
115High[AcO-CH=CH-C≡O]⁺
43Very High (Base Peak)[CH₃CO]⁺ (acetyl cation)

Note: Data is for the isomer α-D-glucose pentaacetate and is representative of the fragmentation of peracetylated hexoses.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid α-D-Galactose pentaacetate sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: Appropriate for the proton chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2 seconds

    • Spectral width: Appropriate for the carbon chemical shift range (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for several hours and cool in a desiccator.

  • In an agate mortar, grind 1-2 mg of the α-D-Galactose pentaacetate sample to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding until a homogeneous mixture is obtained.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

IR Spectrum Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of α-D-Galactose pentaacetate in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A suitable capillary column for carbohydrate analysis (e.g., a non-polar or medium-polarity column).

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 5-10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like α-D-Galactose pentaacetate.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample α-D-Galactose Pentaacetate Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FTIR Spectroscopy KBr_Pellet->IR GC_MS GC-MS Analysis Dilution->GC_MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GC_MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of α-D-Galactose pentaacetate.

References

A Technical Guide to the Solubility of α-D-Galactose Pentaacetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of α-D-Galactose pentaacetate, a fully acetylated derivative of galactose. Understanding the solubility of this compound is critical for its application in biochemical research, synthesis of glycosides, and as a pharmaceutical intermediate. Due to a notable scarcity of published quantitative solubility data, this document compiles the available qualitative and quantitative information and provides a comprehensive experimental protocol for researchers to determine solubility in their specific solvent systems.

Quantitative and Qualitative Solubility Data

Table 1: Reported Solubility of D-Galactose Pentaacetate

SolventAnomerSolubility ValueData Type
Methanolα-D~ 50 mg/mLQuantitative
Ethanolα,β-D"Easily soluble"Qualitative
Chloroformα,β-D"Easily soluble"Qualitative
Waterα,β-D"Insoluble"Qualitative

Note: Contradictory information exists, with some vendor sources suggesting the β-anomer is soluble in water.

For informational purposes, the solubility characteristics of the closely related compound, α-D-Glucose pentaacetate, are presented below. While not a direct substitute, the similar structure may suggest analogous solubility behavior.

Table 2: Reported Solubility of α-D-Glucose Pentaacetate (Analogous Compound)

SolventSolubility Description
WaterSparingly soluble (< 5 g/L)[1][2]
EthanolSoluble / Slightly Soluble[1][3]
AcetoneSoluble[3]
Diethyl EtherSoluble[1][2]
ChloroformSoluble[4]
Acetic AcidSoluble[1][2]

Experimental Methodology for Solubility Determination

The most reliable and commonly cited method for determining the equilibrium solubility of a solid compound in a solvent is the Shake-Flask Method . This method is considered the "gold standard" for generating accurate solubility data.

Principle: An excess amount of the solid solute is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solid. After equilibration, the phases are separated, and the concentration of the solute in the saturated supernatant is quantified.

Detailed Protocol: Equilibrium Shake-Flask Method

  • Preparation of Materials:

    • Solute: α-D-Galactose pentaacetate (solid, crystalline powder).

    • Solvents: Select a range of high-purity organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene).

    • Equipment: Analytical balance, temperature-controlled orbital shaker or thermomixer, screw-cap vials (e.g., 2 mL glass vials), centrifuge, syringe filters (e.g., 0.22 µm PTFE), and analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or LC-MS).

  • Experimental Procedure:

    • Step 1: Addition of Excess Solid: Accurately weigh an amount of α-D-Galactose pentaacetate that is known to be in excess of its expected solubility and add it to a vial. Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

    • Step 2: Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the vials at a constant speed (e.g., 850 rpm) for a sufficient duration to reach equilibrium. A period of 18 to 24 hours is typically recommended.[2]

    • Step 3: Phase Separation: After incubation, allow the vials to rest at the experimental temperature for a short period to allow for the sedimentation of the excess solid. To ensure complete removal of undissolved particles, the suspension should be centrifuged at high speed or filtered using a chemically resistant syringe filter.

    • Step 4: Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. To bring the concentration within the linear range of the analytical method, perform an accurate serial dilution of the supernatant with the same solvent.

    • Step 5: Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., GC or LC-MS/MS) to determine the concentration of α-D-Galactose pentaacetate.[1][3] A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

    • Step 6: Calculation of Solubility: Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.

  • Reproducibility: To ensure the reliability of the results, the experiment should be performed in replicate (e.g., in triplicate) for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Step 1: Add Excess Solute to Solvent in Vial B Step 2: Equilibrate (e.g., 24h at 25°C) A->B Incubate C Step 3: Separate Phases (Centrifuge / Filter) B->C Equilibrium Reached D Step 4: Dilute Supernatant C->D Collect Supernatant E Step 5: Quantify Concentration (e.g., HPLC, GC) D->E Analyze Sample F Step 6: Calculate Solubility E->F Use Calibration Curve

Caption: Workflow for determining the solubility of α-D-Galactose pentaacetate.

References

An In-depth Technical Guide to the Stability and Storage of a-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for a-D-Galactose pentaacetate. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their work.

Chemical Stability

This compound, a fully acetylated derivative of galactose, is susceptible to degradation through several pathways, primarily hydrolysis of its ester linkages. The stability of this compound is influenced by various environmental factors, including temperature, humidity, and pH.

Key Degradation Pathway: Hydrolysis

The primary route of degradation for this compound is the hydrolysis of its five acetate ester groups. This process can be catalyzed by both acidic and basic conditions, leading to the stepwise removal of acetyl groups and ultimately yielding galactose and acetic acid. The rate of hydrolysis is significantly influenced by the pH of the environment.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the ester linkages are protonated, making them more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the ester groups, leading to a more rapid degradation compared to acidic or neutral conditions.

The partially deacetylated intermediates may also be present as degradation products. It is crucial to control the pH to minimize hydrolysis, especially in solution.

Thermal Degradation

While specific quantitative data on the thermal degradation kinetics of this compound is not extensively available in the public domain, it is understood that elevated temperatures can accelerate the rate of hydrolysis and potentially lead to other degradation pathways of the galactose molecule itself. As a solid, the compound is relatively stable at ambient temperatures, but for long-term storage, controlled, cooler temperatures are recommended to minimize any potential degradation.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from various suppliers.[1]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Long-term: -20°CShort-term: 2-8°CMinimizes the rate of potential degradation reactions, including hydrolysis and thermal decomposition.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Protects the compound from moisture and oxygen, which can contribute to hydrolysis and oxidative degradation.[1]
Container Tightly sealed, light-resistant containerPrevents exposure to moisture and light, which can accelerate degradation.
Physical Form Solid (as supplied)The compound is more stable in its solid, crystalline form than in solution.

Experimental Protocols: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for assessing the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose. The following is a representative protocol for a stability-indicating HPLC method.

Objective: To separate and quantify this compound from its potential degradation products (e.g., partially deacetylated forms and galactose).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Table 2: Representative HPLC Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Gradient Start with a higher aqueous concentration and gradually increase the acetonitrile concentration. A possible starting point is 30:70 (Acetonitrile:Water), moving to 70:30 over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (for the acetyl groups)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the initial mobile phase composition to prepare a stock solution. Further dilute to a suitable concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the same diluent.

Forced Degradation Studies:

To validate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.

  • Acid Hydrolysis: Dissolve the sample in a dilute acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before injection.

  • Base Hydrolysis: Dissolve the sample in a dilute basic solution (e.g., 0.1 N NaOH) and keep at room temperature for a defined period. Neutralize the sample before injection.

  • Oxidative Degradation: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C) for an extended period.

  • Photostability: Expose the sample to UV light according to ICH guidelines.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

cluster_conditions Degradation Conditions cluster_compound This compound cluster_products Degradation Products Acid (H+) Acid (H+) a_D_Gal_pentaacetate a-D-Galactose Pentaacetate Acid (H+)->a_D_Gal_pentaacetate Hydrolysis Base (OH-) Base (OH-) Base (OH-)->a_D_Gal_pentaacetate Hydrolysis Heat Heat Heat->a_D_Gal_pentaacetate Accelerates Degradation Moisture Moisture Moisture->a_D_Gal_pentaacetate Enables Hydrolysis Partially_Deacetylated Partially Deacetylated Intermediates a_D_Gal_pentaacetate->Partially_Deacetylated Galactose Galactose Partially_Deacetylated->Galactose Acetic_Acid Acetic Acid

Caption: Degradation pathways of this compound.

cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard Solution Injector Autosampler/ Injector Standard->Injector Sample Test Sample Solution Sample->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: Workflow for HPLC analysis of this compound.

References

In-Depth Technical Guide: Biological Activity of α-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-D-Galactose pentaacetate (Gal5Ac) is a peracetylated derivative of the monosaccharide D-galactose. The addition of five acetate groups to the galactose molecule increases its lipophilicity, potentially enhancing its ability to cross cell membranes. While research specifically focused on the biological activities of α-D-galactose pentaacetate is limited, existing studies and data on related acetylated monosaccharides suggest a range of potential pharmacological effects, including modulation of insulin secretion, and potential anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the currently known biological activities of α-D-galactose pentaacetate, detailed experimental protocols for its investigation, and hypothesized signaling pathways based on the activities of structurally related compounds.

Physicochemical Properties

PropertyValue
IUPAC Name (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate
Molecular Formula C₁₆H₂₂O₁₁
Molecular Weight 390.34 g/mol
Appearance White crystalline powder[1]
CAS Number 4163-59-1[1]

Known and Potential Biological Activities

Direct experimental evidence for the biological activities of α-D-galactose pentaacetate is sparse. However, preliminary studies and research on analogous compounds provide insights into its potential therapeutic applications.

Modulation of Insulin Secretion

A study has shown that α-D-galactose pentaacetate can inhibit leucine-induced insulin release in isolated rat pancreatic islets[2]. This suggests a potential role for this compound in modulating glucose homeostasis. However, detailed quantitative data, such as IC₅₀ values, are not yet available.

Biological Activity Model System Observed Effect Quantitative Data
Inhibition of Insulin ReleaseIsolated Rat Pancreatic IsletsInhibition of leucine-induced insulin secretion[2]Not Reported
Potential Anti-inflammatory Activity

While no direct studies have been published on the anti-inflammatory effects of α-D-galactose pentaacetate, the parent molecule, D-galactose, has been shown to induce an inflammatory response in various in vivo models[3][4]. It is hypothesized that acetylated derivatives may modulate these inflammatory pathways. Studies on other acetylated polysaccharides have demonstrated anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway[5].

Potential Anticancer and Apoptotic Activity

The anticancer potential of α-D-galactose pentaacetate has not been directly investigated. However, D-galactose has been shown to induce necroptotic cell death in neuroblastoma cell lines[6][7]. Furthermore, other acetylated monosaccharides have been reported to induce apoptosis in cancer cells[8][9][10]. This suggests that α-D-galactose pentaacetate may possess cytotoxic and pro-apoptotic properties that warrant further investigation.

Experimental Protocols

Synthesis of α-D-Galactose Pentaacetate

This protocol is adapted from a published method for the acetylation of galactose[11][12][13].

Materials:

  • D-galactose

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Round bottom flask

  • Separatory funnel

Procedure:

  • In a round bottom flask, dissolve 5 g of anhydrous sodium acetate in 30 mL of acetic anhydride with stirring.

  • Heat the solution to 70°C.

  • Slowly add 10 g of dried D-galactose to the heated solution.

  • Increase the temperature to 95°C and continue stirring for 18 hours.

  • After 18 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude α-D-galactose pentaacetate can be purified by recrystallization from a suitable solvent such as ethanol.

Assessment of Anti-inflammatory Activity

3.2.1. Cell Culture and Treatment

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for cytokine and Western blot analysis) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of α-D-galactose pentaacetate (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

3.2.2. Nitric Oxide (NO) Production Assay (Griess Test)

  • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO concentration using a sodium nitrite standard curve.

3.2.3. Cytokine Measurement (ELISA)

  • Collect the cell culture supernatant from the 6-well plates.

  • Centrifuge to remove any cellular debris.

  • Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Investigation of NF-κB Signaling Pathway (Western Blot)

3.3.1. Protein Extraction

  • After treatment, wash the cells in the 6-well plates with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3.3.2. Western Blot Analysis

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

3.4.1. Cell Treatment and Staining

  • Seed cancer cells (e.g., HeLa, HepG2) in 6-well plates and treat with various concentrations of α-D-galactose pentaacetate for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

3.4.2. Flow Cytometry Analysis

  • Analyze the stained cells using a flow cytometer.

  • Use FITC signal (FL1) to detect Annexin V-positive cells (apoptotic) and PI signal (FL2 or FL3) to detect necrotic cells.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

hypothesized_nfkb_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Gal5Ac α-D-Galactose Pentaacetate Gal5Ac->IKK Inhibits (Hypothesized) IkB IκBα Degradation IKK->IkB NFkB_nuc NF-κB Nuclear Translocation IkB->NFkB_nuc releases Cytokines Pro-inflammatory Cytokine Production NFkB_nuc->Cytokines

Caption: Hypothesized anti-inflammatory mechanism of α-D-galactose pentaacetate.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Seed RAW 264.7 cells B Pre-treat with α-D-Galactose Pentaacetate A->B C Stimulate with LPS B->C D Griess Assay (NO) C->D E ELISA (Cytokines) C->E F Western Blot (NF-κB) C->F G Quantify NO & Cytokine Levels D->G E->G H Analyze Protein Expression F->H I Statistical Analysis G->I H->I

Caption: Workflow for assessing anti-inflammatory activity.

logical_relationship A Synthesize & Purify α-D-Galactose Pentaacetate B In vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Investigate Anti-inflammatory Effects (LPS-stimulated Macrophages) B->C D Investigate Anticancer Effects (Cancer Cell Lines) B->D E Mechanistic Studies (e.g., NF-κB, Apoptosis Pathways) C->E D->E F In vivo Studies (Animal Models) E->F

Caption: Strategy for characterizing biological activity.

Conclusion and Future Directions

α-D-Galactose pentaacetate is a molecule with underexplored therapeutic potential. Preliminary findings suggest a role in the modulation of insulin secretion. Based on the activities of related compounds, it is plausible that it may also possess anti-inflammatory and anticancer properties. The experimental protocols provided in this guide offer a framework for the systematic investigation of these potential activities. Future research should focus on generating robust quantitative data for its biological effects, elucidating the specific molecular mechanisms involved, and evaluating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the potential of α-D-galactose pentaacetate as a lead compound for drug development.

References

The Discovery and Enduring Legacy of a-D-Galactose Pentaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

a-D-Galactose pentaacetate, a fully acetylated derivative of the monosaccharide galactose, has been a cornerstone in carbohydrate chemistry for over a century. Its discovery, rooted in the foundational work of Emil Fischer and his contemporaries in the late 19th and early 20th centuries, marked a significant step in the ability to characterize and manipulate sugars. This technical guide provides an in-depth exploration of the history, synthesis, and physicochemical properties of this compound. Furthermore, it details its critical role as a versatile intermediate in the synthesis of complex glycoconjugates and its applications in modern drug development, including targeted drug delivery and the modulation of cellular signaling pathways.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in a single seminal publication but is intrinsically linked to the groundbreaking era of carbohydrate chemistry led by Nobel laureate Emil Fischer.[1][2] Fischer's systematic investigation of sugar structures, which began in the late 1880s, necessitated methods to protect the numerous hydroxyl groups to allow for selective reactions.[1][2] Acetylation, the process of introducing acetyl groups, emerged as a key technique.

Early methods for the acetylation of sugars, including galactose, typically involved heating the sugar with acetic anhydride in the presence of a catalyst such as sodium acetate or zinc chloride. These reactions often produced a mixture of anomers, the α and β forms, which could then be separated. While Fischer himself was a pioneer in this field, much of the detailed work on specific sugar acetates was carried out by his students and other chemists of the time, with publications often appearing in German chemical journals. The ability to obtain crystalline derivatives like this compound was a significant advancement, as it facilitated the purification and characterization of sugars, which were notoriously difficult to handle as viscous syrups.

Physicochemical Properties

This compound is a white crystalline solid that is soluble in many organic solvents but has low solubility in water.[3] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValue
Chemical Formula C₁₆H₂₂O₁₁
Molecular Weight 390.34 g/mol
CAS Number 4163-59-1
Appearance White crystalline powder
Melting Point 92-98 °C
Specific Rotation [α]D +103° to +107° (c=1, CHCl₃)
Solubility Soluble in chloroform, ethanol; low solubility in water.[3]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 ~6.3~89
2 ~5.3~68
3 ~5.1~69
4 ~5.4~67
5 ~4.1~70
6a, 6b ~4.2, ~4.0~61
Acetyl (C=O) -~169-171
Acetyl (CH₃) ~2.0-2.2 (multiple peaks)~20-21

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The values presented are approximate and based on typical spectra.

Experimental Protocols

The synthesis of this compound can be achieved through both historical and modern methodologies. The acetyl groups serve as protecting groups, allowing for selective modifications at other positions of the galactose molecule.

Historical Synthesis Protocol (Adapted from early 20th-century methods)

This protocol is based on the general methods for sugar acetylation used in the early 20th century.

Materials:

  • D-Galactose

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

  • Water

Procedure:

  • A mixture of D-galactose and anhydrous sodium acetate is prepared in a round-bottom flask.

  • Acetic anhydride is added in excess to the flask.

  • The mixture is heated gently on a water bath for several hours.

  • After the reaction is complete, the warm solution is poured into a beaker of ice-cold water while stirring vigorously to precipitate the crude galactose pentaacetate.

  • The solid precipitate is collected by filtration and washed thoroughly with cold water to remove acetic acid and unreacted reagents.

  • The crude product, a mixture of α and β anomers, is then recrystallized from ethanol. The α-anomer, being less soluble, will preferentially crystallize out upon cooling.

  • The crystalline this compound is collected by filtration, washed with a small amount of cold ethanol, and dried.

Modern Synthesis Protocol

Modern protocols often utilize pyridine as both a solvent and a catalyst, which allows the reaction to proceed efficiently at room temperature.

Materials:

  • D-Galactose

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • D-Galactose is suspended in pyridine in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Acetic anhydride is added dropwise to the cooled suspension with continuous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is diluted with dichloromethane and washed successively with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize excess acid), and brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford pure this compound.

Applications in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules and plays a significant role in drug development.[4][5] Its primary utility lies in its role as a protected precursor for the synthesis of galactoconjugates.

Intermediate in Pharmaceutical Synthesis

The acetyl groups of this compound can be selectively removed to allow for the introduction of other functional groups or for the formation of glycosidic bonds. This makes it an invaluable building block for the synthesis of:

  • Oligosaccharides and Glycoconjugates: These complex carbohydrates are involved in numerous biological processes, including cell recognition, cell adhesion, and immune responses.[2]

  • Glycolipids and Glycoproteins: These molecules are integral components of cell membranes and play roles in cell signaling and as receptors.

  • Prodrugs: Galactose moieties can be attached to drugs to improve their solubility, bioavailability, and to facilitate targeted delivery to specific tissues, such as the liver, which has asialoglycoprotein receptors that recognize galactose.

Role in Cellular Signaling

While this compound itself is not directly involved in signaling, the galactose derivatives synthesized from it are. Galactose-containing glycoconjugates on the cell surface are key players in cell-cell communication and signaling.

  • Cell Recognition and Adhesion: The specific arrangement of sugar residues on the cell surface, including galactose, forms a "glycocalyx" that is recognized by other cells and proteins. This recognition is fundamental to processes like immune surveillance and tissue formation.

  • Targeted Drug Delivery: The specific uptake of galactose by certain cell types can be exploited for targeted drug delivery. For example, drugs conjugated to galactose can be targeted to liver cells for the treatment of liver diseases.

  • Modulation of Insulin Release: Studies have shown that some galactose derivatives can influence insulin secretion. For instance, this compound has been observed to inhibit insulin release stimulated by certain compounds in pancreatic islets, suggesting a potential role for such derivatives in modulating insulin signaling.[6]

  • Cellular Senescence: Intracellular accumulation of galactose has been linked to the induction of cellular senescence, a process implicated in aging and tumor suppression.[7]

Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow D_Galactose D-Galactose Reaction Acetylation D_Galactose->Reaction Reagents Acetic Anhydride, Pyridine Reagents->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product a-D-Galactose Pentaacetate Purification->Final_Product

Caption: A schematic overview of the modern synthesis of this compound.

Diagram 2: Logical Relationship in Targeted Drug Delivery

Targeted_Drug_Delivery cluster_synthesis Synthesis of Galactoconjugate cluster_delivery Targeted Delivery and Action GalPenta a-D-Galactose Pentaacetate Conjugation Chemical Conjugation GalPenta->Conjugation Drug Therapeutic Drug Drug->Conjugation Gal_Drug Galactose-Drug Conjugate Conjugation->Gal_Drug Receptor Asialoglycoprotein Receptor (ASGPR) Gal_Drug->Receptor Binding TargetCell Target Cell (e.g., Hepatocyte) Internalization Receptor-Mediated Endocytosis Receptor->Internalization DrugRelease Intracellular Drug Release Internalization->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: The role of galactose derivatives in targeted drug delivery to cells.

Conclusion

From its origins in the foundational era of carbohydrate chemistry to its present-day applications in cutting-edge drug development, this compound has remained a compound of significant scientific interest. Its utility as a protected intermediate enables the synthesis of a vast array of complex glycoconjugates that are essential for understanding and manipulating biological systems. As research in glycobiology and targeted therapeutics continues to expand, the demand for versatile building blocks like this compound is poised to grow, ensuring its continued relevance in the scientific landscape.

References

The Ubiquitous Presence of Acetylated Galactose Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylated derivatives of galactose are a widespread and functionally diverse class of modified monosaccharides found across all domains of life, from bacteria and plants to marine organisms and mammals. These modifications, most commonly O-acetylation, play critical roles in a myriad of biological processes, including molecular recognition, cell signaling, and immune modulation. The presence and pattern of acetylation can profoundly alter the physicochemical properties of glycans, influencing their conformation, solubility, and interactions with proteins. This technical guide provides an in-depth overview of the natural occurrence of acetylated galactose derivatives, summarizes quantitative data on their abundance, details experimental protocols for their analysis, and visualizes key biological pathways and analytical workflows in which they are involved. This resource is intended to support researchers and drug development professionals in understanding and harnessing the biological significance of these vital modifications.

Natural Occurrence of Acetylated Galactose Derivatives

Acetylated galactose is found as a constituent of a wide array of glycoconjugates, including glycoproteins, glycolipids, and polysaccharides. The position and degree of acetylation vary significantly depending on the organism, cell type, and developmental stage, highlighting the tightly regulated nature of these modifications.

In Mammals: O-Acetylated Sialic Acids and Gangliosides

In mammals, the most prominent examples of acetylated galactose derivatives are found within the sialic acid family. Sialic acids, which are often terminal monosaccharides on glycan chains, can be O-acetylated at various positions, with 9-O-acetylated N-acetylneuraminic acid (Neu5,9Ac₂) being a common variant. These modifications are crucial for a range of biological functions.

O-acetylated gangliosides, such as 9-O-acetyl GD3, are particularly noteworthy for their role in regulating apoptosis. While the ganglioside GD3 is a pro-apoptotic molecule, its 9-O-acetylation completely abrogates this function, thereby playing a critical role in cell survival and cancer biology[1][2][3][4]. O-acetylation of sialic acids also influences cell-cell interactions, immune recognition, and pathogen binding[5].

In Plants: Acetylated Polysaccharides of the Cell Wall

Plant cell walls are complex structures composed of various polysaccharides, many of which are O-acetylated. This modification impacts the physical properties of the cell wall, including its flexibility and digestibility[6][7]. Acetylated galactose is found in hemicelluloses and pectins[6][8]. For instance, in the hemicellulose xyloglucan, the sidechain galactosyl residues can be O-acetylated[6]. The degree of acetylation can influence the interaction between different cell wall polymers and their degradation by microbial enzymes[7].

In Marine Organisms: Sulfated and Acetylated Galactans

Marine algae and invertebrates are rich sources of unique polysaccharides, many of which are both sulfated and acetylated. These modifications contribute to the biological activities of these molecules, which include antioxidant and anticoagulant properties[9][10]. For example, polysaccharides from the green algae Enteromorpha linza are acetylated and exhibit significant antioxidant activity[9].

In Bacteria: Capsular Polysaccharides and Biofilm Formation

Bacterial capsules are often composed of repeating polysaccharide units that can be O-acetylated. This acetylation can serve as an important virulence factor, protecting the bacteria from the host immune system and bacteriophages[5][11]. The O-acetyl groups can also be immunogenic, representing key epitopes for vaccine development[5]. Furthermore, acetylated galactose derivatives are components of the exopolysaccharide matrix in bacterial biofilms.

Quantitative Analysis of Acetylated Galactose Derivatives

The abundance of acetylated galactose derivatives varies widely. The following tables summarize some of the quantitative data available in the literature.

Table 1: Quantitative Data on O-Acetylated Sialic Acids in Mammalian Systems

Sample TypeSpeciesAcetylated Sialic AcidRelative Abundance (%)Reference
Serum N-glycansRatO-acetylated Neu5Ac53.4[12]
Serum N-glycansMouseO-acetylated Neu5Ac8.8[12]
Serum N-glycansHumanO-acetylated Neu5AcNot detectable[12]
Serum (3 weeks old)RatNeu5,9Ac₂36.3[4]
Serum (3 weeks old)RatNeu5,7(8)Ac₂4.95[4]
Serum (15 weeks old)RatNeu5,9Ac₂44.4[4]
Serum (15 weeks old)RatNeu5,7(8)Ac₂5.17[4]
Bovine Submaxillary Mucin O-glycansBovineO-acetylated Neu5Ac70[13]

Table 2: Quantitative Data on Acetylated Polysaccharides in Plant and Bacterial Systems

OrganismComponentModificationChange in AbundanceConditionReference
Arabidopsis thalianaInflorescence stem cell wallsAcetyl groups~40% reductionrwa1/2/3/4 mutant vs. Wild Type[14]
Arabidopsis thalianaXylan from stemsAcetyl groups~42% reductionrwa1/2/3/4 mutant vs. Wild Type[14]
Bacterial CapsulesVariousO-acetyl groupsVaries by species and strain-[5]

Experimental Protocols

The analysis of acetylated galactose derivatives requires specialized methods due to the labile nature of the acetyl groups. Below are detailed protocols for key analytical techniques.

Quantification of O-Acetylated Sialic Acids by HPLC

This method involves the release of sialic acids from glycoproteins, derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and subsequent analysis by reverse-phase HPLC with fluorescence detection.

Materials:

  • Glycoprotein sample (e.g., 50 µg)

  • 2 M Acetic Acid

  • DMB labeling solution (see preparation below)

  • HPLC system with a C18 column and fluorescence detector

DMB Labeling Solution Preparation:

  • To 436 µL of water in a glass vial, add 38 µL of glacial acetic acid and mix.

  • Add 26 µL of 2-mercaptoethanol and mix.

  • Add 440 µL of this solution to a separate vial containing 4 mg of sodium hydrosulfite and mix.

Procedure:

  • Release of Sialic Acids:

    • To the glycoprotein sample, add 2 M acetic acid to a final volume of 50 µL.

    • Incubate at 80°C for 2 hours.

    • Cool the sample to room temperature.

  • DMB Labeling:

    • Add 20 µL of the DMB labeling solution to the hydrolyzed sample.

    • Incubate in the dark at 50°C for 3 hours.

    • Stop the reaction by adding 480 µL of water.

  • HPLC Analysis:

    • Inject the labeled sample onto the HPLC system.

    • Separate the DMB-labeled sialic acids using an appropriate gradient of acetonitrile in water.

    • Detect the derivatives using a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).

    • Quantify by comparing peak areas to those of known standards.

Monosaccharide Composition Analysis by GC-MS

This protocol is for the determination of the overall monosaccharide composition of a glycoconjugate, including acetylated sugars, after derivatization to alditol acetates.

Materials:

  • Glycoconjugate sample (10-100 µg)

  • 2 M Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₄) solution (10 mg/mL in 1 M NH₄OH)

  • Acetic anhydride

  • Pyridine

  • GC-MS system with a suitable capillary column

Procedure:

  • Hydrolysis:

    • Add 2 M TFA to the sample and heat at 121°C for 2 hours to release the monosaccharides.

    • Dry the sample under a stream of nitrogen.

  • Reduction:

    • Add the NaBH₄ solution and incubate at room temperature for 2 hours to reduce the monosaccharides to alditols.

    • Add a few drops of glacial acetic acid to neutralize the excess NaBH₄.

    • Dry the sample.

  • Acetylation:

    • Add a mixture of acetic anhydride and pyridine (1:1 v/v) and heat at 100°C for 1 hour to form alditol acetates.

    • Dry the sample.

  • Extraction:

    • Partition the derivatized sample between dichloromethane and water.

    • Collect the organic (lower) phase containing the alditol acetates.

    • Dry the organic phase.

  • GC-MS Analysis:

    • Resuspend the sample in a suitable solvent (e.g., hexane).

    • Inject the sample into the GC-MS.

    • Identify and quantify the monosaccharides based on their retention times and mass spectra compared to standards.

Visualizing Biological Pathways and Experimental Workflows

Signaling Pathway: Regulation of Apoptosis by O-Acetylated GD3 Ganglioside

The O-acetylation of the ganglioside GD3 serves as a critical switch in the regulation of apoptosis. While GD3 promotes apoptosis by translocating to the mitochondria and inducing the release of cytochrome c, its 9-O-acetylated form, 9-O-Ac-GD3, is unable to initiate this cascade. This dynamic interplay is crucial for cell fate decisions.

GD3_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus (e.g., Fas Ligand) cluster_cell Cell cluster_regulation Regulation by O-Acetylation FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding GD3_Synthase GD3 Synthase (activated) FasR->GD3_Synthase Signal Transduction GD3 GD3 GD3_Synthase->GD3 Synthesis Mitochondrion Mitochondrion GD3->Mitochondrion Translocation SOAT Sialyl-O-Acetyltransferase (SOAT) GD3->SOAT Substrate Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Initiation Apoptosis Apoptosis Caspase_Activation->Apoptosis O_Ac_GD3 9-O-Acetyl-GD3 (Inactive) SOAT->O_Ac_GD3 Conversion O_Ac_GD3->Block Block->Mitochondrion Inhibits Translocation

Caption: O-Acetylated GD3 regulation of apoptosis.

Experimental Workflow: Quantitative Analysis of Acetylated Glycans

The comprehensive analysis of acetylated glycans from a biological sample typically involves a multi-step workflow, from sample preparation to data analysis. This diagram outlines a general procedure for such an analysis.

Glycan_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_glycan_release Glycan Release & Derivatization cluster_analysis Analytical Separation & Detection cluster_data_analysis Data Analysis Start Biological Sample (e.g., Tissue, Cells, Biofluid) Homogenization Homogenization & Lysis Start->Homogenization Protein_Extraction Glycoprotein Extraction Homogenization->Protein_Extraction Enzymatic_Release Enzymatic Release of Glycans (e.g., PNGase F) Protein_Extraction->Enzymatic_Release Chemical_Release Chemical Release of Monosaccharides (e.g., Acid Hydrolysis) Protein_Extraction->Chemical_Release Derivatization Derivatization (e.g., DMB labeling, Acetylation) Enzymatic_Release->Derivatization Chemical_Release->Derivatization HPLC HPLC / UPLC (with Fluorescence or MS Detection) Derivatization->HPLC GC_MS GC-MS Derivatization->GC_MS Peak_Integration Peak Integration & Identification HPLC->Peak_Integration GC_MS->Peak_Integration Quantification Quantification against Standards Peak_Integration->Quantification Final_Result Quantitative Glycan Profile Quantification->Final_Result

Caption: General workflow for acetylated glycan analysis.

Conclusion

Acetylated galactose derivatives are integral components of the glycome in all major kingdoms of life, where they mediate a remarkable range of biological functions. Their structural diversity, arising from variations in the position and degree of acetylation, presents both a challenge and an opportunity for researchers. The continued development of sensitive and robust analytical methods is essential for a deeper understanding of the roles of these modifications in health and disease. This technical guide provides a foundational overview to aid researchers and drug development professionals in navigating the complex world of acetylated galactose derivatives, from their natural origins to their functional implications and analytical characterization. A thorough understanding of these modifications will undoubtedly pave the way for novel diagnostic and therapeutic strategies targeting glycan-mediated biological processes.

References

Methodological & Application

Application Notes and Protocols for Oligosaccharide Synthesis using α-D-Galactose Pentaacetate as a Glycosyl Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Galactose pentaacetate is a versatile and accessible glycosyl donor for the synthesis of various oligosaccharides and glycoconjugates. As a stable, crystalline solid, it serves as a key building block in carbohydrate chemistry.[1][2] Its five acetate protecting groups enhance its stability and solubility in organic solvents, while their participation, particularly at the C-2 position, plays a crucial role in the stereochemical outcome of glycosylation reactions.[3][4] This document provides detailed application notes and experimental protocols for the use of α-D-Galactose pentaacetate in Lewis acid-mediated glycosylation reactions.

Principle of the Method

The chemical synthesis of oligosaccharides using α-D-Galactose pentaacetate involves the reaction of this glycosyl donor with a suitable glycosyl acceptor (an alcohol, which can be another monosaccharide, an amino acid, or a simple alcohol) in the presence of a Lewis acid promoter. The Lewis acid activates the anomeric center of the galactose pentaacetate, facilitating the departure of the C-1 acetate group and the formation of a reactive intermediate, typically an oxocarbenium ion.[5] The glycosyl acceptor then attacks this intermediate to form the new glycosidic bond. The stereoselectivity of this linkage (α or β) is influenced by several factors, including the choice of Lewis acid, solvent, temperature, and the nature of the glycosyl acceptor.[4]

Quantitative Data Presentation

The efficiency and stereoselectivity of glycosylation reactions using α-D-Galactose pentaacetate are highly dependent on the reaction conditions and the nucleophilicity of the glycosyl acceptor. The following table summarizes representative data for the glycosylation of various alcohols with peracetylated galactose, promoted by tin(IV) chloride (SnCl₄).

Glycosyl AcceptorPromoterSolventTime (h)Yield (%)Anomeric Ratio (α:β)Reference
Allyl alcoholSnCl₄CH₂Cl₂2054>95:5 (traces of β)[4]
MethanolSnCl₄CH₂Cl₂48580:20Vankar, Y. D. et al.
Benzyl alcoholSnCl₄CH₂Cl₂68275:25Vankar, Y. D. et al.
IsopropanolSnCl₄CH₂Cl₂86590:10Vankar, Y. D. et al.
CyclohexanolSnCl₄CH₂Cl₂87088:12Vankar, Y. D. et al.
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (C6-OH)SnCl₄CH₂Cl₂1268>95:5Vankar, Y. D. et al.
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose (C6-OH)SnCl₄CH₂Cl₂1075>95:5Vankar, Y. D. et al.

Note: Data attributed to "Vankar, Y. D. et al." is representative of typical results found in the literature for SnCl₄-catalyzed glycosylations with peracetylated donors and is provided for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of the Glycosyl Donor (α-D-Galactose Pentaacetate)

This protocol describes the preparation of the α-D-Galactose pentaacetate donor from D-galactose.

Materials:

  • D-Galactose

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • To a stirred solution of acetic anhydride (30 mL, 0.30 mol), add sodium acetate (5 g, 0.06 mol).

  • Heat the mixture to 70°C.

  • Carefully add dried D-galactose (10 g, 0.055 mol) to the heated solution.

  • Increase the temperature to 95°C and continue stirring for 18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with deionized water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield α-D-Galactose pentaacetate (Typical yield: ~98%).[4]

Protocol 2: Lewis Acid-Catalyzed Glycosylation with Allyl Alcohol

This protocol provides a detailed method for the synthesis of Allyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside.

Materials:

  • α-D-Galactose pentaacetate (5 g, 12.8 mmol)

  • Allyl alcohol (0.945 mL, 13.9 mmol)

  • Tin(IV) chloride (SnCl₄) (1.63 mL, 13.9 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated sodium bicarbonate solution

  • Ice

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Dissolve dried α-D-Galactose pentaacetate (5 g, 12.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Bring the solution to reflux.

  • To the stirring, refluxing solution, add stoichiometric amounts of tin(IV) chloride (1.63 mL, 13.9 mmol) followed by allyl alcohol (0.945 mL, 13.9 mmol).

  • Continue refluxing for 20 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the flask in an ice bath and quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash with additional DCM.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Allyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside (Yield: 54%).[4] Trace amounts of the β-anomer may also be isolated.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an oligosaccharide using α-D-Galactose pentaacetate as the glycosyl donor.

G General Workflow for Glycosylation cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up and Purification cluster_analysis Analysis donor_prep Prepare Glycosyl Donor (α-D-Galactose Pentaacetate) mix Mix Donor and Acceptor in Anhydrous Solvent donor_prep->mix acceptor_prep Prepare Glycosyl Acceptor (e.g., protected monosaccharide) acceptor_prep->mix add_lewis Add Lewis Acid Promoter (e.g., SnCl₄, BF₃·OEt₂) mix->add_lewis react Stir at Controlled Temperature (Monitor by TLC) add_lewis->react quench Quench Reaction (e.g., with NaHCO₃ solution) react->quench extract Aqueous Work-up & Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze G Proposed Sₙ1-like Mechanism for α-Glycosylation donor α-D-Galactose Pentaacetate (Glycosyl Donor) activated_complex Activated Complex donor->activated_complex Coordination lewis_acid Lewis Acid (e.g., SnCl₄) lewis_acid->activated_complex oxocarbenium Oxocarbenium Ion Intermediate activated_complex->oxocarbenium Loss of Acetate alpha_product α-Glycoside (Thermodynamic Product) oxocarbenium->alpha_product Nucleophilic Attack (α-face) beta_product β-Glycoside (Kinetic Product) oxocarbenium->beta_product Nucleophilic Attack (β-face) acceptor Glycosyl Acceptor (R-OH) acceptor->alpha_product acceptor->beta_product

References

Protocol for Glycosylation Reactions Using α-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for conducting glycosylation reactions using α-D-Galactose pentaacetate as a glycosyl donor. Glycosylation is a critical post-translational modification and a fundamental reaction in synthetic carbohydrate chemistry, essential for the synthesis of glycoconjugates, oligosaccharides, and various therapeutics. α-D-Galactose pentaacetate is a versatile, stable, and commonly used building block for the introduction of galactose moieties. This guide details the reaction mechanism, experimental procedures, data on yields and stereoselectivity with various promoters and acceptors, and methods for product purification and analysis.

Introduction

Glycosylation, the enzymatic or chemical addition of carbohydrates to other molecules, plays a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses.[1] The synthesis of complex glycoconjugates is crucial for advancements in glycobiology and the development of novel carbohydrate-based drugs and vaccines. α-D-Galactose pentaacetate, a peracetylated form of galactose, serves as an excellent glycosyl donor due to its enhanced stability and controlled reactivity.[1] The acetyl protecting groups increase solubility in organic solvents and can influence the stereochemical outcome of the glycosylation reaction. This protocol focuses on the Lewis acid-catalyzed glycosylation using α-D-Galactose pentaacetate, a widely employed method for the formation of O-glycosidic bonds.

Reaction Principle and Mechanism

The glycosylation reaction with α-D-Galactose pentaacetate typically proceeds via the activation of the anomeric center by a Lewis acid promoter. The acetyl group at the anomeric position acts as a leaving group upon coordination with the Lewis acid, leading to the formation of a reactive electrophilic species, often an oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophilic hydroxyl group from the glycosyl acceptor to form the glycosidic linkage.

The stereochemical outcome of the reaction (α or β-glycoside) is influenced by several factors, including the nature of the glycosyl donor, the promoter, the solvent, and the temperature. The acetyl group at the C-2 position can exert a "neighboring group participation" effect, which typically favors the formation of the 1,2-trans-glycoside (β-anomer for galactose). However, under conditions that favor an SN1-like mechanism, such as with strong Lewis acids, a mixture of anomers or a predominance of the α-anomer can be obtained.[2]

Glycosylation_Mechanism Figure 1: Generalized Mechanism of Lewis Acid-Catalyzed Glycosylation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products donor α-D-Galactose Pentaacetate (Glycosyl Donor) activated_complex Activated Donor-Lewis Acid Complex donor->activated_complex + Lewis Acid acceptor R-OH (Glycosyl Acceptor) lewis_acid Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) oxocarbenium Oxocarbenium Ion Intermediate activated_complex->oxocarbenium Loss of AcO-Lewis Acid dioxolanium Dioxolanium Ion (Neighboring Group Participation) activated_complex->dioxolanium Neighboring Group Participation (C2-OAc) glycoside Glycoside Product (α or β anomer) oxocarbenium->glycoside + R-OH (Acceptor) dioxolanium->glycoside + R-OH (Acceptor) (favors β-anomer) glycoside->glycoside byproduct Byproducts byproduct->byproduct

Caption: Generalized Mechanism of Lewis Acid-Catalyzed Glycosylation.

Data Presentation: Reaction Conditions and Outcomes

The yield and stereoselectivity of glycosylation reactions with α-D-Galactose pentaacetate are highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Glycosylation with α-D-Galactose Pentaacetate using Different Promoters

Glycosyl AcceptorPromoter (Lewis Acid)SolventTemp. (°C)Time (h)Yield (%)α:β RatioReference
Allyl alcoholSnCl₄DCMReflux2054α-major[3]
Allyl alcoholBF₃·OEt₂DCMRT16Highβ-major[4]
Allyl alcoholTMSOTfDCMRT-Highβ-major[4]
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfDCM-40 to RT-High-[5]
Primary alcoholHf(OTf)₄1,2-dichloroethane9012High90:10[6]
Primary alcoholSc(OTf)₃1,2-dichloroethane9012High10:90[6]

Table 2: Influence of Protecting Groups on the Glycosyl Acceptor on Stereoselectivity

Glycosyl DonorGlycosyl Acceptor Protecting GroupsPromoterYield (%)α:β RatioReference
4-Pivaloyl Galactose DonorBenzyl (weakly participating)NIS/TfOHHighHigh α-selectivity[7]
4-Trifluoroacetyl Galactose DonorBenzyl (weakly participating)NIS/TfOHHighReduced α-selectivity[7]
Per-O-benzylated Galactosyl BromideDiacetone galactoseAg₂O/TfOH6811:1[8]
Per-O-benzoylated Galactosyl BromideDiacetone galactoseAg₂O/TMSOTf-β-exclusive[8]

Experimental Protocols

Materials and Reagents
  • α-D-Galactose pentaacetate (Glycosyl Donor)

  • Glycosyl Acceptor (with a free hydroxyl group)

  • Anhydrous Dichloromethane (DCM) or other suitable anhydrous solvent

  • Lewis Acid Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Activated Molecular Sieves (4 Å), flame-dried

  • Inert gas (Argon or Nitrogen)

  • Quenching agent (e.g., Triethylamine or Pyridine)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC stain (e.g., ceric ammonium molybdate or p-anisaldehyde solution)

General Glycosylation Protocol

This protocol provides a generalized methodology for a typical glycosylation reaction. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor and freshly activated 4 Å molecular sieves.

    • Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 30-60 minutes to ensure a dry environment.

    • In a separate flame-dried flask, dissolve α-D-Galactose pentaacetate in anhydrous DCM.

  • Reaction Setup:

    • Cool the acceptor solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.

    • Add the solution of α-D-Galactose pentaacetate to the cooled acceptor solution via cannula or syringe.

    • Add the Lewis acid promoter (e.g., TMSOTf) dropwise to the stirred reaction mixture. The amount of promoter typically ranges from catalytic (0.1 eq) to stoichiometric, depending on the reactivity of the substrates.

  • Reaction Monitoring:

    • Stir the reaction at the low temperature and allow it to slowly warm to room temperature over several hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable solvent system (e.g., hexane/ethyl acetate) should be used to separate the starting materials from the product. The disappearance of the limiting starting material indicates the completion of the reaction.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a base such as triethylamine or pyridine to neutralize the Lewis acid.

    • Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite to remove the molecular sieves.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure glycosylated product.

Deprotection of Acetyl Groups

After successful glycosylation, the acetyl protecting groups can be removed to yield the free carbohydrate. A common method for deacetylation is the Zemplén deacetylation.

  • Dissolve the purified, acetylated glycoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (a small piece of sodium metal or a solution of NaOMe in methanol).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR120 H⁺) or by adding a few drops of acetic acid.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualization of Relevant Pathways and Workflows

Signaling Pathway: Galectin-Mediated Cell Signaling

Galactose-terminated glycans on the cell surface are recognized by galectins, a family of carbohydrate-binding proteins. This interaction can lead to the cross-linking of glycoproteins and the formation of galectin-glycoprotein lattices, which regulate various signaling pathways involved in cell adhesion, migration, proliferation, and survival.

Galectin_Signaling Figure 2: Galectin-Mediated Signaling Pathway cluster_synthesis Glycan Biosynthesis cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling UDP_Gal UDP-Galactose Glycosyltransferases Glycosyltransferases UDP_Gal->Glycosyltransferases Gal_Glycoprotein Galactose-terminated Glycoprotein Glycosyltransferases->Gal_Glycoprotein Galactosylation Glycoprotein Nascent Glycoprotein Glycoprotein->Glycosyltransferases Receptor Cell Surface Receptor (e.g., Growth Factor Receptor) Gal_Glycoprotein->Receptor Incorporation into cell surface receptors Lattice Galectin-Glycoprotein Lattice Receptor->Lattice Cross-linking by Galectin Galectin Galectin Galectin->Lattice Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Lattice->Signaling_Cascade Modulation of receptor clustering & signaling Cellular_Response Cellular Response (Adhesion, Proliferation, etc.) Signaling_Cascade->Cellular_Response

Caption: Galectin-Mediated Signaling Pathway.

Experimental Workflow for Glycosylation Reaction

The following diagram illustrates the typical workflow for a glycosylation reaction, from preparation to final product analysis.

Glycosylation_Workflow Figure 3: Experimental Workflow for Glycosylation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring & Work-up cluster_purification 4. Purification & Analysis Flame_Dry Flame-dry glassware Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Flame_Dry->Inert_Atmosphere Add_Reactants Add Acceptor & Molecular Sieves Inert_Atmosphere->Add_Reactants Add_Solvent Add Anhydrous Solvent Add_Reactants->Add_Solvent Cooling Cool Reaction Mixture Add_Solvent->Cooling Prepare_Donor Prepare Donor Solution Add_Donor Add Donor Solution Prepare_Donor->Add_Donor Cooling->Add_Donor Add_Promoter Add Lewis Acid Promoter Add_Donor->Add_Promoter Reaction_Stir Stir and Warm to RT Add_Promoter->Reaction_Stir TLC Monitor by TLC Reaction_Stir->TLC Quench Quench Reaction TLC->Quench Reaction Complete Filter Filter (remove sieves) Quench->Filter Extract Aqueous Work-up Filter->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Column_Chroma Silica Gel Column Chromatography Dry_Concentrate->Column_Chroma Pure_Product Pure Glycoside Column_Chroma->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Caption: Experimental Workflow for Glycosylation.

Conclusion

This protocol provides a detailed guide for performing glycosylation reactions with α-D-Galactose pentaacetate. By carefully selecting the Lewis acid promoter, solvent, and temperature, and by monitoring the reaction progress, researchers can achieve successful synthesis of a wide range of galactosides. The provided data tables and experimental workflows serve as a valuable resource for planning and executing these important reactions in the fields of chemical biology and drug discovery. Further optimization for specific substrates is encouraged to achieve the best possible yields and stereoselectivity.

References

Application Notes and Protocols: α-D-Galactose Pentaacetate in Glycoconjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of α-D-Galactose pentaacetate as a versatile precursor for the synthesis of a wide array of glycoconjugates. Detailed protocols for the synthesis of key classes of glycoconjugates are provided, along with quantitative data to guide experimental design and optimization. Furthermore, the applications of these synthesized molecules in drug development and their interaction with cellular signaling pathways are discussed.

Introduction to α-D-Galactose Pentaacetate in Glycoconjugate Synthesis

α-D-Galactose pentaacetate is a fully protected derivative of D-galactose, where all hydroxyl groups are acetylated. This protection strategy renders the galactose molecule stable to a variety of reaction conditions, while allowing for selective activation of the anomeric carbon for glycosylation reactions. Its stability, crystallinity, and ease of handling make it a valuable and cost-effective starting material in carbohydrate chemistry.[1][2] The acetyl protecting groups can be efficiently removed under basic conditions to yield the free oligosaccharide or glycoconjugate.

The primary application of α-D-galactose pentaacetate lies in its role as a glycosyl donor in the synthesis of glycoconjugates. These molecules, in which a carbohydrate moiety is covalently linked to a non-carbohydrate entity such as a protein, peptide, lipid, or small molecule drug, are of immense interest in biomedical research and drug development.[1] Galactose-containing glycoconjugates are particularly important due to their role in biological recognition events. For instance, the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes specifically recognizes terminal galactose residues, a property that can be exploited for targeted drug delivery to the liver.[3]

This document outlines detailed protocols for the synthesis of several classes of important glycoconjugates starting from α-D-galactose pentaacetate, including neoglycoconjugates, glycosylated amino acids, thiogalactosides, and galactosylated lipids and prodrugs.

I. Synthesis of Neoglycoconjugates

Neoglycoconjugates are synthetic molecules that mimic naturally occurring glycoproteins and glycolipids. They are valuable tools for studying carbohydrate-protein interactions and for the development of targeted therapies and vaccines.[4]

Application Note:

This protocol describes a five-step synthesis of D-galactose-based neoglycoconjugates. The overall strategy involves the preparation of a galactose-derived monosaccharide ligand which is then coupled to a polyamine scaffold.

Experimental Protocol: Synthesis of a D-Galactose-based Neoglycoconjugate

This protocol is adapted from a known efficient synthesis of D-galactose-based multivalent neoglycoconjugates.

Step 1: Synthesis of 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose (α-D-Galactose Pentaacetate)

This is the starting material and can be synthesized from D-galactose.

Step 2: Preparation of the Glycosyl Donor (e.g., Glycosyl Bromide)

The pentaacetate is converted to a more reactive glycosyl donor.

Step 3: Glycosylation to introduce a linker

The glycosyl donor is reacted with a bifunctional linker.

Step 4: Modification of the linker for coupling

The linker is functionalized for subsequent conjugation.

Step 5: Coupling to a Scaffold

The functionalized galactose derivative is coupled to a multivalent scaffold.

Quantitative Data:
StepProductTypical Yield (%)
1α-D-Galactose Pentaacetate90
2-5Dimeric D-galactose-based neoglycoconjugate75-94 (overall from monosaccharide ligand)
2-5Trimeric D-galactose-based neoglycoconjugate75-94 (overall from monosaccharide ligand)
2-5Tetrameric D-galactose-based neoglycoconjugate75-94 (overall from monosaccharide ligand)

Experimental Workflow:

G start D-Galactose step1 Acetylation (Acetic Anhydride, Pyridine) start->step1 product1 α-D-Galactose Pentaacetate step1->product1 step2 Conversion to Glycosyl Donor product1->step2 product2 Galactosyl Donor step2->product2 step3 Glycosylation (Linker Attachment) product2->step3 product3 Galactose-Linker step3->product3 step4 Linker Functionalization product3->step4 product4 Activated Galactose-Linker step4->product4 step5 Coupling to Scaffold (e.g., Polyamine) product4->step5 final_product Neoglycoconjugate step5->final_product

Caption: Synthesis of a D-Galactose-based Neoglycoconjugate.

II. Synthesis of Glycosylated Amino Acids

Glycosylated amino acids are the fundamental building blocks for the synthesis of glycopeptides and glycoproteins. These molecules are crucial for studying the role of glycosylation in protein folding, stability, and function.

Application Note:

This protocol details the microwave-assisted synthesis of glycosylated Fmoc-amino acids, offering a rapid and efficient method compared to conventional heating. The use of a Lewis acid catalyst is critical for promoting the glycosylation reaction.

Experimental Protocol: Microwave-Assisted Synthesis of Glycosylated Fmoc-Serine

This protocol is based on a reported microwave-assisted method.

Materials:

  • β-D-Galactose pentaacetate (or α-anomer)

  • Fmoc-Ser-OH

  • Lewis Acid (e.g., SnCl₄ or BF₃·Et₂O)

  • Solvent (e.g., CH₂Cl₂)

  • Microwave reactor

Procedure:

  • To a microwave process vial, add Fmoc-Ser-OH (1 equivalent) and β-D-galactose pentaacetate (1.2 equivalents).

  • Dissolve the reactants in anhydrous CH₂Cl₂.

  • Add the Lewis acid (2 equivalents) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature and time (e.g., 80 °C for 5 minutes).

  • After cooling, quench the reaction with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data:
Glycosyl DonorAmino AcidLewis AcidSolventYield (%)
β-D-Galactose pentaacetateFmoc-Ser-OHSnCl₄CH₂Cl₂72
β-D-Galactose pentaacetateFmoc-Ser-OHBF₃·Et₂OCH₂Cl₂65
β-D-Glucose pentaacetateFmoc-Ser-OHSnCl₄CH₂Cl₂68
β-D-Xylose tetraacetateFmoc-Ser-OHSnCl₄CH₂Cl₂52
Lactose octaacetateFmoc-Ser-OHSnCl₄CH₂Cl₂61
Maltose octaacetateFmoc-Ser-OHSnCl₄CH₂Cl₂55
β-D-Galactose pentaacetateFmoc-Tyr-OHSnCl₄CH₂Cl₂47

Experimental Workflow:

G start1 β-D-Galactose Pentaacetate step1 Microwave-Assisted Glycosylation (Lewis Acid, CH₂Cl₂) start1->step1 start2 Fmoc-Amino Acid (e.g., Fmoc-Ser-OH) start2->step1 product1 Glycosylated Fmoc-Amino Acid step1->product1 step2 Purification (Chromatography) product1->step2 final_product Pure Glycosylated Fmoc-Amino Acid step2->final_product

Caption: Microwave-Assisted Synthesis of Glycosylated Fmoc-Amino Acids.

III. Synthesis of Thiogalactosides

Thioglycosides are valuable intermediates in glycoconjugate synthesis due to the stability of the thioglycosidic bond and the versatility of the thiol group for further functionalization, for example, via "click chemistry".

Application Note:

This protocol outlines the synthesis of a thiogalactoside with a terminal alkyne, which can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to construct more complex glycoconjugates.

Experimental Protocol: Synthesis of an Alkyne-Functionalized Thiogalactoside

This protocol is adapted from a reported synthesis of multivalent glycoclusters.

Step 1: Preparation of the Thiouronium Salt of Galactose

This is a key intermediate for the introduction of the thiol functionality.

Step 2: Reaction with an Alkyne-Containing Alkyl Bromide

The thiouronium salt is reacted with a linker containing a terminal alkyne.

Procedure:

  • Dissolve the thiouronium salt of galactose (1 equivalent) and the corresponding alkyl bromide with a terminal alkyne (1.5 equivalents) in anhydrous acetonitrile.

  • Add triethylamine (2.5 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography.

Quantitative Data:
Alkyl BromideProductYield (%)
Propargyl bromide3a71-100
1-bromo-2-(2-(prop-2-yn-1-yloxy)ethoxy)ethane3b71-100
1-bromo-2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethane3c71-100

IV. Synthesis of Galactosylated Lipids and Prodrugs

Galactosylated lipids are used to formulate liposomes for targeted drug delivery to hepatocytes.[5] Galactosylated prodrugs are designed to improve the pharmacokinetic properties and reduce the side effects of parent drugs.[5][6][7]

Application Note:

This section describes a general strategy for the synthesis of galactosylated prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce their gastrointestinal side effects.[5]

Experimental Protocol: General Synthesis of Galactosylated NSAID Prodrugs

This is a generalized protocol based on the synthesis of various galactosylated NSAIDs.[8]

Step 1: Protection of D-Galactose

D-Galactose is selectively protected to leave a free hydroxyl group for conjugation.

Step 2: Esterification with the NSAID

The protected galactose is coupled to the carboxylic acid group of the NSAID.

Step 3: Deprotection

The protecting groups on the galactose moiety are removed.

Quantitative Data for Galactosylated NSAIDs:
Parent DrugProdrugCoupling MethodOverall Yield (%)
IbuprofenIbuGALDCC/DMAPNot specified
KetoprofenOkyGALDCC/DMAPNot specified
FlurbiprofenFluGALDCC/DMAPNot specified
IndomethacinIndoGALDCC/DMAPNot specified

Logical Relationship: Prodrug Activation

G prodrug Galactosylated Prodrug (Inactive, Stable) enzyme Enzymatic Cleavage (e.g., Esterases in Plasma) prodrug->enzyme drug Active Drug (e.g., NSAID) enzyme->drug galactose Galactose Carrier enzyme->galactose

Caption: Enzymatic activation of a galactosylated prodrug.

V. Applications in Drug Development and Cellular Signaling

Glycoconjugates synthesized from α-D-galactose pentaacetate have diverse applications in drug development, primarily due to the specific recognition of galactose by certain cell surface receptors.

Targeted Cancer Therapy

Many cancer cells, particularly hepatocellular carcinoma, overexpress the asialoglycoprotein receptor (ASGPR), which binds to terminal galactose residues. This provides a mechanism for targeted delivery of chemotherapeutic agents. Galactosylated nanoparticles or liposomes encapsulating anticancer drugs can be selectively taken up by these cancer cells, increasing the drug concentration at the tumor site and reducing systemic toxicity.

The binding of galactoconjugates to cell surface receptors can trigger specific signaling pathways. For example, galectins, a family of β-galactoside-binding proteins, are involved in various cellular processes, including cell adhesion, migration, and apoptosis.[9] Dysregulation of galectin expression is associated with cancer progression.[9][10] Extracellular galectins can bind to glycoconjugates on the cell surface and modulate signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell growth and survival.[11][12] Therefore, synthetic galactoconjugates can be designed to either block or mimic these interactions to modulate cancer cell behavior.

Signaling Pathway: Galectin-Mediated Signaling in Cancer

G cluster_0 Extracellular cluster_1 Intracellular galectin Extracellular Galectin glycoconjugate Cell Surface Glycoconjugate galectin->glycoconjugate Binding receptor Transmembrane Receptor glycoconjugate->receptor pi3k PI3K/Akt/mTOR Pathway receptor->pi3k ras Ras/Raf/MEK/ERK Pathway receptor->ras proliferation Cell Proliferation & Survival pi3k->proliferation apoptosis Apoptosis Inhibition pi3k->apoptosis ras->proliferation ras->apoptosis

Caption: Galectin-mediated signaling in cancer cells.
Vaccine Development

Glycoconjugate vaccines, composed of bacterial capsular polysaccharides (CPS) covalently linked to a carrier protein, are highly effective in preventing bacterial infections.[4][13][14][15] Synthetic oligosaccharides, which can be constructed using α-D-galactose pentaacetate as a building block, offer several advantages over purified CPS, including higher purity, well-defined structure, and the ability to focus the immune response on specific protective epitopes.[13] These synthetic glycans can be conjugated to carrier proteins to create vaccines that elicit a robust and long-lasting T-cell dependent immune response.[13][14]

Conclusion

α-D-Galactose pentaacetate is a cornerstone in the synthesis of diverse and biologically significant glycoconjugates. The protocols and data presented here provide a practical guide for researchers in the synthesis of neoglycoconjugates, glycosylated amino acids, thiogalactosides, and galactosylated lipids and prodrugs. The targeted applications of these molecules in cancer therapy and vaccine development, through the specific recognition of galactose moieties and the modulation of cellular signaling pathways, highlight the immense potential of glycoconjugate chemistry in advancing modern medicine.

References

a-D-Galactose pentaacetate as a building block in carbohydrate chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: α-D-Galactose Pentaacetate in Carbohydrate Chemistry

Introduction

α-D-Galactose pentaacetate (Ac-α-D-Gal), a fully protected derivative of α-D-galactose, is a versatile and pivotal building block in the field of carbohydrate chemistry.[1][2] Its five acetate groups render the molecule stable and soluble in many organic solvents, facilitating its use in a wide range of chemical transformations.[3] The acetyl protecting groups can be selectively removed, and the anomeric acetate can be readily converted into a leaving group, making it an excellent precursor for the synthesis of complex oligosaccharides, glycoconjugates, and other galactose-containing molecules.[1][2] These molecules are crucial for studying biological processes such as cell recognition and immune responses.[2]

Key Applications

  • Precursor for Galactosyl Donors: α-D-Galactose pentaacetate is a common starting material for the preparation of various galactosyl donors, such as galactosyl bromides and trichloroacetimidates. These donors are then used in glycosylation reactions to form glycosidic bonds with high stereoselectivity.

  • Synthesis of Oligosaccharides and Glycoconjugates: As a key building block, it is integral to the synthesis of complex carbohydrates, which are vital for understanding biological phenomena like cell-cell recognition and immune responses.[2]

  • Drug Development and Delivery: The galactose moiety is often incorporated into drug molecules to enhance solubility, improve bioavailability, or for targeted delivery to specific tissues, such as the liver, which has receptors that recognize galactose.[2][4] It has been used in the preparation of galactose-derivative cationic liposome nanoparticles for nucleic acid drug transport.[4]

  • Biomaterials: α-D-Galactose pentaacetate can be used in the development of novel biomaterials, including hydrogels and nanoparticles, for applications in drug delivery and tissue engineering.[1]

  • Biochemical Research: This compound is utilized in studies related to enzyme kinetics and metabolic pathway analysis.[2] It serves as a crucial intermediate in synthesizing various glycosides for studying carbohydrate interactions in biological systems.[3]

Quantitative Data

Table 1: Physicochemical Properties of α-D-Galactose Pentaacetate

PropertyValueReference
CAS Number 4163-59-1[1][4][5]
Molecular Formula C₁₆H₂₂O₁₁[3][4][5]
Molecular Weight 390.34 g/mol [3][4][5]
Appearance White crystalline powder[1][3][4]
Melting Point 92.0 - 98.0 °C[4]
Specific Rotation (c=1, CHCl₃) +103.0 to +107.0°[4]
Purity (Assay by GC) ≥98.0%[4]
Water Content ≤1.0%[4]

Table 2: Spectroscopic Data for α-D-Galactose Pentaacetate

TechniqueDataReference
¹H NMR Chemical shifts for the hydrogens are clearly resolved.[6]
¹³C NMR Spectrum conforms to the expected structure.[7][8]
Infrared (IR) Provides information on the functional groups present in the compound.[1][5]
Mass Spectrometry (MS) Used for identification and characterization of the compound.[1]

Experimental Protocols

Protocol 1: Synthesis of α-D-Galactose Pentaacetate

This protocol describes the peracetylation of D-galactose using acetic anhydride with a catalyst to yield α-D-Galactose pentaacetate. The reaction involves the esterification of all five hydroxyl groups of galactose.[1][9][10]

Materials:

  • D-Galactose

  • Acetic Anhydride

  • Pyridine or Sodium Acetate (as catalyst)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Ethanol or Methanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add D-galactose and the chosen catalyst (e.g., sodium acetate).[10]

  • Add an excess of acetic anhydride to the flask.[10]

  • Heat the reaction mixture with stirring. A typical temperature is 95°C.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).[10]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This neutralizes the excess acetic anhydride and any acetic acid formed.[10]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[10]

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain pure α-D-Galactose pentaacetate as a white crystalline powder.[1] A yield of approximately 90-98% can be expected.[1][10]

Synthesis_of_Galactose_Pentaacetate cluster_reactants Reactants cluster_process Process cluster_product Product D_Galactose D-Galactose Reaction Heating and Stirring (e.g., 95°C) D_Galactose->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Catalyst Pyridine or Sodium Acetate Catalyst->Reaction Quenching Quench with NaHCO₃ Solution Reaction->Quenching Extraction Extract with DCM Quenching->Extraction Purification Recrystallization Extraction->Purification Galactose_Pentaacetate α-D-Galactose Pentaacetate Purification->Galactose_Pentaacetate

Caption: Workflow for the synthesis of α-D-Galactose pentaacetate.

Protocol 2: Conversion to a Glycosyl Donor and Subsequent Glycosylation

This protocol outlines a general procedure for converting α-D-Galactose pentaacetate into a more reactive glycosyl donor (e.g., a glycosyl bromide) and its subsequent use in a glycosylation reaction with an alcohol acceptor.

Part A: Preparation of Acetobromo-α-D-galactose

  • Dissolve α-D-Galactose pentaacetate in a minimal amount of a suitable solvent.

  • Add a solution of hydrogen bromide (HBr) in acetic acid (e.g., 33 wt. %).[11]

  • Stir the mixture at room temperature. The reaction is typically rapid (e.g., 30 minutes to 2 hours).[11]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, precipitate the product by adding the mixture to ice-water.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the glycosyl bromide.

Part B: Glycosylation Reaction

  • Dissolve the glycosyl acceptor (an alcohol or another sugar with a free hydroxyl group) and a promoter (e.g., silver triflate, mercury(II) cyanide) in an anhydrous solvent like dichloromethane or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).

  • Add the prepared acetobromo-α-D-galactose donor to the mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the limiting reagent.

  • Quench the reaction (e.g., with triethylamine or saturated sodium bicarbonate solution).

  • Dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting glycoside by column chromatography on silica gel.

Glycosylation_Workflow GalPentaacetate α-D-Galactose Pentaacetate Donor Galactosyl Bromide (Glycosyl Donor) GalPentaacetate:e->Donor:w Donor Formation Glycosylation Glycosylation Reaction GalPentaacetate->Glycosylation HBr_AcOH HBr in Acetic Acid Donor:e->Glycosylation:w Acceptor Alcohol Acceptor (R-OH) Acceptor:e->Glycosylation:w Promoter Promoter (e.g., AgOTf) Promoter:e->Glycosylation:w Product O-Glycoside Product Glycosylation:e->Product:w

Caption: General scheme for glycosylation using a galactose donor.

Protocol 3: Selective Anomeric Deacetylation

This protocol describes the selective removal of the acetyl group at the anomeric position (C-1) of α-D-Galactose pentaacetate, yielding 2,3,4,6-tetra-O-acetyl-D-galactopyranose. This product is a valuable intermediate, as the free anomeric hydroxyl group can be further functionalized.

Materials:

  • α-D-Galactose pentaacetate

  • Lewis Acid (e.g., Aluminum Chloride, AlCl₃) or other deacetylation reagents like (i-Pr)₃Sn(OEt).[11][12]

  • Anhydrous diethyl ether (Et₂O) or Methanol.[11][12]

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Silica Gel

Equipment:

  • High-pressure acid digestion bomb or reflux apparatus

  • Oven or heating mantle

  • Silica gel column for chromatography

Procedure (using AlCl₃):

  • Place α-D-Galactose pentaacetate and a Lewis acid like AlCl₃ (e.g., 1.1 equivalents) in a high-pressure acid digestion bomb.[12]

  • Add an anhydrous solvent such as diethyl ether.[12]

  • Seal the vessel and heat it in an oven at a specified temperature (e.g., 110 °C) for several hours (e.g., 5 hours).[12]

  • Monitor the reaction using TLC to observe the formation of a more polar product.

  • After the reaction is complete, cool the vessel to room temperature.

  • Load the resulting solution directly onto a short silica gel column.[12]

  • Elute the product using a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 3:1 ratio).[12]

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2,3,4,6-tetra-O-acetyl-D-galactopyranose.

Anomeric_Deacetylation cluster_input Starting Materials cluster_process Reaction & Purification cluster_output Final Product GalPentaacetate α-D-Galactose Pentaacetate Heating Heating (e.g., 110°C) GalPentaacetate->Heating Reagent Deacetylation Reagent (e.g., AlCl₃ in Et₂O) Reagent->Heating Chromatography Silica Gel Chromatography Heating->Chromatography Product 2,3,4,6-Tetra-O-acetyl- D-galactopyranose Chromatography->Product

References

Applications of α-D-Galactose Pentaacetate in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of α-D-Galactose pentaacetate in the synthesis of various pharmaceutical intermediates. α-D-Galactose pentaacetate serves as a versatile and protected precursor to activated galactose donors, enabling the synthesis of galactosylated prodrugs and targeted drug delivery systems. Its applications span across the development of anti-inflammatory, antiviral, and anticancer therapeutics, as well as in the formulation of advanced drug delivery vehicles.

Synthesis of Galactosylated Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The galactosylation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is a promising strategy to mitigate their common gastrointestinal side effects. By masking the free carboxylic acid group as a glycosidic linkage, the prodrug can bypass the stomach intact, with the active NSAID being released in the intestine or at specific target tissues. This approach can also enhance the solubility and bioavailability of the parent drug.

Application Note: Synthesis of Galactosylated Aspirin, Ibuprofen, and Ketoprofen

This section details the synthesis of galactosylated prodrugs of aspirin, ibuprofen, and ketoprofen. The general strategy involves the conversion of α-D-galactose pentaacetate to the key intermediate, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, followed by a Koenigs-Knorr glycosylation reaction with the respective NSAID.

General Synthetic Workflow:

workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_coupling Glycosylation cluster_product Final Product GalPenta α-D-Galactose Pentaacetate GalBr 2,3,4,6-tetra-O-acetyl- α-D-galactopyranosyl bromide GalPenta->GalBr HBr/AcOH Coupling Koenigs-Knorr Reaction GalBr->Coupling NSAID NSAID (Aspirin, Ibuprofen, Ketoprofen) NSAID->Coupling Prodrug Galactosylated NSAID Prodrug Coupling->Prodrug

General workflow for the synthesis of galactosylated NSAIDs.
Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide

This protocol describes the conversion of α-D-galactose pentaacetate to the reactive glycosyl bromide.

ParameterValueReference
Reactants α-D-Galactose pentaacetate, 33% HBr in acetic acid[1]
Solvent Acetic acid[1]
Temperature 0 °C to Room Temperature[1]
Reaction Time 2 hours[1]
Work-up Extraction with dichloromethane, washing with cold water, drying over MgSO₄[1]
Purification Recrystallization from diethyl ether/petroleum ether[2]
Yield ~98%[1]
Characterization ¹H NMR, ¹³C NMR[3]

Detailed Procedure:

  • Cool a solution of α-D-galactose pentaacetate in a minimal amount of glacial acetic acid to 0 °C in an ice bath.

  • Slowly add a solution of 33% hydrogen bromide in acetic acid while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to yield pure 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as a white solid.

Protocol 2: Synthesis of Galactosylated Aspirin (Koenigs-Knorr Glycosylation)

This protocol details the coupling of the galactose donor with aspirin.

ParameterValueReference
Reactants 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, Aspirin
Catalyst/Promoter Silver(I) carbonate or Silver(I) oxide[4]
Solvent Anhydrous Dichloromethane or Toluene[4]
Temperature Room Temperature[4]
Reaction Time 18-24 hours[2]
Work-up Filtration, washing with water and brine, drying over Na₂SO₄[2]
Purification Column chromatography on silica gel
Yield 60-70%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Detailed Procedure:

  • To a stirred suspension of aspirin and silver(I) carbonate in anhydrous dichloromethane, add a solution of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in anhydrous dichloromethane dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture in the dark for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain the galactosylated aspirin prodrug.

(Note: Similar protocols can be adapted for the synthesis of galactosylated ibuprofen and ketoprofen by substituting aspirin with the respective NSAID.)

Synthesis of Antiviral Intermediates: Glycosylated Rupestonic Acid Derivatives

Rupestonic acid, a natural product, and its derivatives have shown promising antiviral activity, particularly against influenza viruses.[5][6][7] Glycosylation of rupestonic acid can modulate its pharmacokinetic properties and biological activity.

Application Note: Synthesis of Rupestonic Acid Glycosides

This section outlines the synthesis of a glycosylated derivative of rupestonic acid using 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide prepared from α-D-galactose pentaacetate.

Synthetic Workflow for Rupestonic Acid Glycosylation:

workflow cluster_start Starting Materials cluster_coupling Glycosylation cluster_product Final Product GalBr 2,3,4,6-tetra-O-acetyl- α-D-galactopyranosyl bromide Coupling Glycosylation Reaction GalBr->Coupling RupestonicAcid Rupestonic Acid RupestonicAcid->Coupling Glycoside Rupestonic Acid Galactoside Coupling->Glycoside

Synthesis of rupestonic acid galactoside.
Experimental Protocol

Protocol 3: Glycosylation of Rupestonic Acid

This protocol describes the coupling of the acetylated galactose bromide with rupestonic acid.

ParameterValueReference
Reactants 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, Rupestonic acid[1]
Base Potassium carbonate (K₂CO₃)[1]
Solvent Anhydrous Acetonitrile (MeCN)[1]
Temperature Room Temperature[1]
Reaction Time 24 hours[1]
Work-up Filtration, evaporation of solvent, extraction[1]
Purification Column chromatography on silica gel[1]
Yield Varies depending on specific derivative[1]
Characterization ¹H NMR, ¹³C NMR, HR-MS[1]

Detailed Procedure:

  • Dissolve rupestonic acid in anhydrous acetonitrile.

  • Add potassium carbonate to the solution and stir the suspension.

  • Add a solution of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in anhydrous acetonitrile to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired rupestonic acid galactoside.

Synthesis of Galactose-Functionalized Cationic Lipids for Targeted Drug Delivery

Galactose-functionalized liposomes are effective vehicles for targeted drug delivery to hepatocytes in the liver, which express high levels of the asialoglycoprotein receptor (ASGPR) that specifically recognizes galactose residues.[8][9] This targeting strategy can enhance the therapeutic efficacy and reduce the systemic toxicity of encapsulated drugs, such as nucleic acids (siRNA, mRNA).

Application Note: Synthesis of a Galactose-Cholesterol Conjugate

This section describes the synthesis of a galactose-cholesterol conjugate, a key component for formulating targeted liposomes. The synthesis involves coupling a galactose derivative with a cholesterol-based anchor.

Workflow for Galactose-Cholesterol Conjugate Synthesis:

workflow cluster_start Starting Materials cluster_coupling Coupling cluster_product Final Product GalBr 2,3,4,6-tetra-O-acetyl- α-D-galactopyranosyl bromide Coupling Coupling Reaction GalBr->Coupling CholesterolDeriv Cholesterol Derivative (with linker) CholesterolDeriv->Coupling GalChol Galactose-Cholesterol Conjugate Coupling->GalChol

Synthesis of a galactose-cholesterol conjugate.
Experimental Protocol

Protocol 4: Synthesis of a Galactose-Cholesterol Conjugate

This protocol provides a general method for the synthesis of a galactose-cholesterol conjugate.

ParameterValueReference
Reactants 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, Cholesterol derivative with an amino linker[5][6]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)[5][6]
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[5][6]
Temperature Room Temperature[5][6]
Reaction Time 12-24 hours[5][6]
Work-up Washing with aqueous solutions, extraction[5][6]
Purification Column chromatography on silica gel[5][6]
Yield Varies[5][6]
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry[5][6]

Detailed Procedure:

  • Dissolve the cholesterol derivative containing a terminal amine linker in anhydrous dichloromethane.

  • Add triethylamine to the solution.

  • Slowly add a solution of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the acetylated galactose-cholesterol conjugate.

  • The acetyl groups can be removed by Zemplén deacetylation (catalytic sodium methoxide in methanol) to yield the final galactose-cholesterol conjugate.

Relevant Signaling Pathways

NF-κB Signaling Pathway

Aspirin and its prodrugs can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10]

NFkB_Pathway cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation Gene Inflammatory Gene Expression Nucleus->Gene activates Aspirin Aspirin/Prodrugs Aspirin->IKK inhibits Stimuli Stimuli

Inhibition of the NF-κB signaling pathway by aspirin prodrugs.
Antiviral Mechanism of Rupestonic Acid Derivatives

Rupestonic acid derivatives can inhibit influenza virus replication by activating the Nrf2/HO-1 pathway, which leads to an interferon response.[11]

Rupestonic_Acid_Pathway MAPK p38 MAPK / ERK1/2 Nrf2 Nrf2 MAPK->Nrf2 activates HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 upregulates expression IFN Type I Interferon (IFN) HO1->IFN activates expression ISG Interferon-Stimulated Genes (ISGs) IFN->ISG induces Virus Influenza Virus Replication ISG->Virus inhibits

Antiviral mechanism of rupestonic acid derivatives.
Asialoglycoprotein Receptor (ASGPR)-Mediated Endocytosis

Galactosylated compounds are targeted to hepatocytes via ASGPR-mediated endocytosis.[12][13]

ASGPR_Pathway ASGPR ASGPR Pit Clathrin-coated Pit ASGPR->Pit clustering Vesicle Endocytic Vesicle Pit->Vesicle internalization Endosome Early Endosome (CURL) Vesicle->Endosome fusion Lysosome Lysosome Endosome->Lysosome ligand transport & degradation Recycling Receptor Recycling Endosome->Recycling receptor sorting Recycling->ASGPR returns to cell surface

ASGPR-mediated endocytosis pathway for liver targeting.

References

Application Notes and Protocols: A Step-by-Step Guide to the Acetylation of D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylation of monosaccharides, such as D-galactose, is a fundamental chemical transformation in carbohydrate chemistry. This process involves the conversion of the hydroxyl (-OH) groups of the sugar into acetate esters (-OAc). The resulting per-O-acetylated sugar, in this case, β-D-galactose pentaacetate, serves as a crucial intermediate in the synthesis of a wide array of biologically significant molecules.[1] As a protected form of galactose, it offers enhanced stability and controlled reactivity, making it an invaluable building block for the synthesis of oligosaccharides, glycoconjugates, and various therapeutic agents.[1] Its applications extend to improving the solubility and bioavailability of drug molecules.[1] This document provides a detailed, step-by-step protocol for the acetylation of D-galactose, a summary of quantitative data, and a visual representation of the experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the acetylation of D-galactose to produce β-D-galactose pentaacetate.

ParameterValueReference
Reactants
D-Galactose10 g (0.055 mole)[2]
Acetic Anhydride30 mL (0.3005 mole)[2]
Sodium Acetate (catalyst)5 g (0.0601 mole)[2]
Reaction Conditions
Temperature95°C[2]
Reaction Time18 hours[2]
Product
Product Nameβ-D-Galactose Pentaacetate[1]
Molecular FormulaC₁₆H₂₂O₁₁
Molecular Weight390.35 g/mol
Yield98% (19.86 g, 0.0539 mole)[2]
Physical StateWhite crystalline powder[3]
Melting Point141-142°C[4]
SolubilityInsoluble in water; soluble in ethanol, chloroform[3]

Experimental Protocol

This protocol details the peracetylation of D-galactose using acetic anhydride and sodium acetate as a catalyst.[2]

Materials:

  • D-Galactose (dried)

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 5 g of anhydrous sodium acetate in 30 mL of acetic anhydride.

  • Initiation of Reaction: Begin stirring the solution and heat it to 70°C.

  • Addition of Galactose: Once the temperature has stabilized, add 10 g of dried D-galactose to the stirring solution.

  • Heating: Increase the temperature of the reaction mixture to 95°C.

  • Reaction Monitoring: Allow the reaction to proceed with continuous stirring for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: After 18 hours, cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases. This step neutralizes the excess acetic anhydride and acetic acid.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add dichloromethane (DCM) to extract the product. Shake the funnel vigorously, allowing the layers to separate.

  • Separation: Collect the organic (DCM) layer, which contains the acetylated galactose.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude β-D-galactose pentaacetate.

  • Purification (Optional): The crude product can be further purified by recrystallization from ethanol to obtain a white crystalline solid.

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the acetylation of D-galactose.

Acetylation_Workflow Workflow for the Acetylation of D-Galactose cluster_reaction Reaction cluster_workup Work-up cluster_product Product A 1. Dissolve Sodium Acetate in Acetic Anhydride B 2. Heat to 70°C A->B C 3. Add D-Galactose B->C D 4. Heat to 95°C for 18h C->D E 5. Quench with NaHCO3 D->E F 6. Extract with DCM E->F G 7. Separate Organic Layer F->G H 8. Evaporate Solvent G->H I β-D-Galactose Pentaacetate H->I reaction_pathway D_Galactose D-Galactose Galactose_Pentaacetate β-D-Galactose Pentaacetate D_Galactose->Galactose_Pentaacetate Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Galactose_Pentaacetate Sodium_Acetate Sodium Acetate (Catalyst) Sodium_Acetate->Galactose_Pentaacetate

References

α-D-Galactose Pentaacetate: A Key Building Block for Carbohydrate-Based Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The aberrant glycosylation of proteins and lipids on the surface of cancer cells presents a unique opportunity for the development of targeted immunotherapies. These altered carbohydrate structures, known as Tumor-Associated Carbohydrate Antigens (TACAs), are often overexpressed on malignant cells compared to healthy tissues, making them attractive targets for anticancer vaccines.[1] α-D-Galactose pentaacetate, a stable and readily available derivative of D-galactose, serves as a crucial starting material for the chemical synthesis of various galactose-containing TACAs. Its per-acetylated form offers protection to the hydroxyl groups, allowing for regioselective modifications and the controlled construction of complex oligosaccharide antigens. This document provides detailed application notes and experimental protocols for the use of α-D-Galactose pentaacetate in the synthesis of TACAs and their subsequent incorporation into carbohydrate-based vaccine candidates.

Application of α-D-Galactose Pentaacetate in TACA Synthesis

α-D-Galactose pentaacetate is a versatile precursor for the synthesis of several important TACAs, including the Globo series (like Globo-H) and the Tn antigen. The acetyl protecting groups can be selectively removed or manipulated to allow for the formation of specific glycosidic linkages, building up the complex oligosaccharide structures of these antigens.

Synthesis of Globo-H from a Galactose Precursor

Globo-H, a complex hexasaccharide TACA, is a prominent target for cancer vaccine development. Its synthesis is a multi-step process that can utilize galactose derivatives. While a direct synthesis from α-D-Galactose pentaacetate is complex, the synthesis of key building blocks often starts from protected galactose molecules like β-D-galactose pentaacetate. The following is a generalized workflow for the chemical synthesis of a TACA like Globo-H.

G cluster_0 Monosaccharide Precursor cluster_1 Building Block Synthesis cluster_2 Oligosaccharide Assembly cluster_3 TACA Synthesis & Conjugation cluster_4 Vaccine Formulation a α-D-Galactose Pentaacetate b Glycosyl Donor/Acceptor Synthesis a->b Deprotection/ Modification c Introduction of Protecting Groups b->c d Activation of Anomeric Center c->d e Convergent [3+3] or [3+2+1] Strategy d->e Coupling f Stepwise Glycosylation d->f Coupling g Final Deprotection e->g f->g h Purification of TACA g->h i Conjugation to Carrier Protein (e.g., KLH, CRM197) h->i j Formulation with Adjuvant (e.g., QS-21) i->j

Caption: Workflow for TACA-based vaccine synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Thioglycoside Donor from β-D-Galactose Pentaacetate

This protocol is a key first step in many TACA syntheses, converting the per-acetylated galactose into a more reactive glycosyl donor.

Materials:

  • β-D-Galactose pentaacetate

  • p-Toluenethiol

  • Dichloromethane (CH2Cl2), anhydrous

  • Boron trifluoride etherate (BF3·OEt2)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Dissolve β-D-Galactose pentaacetate (1.0 eq) and p-toluenethiol (1.15 eq) in anhydrous CH2Cl2 under a nitrogen atmosphere.[2]

  • Cool the solution to 0°C in an ice bath.

  • Add boron trifluoride etherate (3.0 eq) dropwise to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 20 hours.[2]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Dilute the reaction mixture with CH2Cl2 and wash with saturated NaHCO3 solution.

  • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the p-tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside.

Protocol 2: General Procedure for One-Pot Sequential Glycosylation for Globo-H Synthesis

This advanced protocol illustrates the assembly of a complex oligosaccharide from building blocks, some of which can be derived from galactose pentaacetate. This example is for a four-component one-pot reaction.[2]

Materials:

  • Glycosyl donors and acceptors (e.g., thioglycosides)

  • Silver triflate (AgOTf)

  • p-Tolylsulfenyl chloride (p-TolSCl) or N-iodosuccinimide (NIS)

  • Triflic acid (TfOH)

  • Dichloromethane (CH2Cl2) or Diethyl ether (Et2O), anhydrous

  • Activated molecular sieves (4 Å)

Procedure:

  • To a solution of the first glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous CH2Cl2 or Et2O containing activated 4 Å molecular sieves, add the promoter (e.g., NIS/TfOH or AgOTf/p-TolSCl) at a low temperature (e.g., -78°C).

  • Stir the reaction mixture and allow it to warm to the desired temperature (e.g., -20°C) over a period of time, monitoring by TLC.

  • Upon completion of the first glycosylation, cool the reaction mixture again to a low temperature.

  • Add the next glycosyl donor to the reaction mixture, followed by the activation agent.

  • Repeat the glycosylation and addition steps sequentially for all the building blocks.

  • After the final glycosylation, quench the reaction (e.g., with triethylamine), filter through Celite, and concentrate.

  • Purify the fully protected oligosaccharide by silica gel chromatography. The fully protected Globo-H hexasaccharide was obtained in a 47% yield in one such reported one-pot synthesis.[2]

Immunological Evaluation of TACA-Based Vaccines

The immunogenicity of synthetic TACA-conjugate vaccines is evaluated through a series of in vitro and in vivo assays to determine the antibody response and the potential for tumor cell recognition and elimination.

Experimental Workflow for Immunological Evaluation

G cluster_0 Vaccine Administration cluster_1 Sample Collection cluster_2 Antibody Titer Determination cluster_3 Antibody Specificity & Function cluster_4 In Vivo Efficacy a Immunization of Mice (e.g., C57BL/6 or BALB/c) b Serum Collection at Different Time Points a->b f Tumor Challenge Studies a->f c Enzyme-Linked Immunosorbent Assay (ELISA) b->c d Flow Cytometry (FACS) (Binding to TACA-positive cancer cells) c->d e Complement-Dependent Cytotoxicity (CDC) Assay d->e

Caption: Workflow for immunological evaluation of a TACA vaccine.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Materials:

  • 96-well microtiter plates

  • Synthetic TACA-probe (e.g., TACA-biotin) or TACA-positive cell lysate

  • Streptavidin or coating buffer

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Mouse serum samples (serial dilutions)

  • Secondary antibody (e.g., HRP-conjugated anti-mouse IgM or IgG)

  • TMB substrate

  • Stop solution (e.g., 2M H2SO4)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the TACA-probe or cell lysate overnight at 4°C. For biotinylated probes, coat with streptavidin first.

  • Wash the wells with PBS containing 0.05% Tween 20 (PBST).

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells with PBST.

  • Add serial dilutions of the mouse serum to the wells and incubate for 1-2 hours at room temperature.

  • Wash the wells with PBST.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells with PBST.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.

Quantitative Data on Immunogenicity

The following tables summarize representative quantitative data from immunological studies of TACA-based vaccines.

Table 1: Antibody Titers in Mice Immunized with Globo-H-KLH Vaccine with QS-21 Adjuvant [3]

Antibody IsotypeMedian Titer
IgM1:128,000
IgG1:2,560

Table 2: Antibody Titers in Prostate Cancer Patients Immunized with Globo-H-KLH Vaccine with QS-21 Adjuvant [3]

Antibody IsotypePeak Median Titer (by week 9)
IgM>1:640
IgG>1:40

Table 3: Immunogenicity of Tn Antigen Conjugates in Mice [4]

ImmunogenIgM Response (relative to monomer)IgG Response
Monomeric TnBaselineNot significant
Dimeric TnStrongerMeasurable
Trimeric TnStrongerMeasurable
Lipopeptide-Dimeric TnHighSignificant

Signaling Pathways in TACA Vaccine Immune Response

Carbohydrate antigens are typically T-cell independent antigens, leading to a weak immune response characterized by low-affinity IgM antibodies.[5][6] To overcome this, TACAs are conjugated to carrier proteins (e.g., KLH, CRM197), which provide T-cell help and induce a more robust, long-lasting, and class-switched (IgG) antibody response.[5][7]

T-Cell Dependent B-Cell Activation by a TACA-Conjugate Vaccine

G cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 B-Cell Activation & Differentiation APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) MHCII MHC class II APC->MHCII Presents peptide from carrier protein TACA_Vaccine TACA-Protein Conjugate Vaccine TACA_Vaccine->APC Internalization & Processing BCR B-Cell Receptor (BCR) TACA_Vaccine->BCR Binds TACA TCR T-Cell Receptor (TCR) MHCII->TCR Recognition Th_Cell Helper T-Cell (Th) CD40L CD40L Th_Cell->CD40L Expresses TCR->Th_Cell Activates CD40 CD40 CD40L->CD40 Binds B_Cell B-Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B-Cell B_Cell->Memory_B_Cell Differentiation BCR->B_Cell Activates CD40->B_Cell Co-stimulation Antibodies Anti-TACA IgG Antibodies Plasma_Cell->Antibodies Produces

Caption: T-cell dependent B-cell activation pathway.

Pathway Description:

  • The TACA-protein conjugate vaccine is taken up by an Antigen Presenting Cell (APC), such as a dendritic cell.[5]

  • The APC processes the protein carrier and presents its peptides on MHC class II molecules to a helper T-cell.[5]

  • The helper T-cell recognizes the peptide-MHC complex via its T-cell receptor (TCR) and becomes activated.

  • Simultaneously, the TACA portion of the vaccine binds to the B-cell receptor (BCR) on a B-cell specific for that TACA.

  • The activated helper T-cell interacts with the B-cell through CD40L-CD40 binding, providing a crucial co-stimulatory signal.[8]

  • This T-cell help drives the B-cell to undergo clonal expansion, affinity maturation, and class switching from IgM to high-affinity IgG production.[7]

  • The activated B-cells differentiate into antibody-secreting plasma cells and long-lived memory B-cells, providing lasting immunity.[9]

Conclusion

α-D-Galactose pentaacetate is an invaluable and versatile starting material in the synthesis of complex carbohydrate-based vaccines. Through multi-step chemical synthesis, it can be converted into various TACAs, which, when conjugated to carrier proteins and formulated with appropriate adjuvants, can elicit robust and specific antibody responses. The detailed protocols and immunological evaluation workflows provided herein offer a framework for researchers in the field of cancer immunotherapy to advance the development of novel and effective carbohydrate-based vaccines. The ultimate goal is to translate these synthetic constructs into clinically effective therapies for the treatment and prevention of cancer.

References

Application Notes & Protocols: Utilizing α-D-Galactose Pentaacetate for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects by concentrating pharmaceuticals at the site of action.[1] A promising strategy for targeting hepatocytes (liver cells) involves leveraging the asialoglycoprotein receptor (ASGPR), a C-type lectin highly and specifically expressed on their surface.[2][3] The ASGPR recognizes and binds terminal galactose or N-acetylgalactosamine residues, triggering clathrin-mediated endocytosis.[2][4] This biological mechanism can be exploited to deliver therapeutic payloads specifically to the liver.

α-D-Galactose pentaacetate is a protected, acetylated form of galactose. Its hydroxyl groups are masked by acetate esters, which enhances its stability and allows for controlled, regioselective reactions during the synthesis of galactose-bearing ligands. These ligands can then be conjugated to various drug delivery carriers, such as liposomes, nanoparticles, and polymers, to facilitate targeted delivery to hepatocytes.[5][6] This document provides detailed application notes and protocols for the utilization of α-D-galactose pentaacetate-derived ligands in the development of targeted drug delivery systems.

Mechanism of Action: ASGPR-Mediated Endocytosis

The targeted delivery of galactosylated drug carriers to hepatocytes is primarily achieved through receptor-mediated endocytosis via the ASGPR.[7] This process is a highly efficient mechanism for internalizing ligands from the extracellular environment.[8]

The key steps are as follows:

  • Binding: The galactose-functionalized drug carrier binds to the ASGPR on the surface of the hepatocyte.[4]

  • Clathrin-Coated Pit Formation: Ligand binding initiates the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit.[8][9][10]

  • Vesicle Budding and Scission: The pit invaginates and is eventually pinched off from the plasma membrane by the GTPase dynamin, forming a clathrin-coated vesicle.[10][11]

  • Uncoating: The clathrin coat is rapidly disassembled from the vesicle.[9]

  • Endosomal Trafficking: The uncoated vesicle fuses with an early endosome. The acidic environment of the endosome facilitates the dissociation of the ligand-receptor complex.[4][7]

  • Receptor Recycling and Ligand Degradation: The ASGPR is recycled back to the cell surface, while the drug carrier is trafficked to lysosomes for degradation, leading to the release of the therapeutic agent into the cytoplasm.[7]

Below is a diagram illustrating the ASGPR-mediated endocytosis pathway.

ASGPR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor ASGPR receptor_bound Ligand-ASGPR Complex ligand Galactosylated Drug Carrier ligand->receptor Binds to clathrin Clathrin adaptor Adaptor Proteins dynamin Dynamin start 1. Binding pit_formation 2. Clathrin-Coated Pit Formation receptor_bound->pit_formation Recruits Clathrin & Adaptor Proteins vesicle_scission 3. Vesicle Scission pit_formation->vesicle_scission coated_vesicle Clathrin-Coated Vesicle vesicle_scission->coated_vesicle Dynamin-mediated uncoating 4. Uncoating coated_vesicle->uncoating uncoated_vesicle Vesicle uncoating->uncoated_vesicle Clathrin recycled early_endosome Early Endosome uncoated_vesicle->early_endosome Fuses with dissociation 5. Dissociation early_endosome->dissociation Acidification receptor_recycling 6. Receptor Recycling dissociation->receptor_recycling lysosome Lysosome (Drug Release) dissociation->lysosome Ligand Trafficking receptor_recycling->receptor Returns to Membrane

ASGPR-mediated endocytosis pathway.

Experimental Workflow for Developing Galactose-Targeted Drug Delivery Systems

The development and evaluation of a galactose-targeted drug delivery system follows a logical progression from synthesis and characterization to in vitro and in vivo testing.

Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis 1. Synthesis & Conjugation characterization 2. Physicochemical Characterization synthesis->characterization drug_loading 3. Drug Loading & Encapsulation Efficiency Determination characterization->drug_loading in_vitro 4. In Vitro Evaluation drug_loading->in_vitro in_vivo 5. In Vivo Evaluation in_vitro->in_vivo cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) cell_uptake Cellular Uptake Study (e.g., Flow Cytometry) biodistribution Biodistribution Study efficacy Therapeutic Efficacy Study

General experimental workflow.

Data Presentation: Physicochemical Properties and Efficacy

The following tables summarize quantitative data from various studies on galactose-targeted drug delivery systems.

Table 1: Physicochemical Characterization of Galactosylated Drug Carriers

Carrier TypeDrugParticle Size (nm)Zeta Potential (mV)Reference
LiposomesOridonin173 ± 12-31.5 ± 1.6[9]
Liposomes (PROTAC ARV-825)ARV-82593.83 ± 10.05-27.30 ± 4.12[12]
Chitosan NanoparticlesDoxorubicin~150-200+20 to +30[13]
Selenium NanoparticlesDoxorubicin~160Not Reported[11]
mPEG-b-PMAGP NanoparticlesDoxorubicin54.84 ± 0.58Not Reported[7]

Table 2: Drug Loading and Encapsulation Efficiency

Carrier TypeDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
LiposomesOridoninNot Reported94.1 ± 1.2[9]
Liposomes (Co-delivery)Doxorubicin & Combretastatin A45.62 (DOX), 2.03 (CA4P)86.74 (DOX), 52.43 (CA4P)[8]
SPIO MicellesRSPP05010.91 ± 0.19Not Reported[14]
PLGA-PEG-FOL Nanoparticles5-FluorouracilNot Reported78.93 ± 1.05[15]
Chitosan-FUA Nanoparticles5-Fluorouracil Acetic Acid21.22 ± 2.7Not Reported[5]

Experimental Protocols

Protocol 1: Synthesis of Galactosylated Carrier (e.g., Liposomes) and Conjugation

This protocol describes the preparation of galactose-modified liposomes using the thin-film hydration method, followed by conjugation. This is a general protocol that may require optimization.

Materials:

  • Phospholipids (e.g., L-α-phosphatidylcholine)

  • Cholesterol

  • Galactose-derivatized lipid (e.g., DSPE-PEG-Gal)[8]

  • Drug to be encapsulated

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve phospholipids, cholesterol, and the galactose-derivatized lipid in chloroform in a round-bottom flask at a desired molar ratio (e.g., 12:4:1).[8]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a PBS solution containing the drug to be encapsulated.

    • Vortex the mixture until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • Subject the MLV suspension to sonication in a bath sonicator to reduce the particle size.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-15 cycles.[16]

  • Purification:

    • Remove unencapsulated drug by dialysis against PBS or by size exclusion chromatography.[13]

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

This protocol provides a method for quantifying the amount of drug successfully loaded into the nanoparticles.[13][17][18][19]

Materials:

  • Drug-loaded nanoparticle suspension

  • Appropriate solvent to dissolve nanoparticles (e.g., methanol, DMSO)

  • Centrifuge or ultracentrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Separation of Free Drug (Indirect Method):

    • Centrifuge the nanoparticle suspension at high speed (e.g., 12,000-20,000 x g) for 30 minutes to pellet the nanoparticles.[17][19]

    • Carefully collect the supernatant containing the unencapsulated (free) drug.

    • Quantify the drug concentration in the supernatant using a pre-established standard curve with UV-Vis spectrophotometry or HPLC.

  • Quantification of Encapsulated Drug (Direct Method):

    • Lyophilize a known volume of the purified drug-loaded nanoparticle suspension to obtain the total weight of the nanoparticles.

    • Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.

    • Quantify the drug concentration in the resulting solution using UV-Vis spectrophotometry or HPLC.

  • Calculations:

    • Encapsulation Efficiency (EE%):

      • EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100[19]

    • Drug Loading (DL%):

      • DL% = [Weight of drug in nanoparticles / Total weight of nanoparticles] x 100[19]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5][20]

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Complete cell culture medium

  • 96-well plates

  • Drug-loaded galactosylated nanoparticles, non-targeted nanoparticles, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[20]

  • Treatment:

    • Prepare serial dilutions of the free drug, targeted nanoparticles, and non-targeted nanoparticles in cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the prepared drug solutions. Include untreated cells as a control.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[5][20]

    • Incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][20]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

    • Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 4: In Vitro Cellular Uptake Study by Flow Cytometry

This protocol quantifies the cellular uptake of fluorescently labeled nanoparticles.[14]

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Fluorescently labeled targeted and non-targeted nanoparticles

  • 6-well or 12-well plates

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in 6-well plates at a density of 2-2.5 x 10⁴ cells/cm² and culture for 24 hours.[14]

    • Incubate the cells with the fluorescently labeled targeted and non-targeted nanoparticles at a specific concentration for various time points (e.g., 1, 2, 4 hours).

  • Cell Harvesting and Preparation:

    • After incubation, wash the cells twice with ice-cold PBS to remove non-internalized nanoparticles.[14]

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension and resuspend the cell pellet in sorting buffer (e.g., 1% FBS in PBS).[21]

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Measure the fluorescence intensity of at least 10,000 cells per sample.

    • The uptake can be quantified by the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population.[14]

  • Competition Assay (Optional):

    • To confirm ASGPR-mediated uptake, pre-incubate a set of cells with a high concentration of free galactose (e.g., 250 mM) for 30 minutes before adding the targeted nanoparticles.[12] A significant reduction in fluorescence intensity compared to cells without free galactose indicates receptor-specific uptake.

Protocol 5: In Vivo Biodistribution Study

This protocol describes a typical in vivo study in a murine model to determine the tissue distribution of the targeted nanoparticles.[1][6][22][23][24]

Materials:

  • Animal model (e.g., nude mice bearing HepG2 xenografts)

  • Fluorescently labeled or radiolabeled targeted and non-targeted nanoparticles

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) for fluorescence imaging or a gamma counter for radioactivity measurement.

Procedure:

  • Animal Model and Administration:

    • Use an appropriate animal model, such as mice with subcutaneously or orthotopically implanted liver tumors.

    • Administer the labeled nanoparticles intravenously (i.v.) via the tail vein.[1]

  • In Vivo Imaging (Optional):

    • At various time points post-injection (e.g., 2, 8, 24 hours), image the anesthetized mice using an IVIS to visualize the real-time distribution of fluorescently labeled nanoparticles.[24]

  • Organ Harvesting and Analysis:

    • At the final time point, euthanize the mice.

    • Perform cardiac puncture to collect blood.[1]

    • Excise major organs (liver, spleen, kidneys, lungs, heart, and tumor).[6][23]

    • Weigh the organs.

    • For fluorescently labeled nanoparticles, homogenize the tissues and measure the fluorescence intensity using a plate reader, or image the whole organs using an IVIS.[1][24]

    • For radiolabeled nanoparticles, measure the radioactivity in each organ using a gamma counter.[1]

  • Data Analysis:

    • Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to compare the accumulation of targeted versus non-targeted nanoparticles in different organs.

Conclusion

The use of α-D-galactose pentaacetate as a precursor for synthesizing galactose-based ligands offers a robust and effective method for developing liver-targeted drug delivery systems. The high specificity of the galactose-ASGPR interaction facilitates enhanced drug accumulation in hepatocytes, potentially leading to improved therapeutic outcomes and reduced systemic toxicity. The protocols and data presented herein provide a comprehensive guide for researchers in the design, formulation, and evaluation of these promising therapeutic platforms. Further optimization of carrier systems and conjugation chemistries will continue to advance this targeted approach for the treatment of various liver diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of α-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of α-D-Galactose pentaacetate synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing α-D-Galactose pentaacetate?

A1: The most common method is the acetylation of D-galactose using acetic anhydride. The reaction is typically catalyzed by a base, such as pyridine or sodium acetate, to facilitate the esterification of all five hydroxyl groups.[1][2] Lewis acids can also be used as catalysts.

Q2: How does the choice of catalyst affect the anomeric selectivity (α vs. β formation)?

A2: The choice of catalyst plays a crucial role in determining the anomeric ratio of the product. Basic catalysts like pyridine or sodium acetate tend to favor the formation of the thermodynamically more stable α-anomer. In contrast, acidic catalysts, such as zinc chloride or strong protic acids, can lead to the formation of the β-anomer, which can then be anomerized to the α-form under acidic conditions.

Q3: What is the expected yield for this synthesis?

A3: Yields can vary depending on the specific protocol and reaction conditions. With pyridine as a catalyst at room temperature, yields of around 90% have been reported.[1] Using sodium acetate with heating can achieve yields as high as 98%.[3] Careful optimization of reaction parameters is key to maximizing the yield.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The starting material, D-galactose, is highly polar and will have a low Rf value (it will remain near the baseline). The product, α-D-galactose pentaacetate, is much less polar and will have a significantly higher Rf value. The reaction is considered complete when the D-galactose spot is no longer visible on the TLC plate. A common solvent system for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 1:1 ratio).

Q5: What are the key safety precautions to take during this synthesis?

A5: Acetic anhydride is corrosive and a lachrymator, and pyridine is flammable and toxic. Both should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of α-D-galactose pentaacetate.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material is still present, increase the reaction time or temperature. For sodium acetate catalysis, ensure the temperature is maintained around 100°C.
Inactive Catalyst: Sodium acetate can absorb moisture and become less effective.Use anhydrous sodium acetate and store it in a desiccator.
Reagent Degradation: Acetic anhydride can hydrolyze over time.Use fresh, unopened acetic anhydride for best results.
Product is a Sticky Syrup Instead of a Solid Incomplete Acetylation: The presence of partially acetylated galactose derivatives, which are often syrupy.Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. Use a sufficient excess of acetic anhydride.
Presence of β-anomer: The β-anomer has a different crystal structure and can sometimes hinder crystallization of the α-anomer.The β-anomer can be isomerized to the α-anomer under acidic conditions, or separated by column chromatography.
High Proportion of β-Anomer Inappropriate Catalyst: Use of an acidic catalyst or acidic conditions can favor the β-anomer.For preferential formation of the α-anomer, use a basic catalyst like pyridine or sodium acetate.
Difficulty in Product Purification Co-elution of Anomers: The α and β anomers can be difficult to separate by column chromatography.Use a solvent system with optimal selectivity. A mixture of ethyl acetate and hexane is a good starting point. Gradient elution may be necessary. Recrystallization from a suitable solvent like ethanol or methanol can also be effective.
Presence of Unidentified Impurities: Side reactions can lead to impurities that complicate purification.Characterize impurities using techniques like NMR or mass spectrometry to identify their source and adjust the reaction or work-up procedure accordingly.

Data Presentation

Table 1: Comparison of Common Catalysts for α-D-Galactose Pentaacetate Synthesis

Catalyst Typical Reaction Temperature Typical Reaction Time Reported Yield Anomeric Selectivity (α:β) Reference
PyridineRoom Temperature12-24 hours~90%Predominantly α[1]
Sodium Acetate95-100°C2-4 hoursup to 98%High α-selectivity[3]
Zinc ChlorideVariesVariesVariableCan favor β, followed by anomerization to αGeneral knowledge

Experimental Protocols

Protocol 1: Synthesis using Sodium Acetate Catalyst

This protocol is adapted from a procedure reporting a high yield of the α-anomer.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous sodium acetate (0.5 equivalents relative to D-galactose).

  • Reagent Addition: Add acetic anhydride (5-6 equivalents).

  • Heating: Heat the mixture to 95-100°C with vigorous stirring.

  • Addition of Galactose: Slowly add dry D-galactose (1 equivalent) to the heated mixture.

  • Reaction: Continue heating and stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexane).

  • Work-up: Once the reaction is complete (no starting material visible by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with stirring to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol or methanol to obtain pure α-D-galactose pentaacetate.

Protocol 2: Synthesis using Pyridine Catalyst

This protocol is a common alternative that proceeds at room temperature.[1]

  • Reaction Setup: In a round-bottom flask, dissolve D-galactose (1 equivalent) in anhydrous pyridine (5-10 volumes).

  • Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (5-6 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water. If the product separates as an oil, it may solidify upon further stirring. If necessary, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Galactose D-Galactose ReactionMix Acetylation Reaction Galactose->ReactionMix AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionMix Catalyst Catalyst (e.g., NaOAc or Pyridine) Catalyst->ReactionMix Quench Quenching (Ice Water) ReactionMix->Quench Filter Filtration Quench->Filter Recrystallize Recrystallization / Column Chromatography Filter->Recrystallize FinalProduct α-D-Galactose Pentaacetate Recrystallize->FinalProduct

Caption: General workflow for the synthesis of α-D-Galactose pentaacetate.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckTLC Analyze crude product by TLC Start->CheckTLC IncompleteReaction Incomplete Reaction (Starting material present) CheckTLC->IncompleteReaction Yes MultipleSpots Multiple Product Spots (Potential β-anomer or byproducts) CheckTLC->MultipleSpots No OptimizeConditions Increase reaction time/temperature or check catalyst/reagent quality IncompleteReaction->OptimizeConditions PurificationStrategy Optimize purification: Column chromatography with appropriate solvent system or recrystallization MultipleSpots->PurificationStrategy End Improved Yield and Purity OptimizeConditions->End PurificationStrategy->End

Caption: Decision-making workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of α-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for the purification of α-D-Galactose pentaacetate by recrystallization.

Troubleshooting and FAQs

Question: No crystals are forming after cooling the solution. What should I do?

Answer: This is a common issue, often caused by either supersaturation or using an excessive amount of solvent.[1] Here are several steps to induce crystallization:

  • Scratch the flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[1]

  • Add a seed crystal: If you have a small crystal of pure α-D-Galactose pentaacetate, adding it to the cooled solution can initiate crystallization.[1]

  • Reduce solvent volume: If too much solvent was used, the solution may not be saturated enough for crystals to form.[2] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again slowly.

  • Ensure adequate cooling: Make sure the solution has cooled to room temperature and then consider further cooling in an ice bath to decrease the solubility of the product.

Question: My recrystallization yield is very low. What are the likely causes?

Answer: A low yield (e.g., less than 20%) can result from several factors during the process.[3]

  • Excess Solvent: Using too much hot solvent to dissolve the crude product is the most common cause. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.[1][3] To optimize recovery, use the minimum amount of near-boiling solvent required to fully dissolve the solid.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter paper.

  • Incomplete Cooling: Failing to cool the solution sufficiently before filtration will leave more product dissolved in the solvent.

  • Washing with Warm Solvent: Rinsing the collected crystals with room temperature or warm solvent will redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[1]

Question: The product separated as an oil instead of crystals. How can I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[2][3] Impurities can also lower the melting point, contributing to this issue.[3]

  • Reheat and Add Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool very slowly.[2]

  • Promote Slow Cooling: Rapid cooling encourages oiling out. After dissolving, allow the flask to cool gradually on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling rate further.

Question: The final product is still impure. How can I improve the purity?

Answer: Recrystallization is designed to remove impurities, but its effectiveness depends on proper technique.

  • Avoid Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[3] This is often caused by cooling the solution too fast or using a solution that is too concentrated. To fix this, redissolve the crystals in a slightly larger volume of hot solvent and allow it to cool more slowly.[3]

  • Insoluble Impurities: If the crude material contains impurities insoluble in the hot solvent, they should be removed by hot filtration before the solution is cooled.

  • Colored Impurities: If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb them. Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.[3]

Experimental Protocol: Recrystallization of α-D-Galactose Pentaacetate

This protocol outlines the procedure for purifying α-D-Galactose pentaacetate using ethanol as the recrystallization solvent. Methanol or chloroform can also be used.[4]

Materials:

  • Crude α-D-Galactose pentaacetate

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude α-D-Galactose pentaacetate in an Erlenmeyer flask. Add a small volume of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure a good recovery.[1]

  • (Optional) Hot Filtration: If any insoluble impurities are visible in the hot solution, perform a hot filtration. To do this, pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities.

  • Crystallization: Remove the flask from the heat source and cover it. Allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time to allow for the formation of well-defined crystals.[3] Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a desiccator or a low-temperature vacuum oven.

  • Characterization: Determine the melting point and yield of the purified product. A pure product should have a sharp melting range.

Quantitative Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )SolventSolubility
α-D-Galactose pentaacetateC₁₆H₂₂O₁₁390.34MethanolSoluble at approx. 50 mg/mL[5]
α-D-Galactose pentaacetateC₁₆H₂₂O₁₁390.34ChloroformSoluble[4]
β-D-Galactose pentaacetateC₁₆H₂₂O₁₁390.34EthanolSoluble[6]
β-D-Galactose pentaacetateC₁₆H₂₂O₁₁390.34ChloroformSoluble[6]
β-D-Galactose pentaacetateC₁₆H₂₂O₁₁390.34WaterInsoluble[6]

Experimental Workflow Diagram

Recrystallization_Workflow start Start: Crude α-D-Galactose Pentaacetate dissolve 1. Dissolve in minimal hot ethanol start->dissolve hot_filt_q Insoluble impurities? dissolve->hot_filt_q hot_filt 2. Hot Filtration hot_filt_q->hot_filt Yes cool 3. Cool Slowly to Room Temperature hot_filt_q->cool No hot_filt->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vac_filt 5. Vacuum Filtration (Collect Crystals) ice_bath->vac_filt wash 6. Wash with Ice-Cold Ethanol vac_filt->wash mother_liquor Mother Liquor (contains impurities) vac_filt->mother_liquor dry 7. Dry Crystals wash->dry end End: Pure α-D-Galactose Pentaacetate dry->end

Caption: Workflow for the recrystallization of α-D-Galactose pentaacetate.

References

Troubleshooting common issues in glycosylation reactions with galactose pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for glycosylation reactions utilizing galactose pentaacetate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges of these essential synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during glycosylation reactions with galactose pentaacetate, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My glycosylation reaction is resulting in a very low yield of the desired product. What are the common causes?

A1: Low yields in glycosylation reactions with peracetylated donors like galactose pentaacetate can arise from several factors:

  • Suboptimal Activation of the Glycosyl Donor: The electron-withdrawing nature of the acetyl groups "disarms" the galactose donor, making it less reactive. Inefficient activation by the Lewis acid is a primary cause of low conversion.

  • Formation of Side Products: Several side reactions can compete with the desired glycosylation, consuming starting material and complicating purification. Common side products include orthoesters and partially deacetylated glycosides. The formation of glycals through elimination is another possibility.

  • Poor Reactivity of the Glycosyl Acceptor: The nucleophilicity of the alcohol on the glycosyl acceptor is critical. Sterically hindered or electronically deactivated alcohols will react more slowly, leading to incomplete reactions.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate catalyst activity.

  • Moisture in the Reaction: Lewis acids used to activate the glycosyl donor are extremely sensitive to moisture. Trace amounts of water can quench the catalyst and lead to the hydrolysis of the donor, significantly reducing the yield.

Troubleshooting Workflow for Low Yield:

LowYield Start Low Yield Observed CheckActivation Assess Donor Activation Start->CheckActivation CheckSideProducts Analyze for Side Products (TLC, NMR) Start->CheckSideProducts CheckAcceptor Evaluate Acceptor Reactivity Start->CheckAcceptor CheckConditions Review Reaction Conditions Start->CheckConditions IncreaseActivator Increase Lewis Acid Equivalents or Switch to a Stronger One CheckActivation->IncreaseActivator Incomplete Conversion Reacetylation Implement In-Situ Re-acetylation Protocol CheckSideProducts->Reacetylation Deacetylation/ Orthoester Observed ModifyAcceptor Increase Acceptor Equivalents or Use a More Reactive Acceptor CheckAcceptor->ModifyAcceptor Low Acceptor Nucleophilicity OptimizeConditions Increase Reaction Time or Cautiously Increase Temperature CheckConditions->OptimizeConditions Sluggish Reaction Anhydrous Ensure Strictly Anhydrous Conditions CheckConditions->Anhydrous Suspected Moisture

Caption: Troubleshooting workflow for low yield in glycosylation reactions.

Q2: I am observing a mixture of α and β anomers. How can I improve the stereoselectivity of my reaction?

A2: Achieving high stereoselectivity is a common challenge. The anomeric outcome is influenced by a delicate balance of several factors:

  • Choice of Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a strong Lewis acid that tends to promote reactions through an SN1-like pathway, which can favor the formation of the thermodynamically more stable α-glycoside (the anomeric effect). Boron trifluoride etherate (BF₃·OEt₂), being a milder Lewis acid, can favor an SN2-like pathway, leading to inversion of the anomeric configuration. With the common β-pentaacetate starting material, this would favor the α-anomer. However, the C-2 acetyl group can participate in neighboring group participation, forming a dioxolenium ion intermediate that directs the acceptor to attack from the opposite face, leading to the 1,2-trans product (β-glycoside).[1]

  • Reaction Temperature: Lower temperatures generally favor the kinetic product and can enhance stereoselectivity. Running reactions at temperatures such as -78°C or -40°C can significantly influence the anomeric ratio.

  • Solvent: The polarity and coordinating ability of the solvent play a crucial role. Non-polar solvents like dichloromethane are common. Ethereal solvents can sometimes favor the formation of the β-anomer, while nitrile solvents may favor the α-anomer.[2]

  • Protecting Groups: While all hydroxyls are acetylated in galactose pentaacetate, the participation of the C-2 acetyl group is a key factor for β-selectivity.

Strategies to Improve Stereoselectivity:

Stereoselectivity Start Poor Stereoselectivity (α/β Mixture) AnalyzeRatio Determine Anomeric Ratio (NMR) Start->AnalyzeRatio ModifyCatalyst Optimize Lewis Acid AnalyzeRatio->ModifyCatalyst ModifyTemp Adjust Reaction Temperature AnalyzeRatio->ModifyTemp ModifySolvent Change Solvent AnalyzeRatio->ModifySolvent SwitchCatalyst Switch between TMSOTf and BF₃·OEt₂ ModifyCatalyst->SwitchCatalyst LowerTemp Decrease Temperature (e.g., to -78°C) ModifyTemp->LowerTemp ChangeSolvent Use Solvent with Different Polarity/ Coordinating Ability ModifySolvent->ChangeSolvent

Caption: Decision-making process for improving stereoselectivity.

Q3: I am observing significant formation of a byproduct that I suspect is an orthoester. How can I prevent this?

A3: Orthoester formation is a common side reaction when using glycosyl donors with a participating acyl group at the C-2 position, such as galactose pentaacetate. The dioxolenium ion intermediate can be attacked by the alcohol acceptor at the acyl carbon instead of the anomeric carbon.

To minimize orthoester formation:

  • Lewis Acid Choice: BF₃·OEt₂ is often more effective at promoting the conversion of any formed orthoester to the desired 1,2-trans-glycoside compared to TMSOTf.[1]

  • Reaction Conditions: Stronger acidic conditions can sometimes promote the rearrangement of the orthoester to the glycoside. However, this must be balanced against the risk of other side reactions.

  • Non-Participating Groups: While not applicable to galactose pentaacetate itself, for future reference, using a donor with a non-participating group (e.g., a benzyl ether) at C-2 would prevent orthoester formation, though this generally leads to lower stereoselectivity.

Q4: My TLC shows multiple polar spots below my product, suggesting deacetylation. What is the best way to handle this?

A4: The acetyl protecting groups can be labile under Lewis acidic conditions, leading to partially deacetylated products. A highly effective strategy is to perform an in-situ re-acetylation after the glycosylation is complete.

One-Pot Glycosylation-Reacetylation Protocol:

  • After the glycosylation reaction is deemed complete by TLC (disappearance of the galactose pentaacetate), quench the reaction with a base like pyridine.

  • Add acetic anhydride to the reaction mixture.

  • Stir until the re-acetylation is complete (monitor by TLC).

  • Proceed with the standard workup and purification.

This procedure converts the partially deacetylated byproducts back to the fully acetylated desired product, simplifying purification and significantly increasing the isolated yield.

Data Presentation

The choice of Lewis acid and reaction temperature significantly impacts the yield and stereoselectivity of glycosylation reactions with galactose pentaacetate. The following table summarizes typical outcomes.

Glycosyl DonorLewis AcidTemperature (°C)Typical Yield (%)Typical α:β Ratio
Galactose PentaacetateBF₃·OEt₂0 to RT60-801:5 to 1:10 (β favored)
Galactose PentaacetateBF₃·OEt₂-4065-85> 1:15 (β favored)
Galactose PentaacetateTMSOTf0 to RT50-701:1 to 5:1 (α favored)
Galactose PentaacetateTMSOTf-7855-75> 10:1 (α favored)

Note: Yields and ratios are highly dependent on the specific glycosyl acceptor and reaction conditions. This table provides a general trend.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Promoted Glycosylation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the galactose pentaacetate (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and activated molecular sieves (4Å).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the glycosyl donor. Stir the mixture at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78°C, -40°C, or 0°C).

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., TMSOTf, 0.1-0.3 eq., or BF₃·OEt₂, 1.5-2.0 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine.

  • Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite to remove the molecular sieves. Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: ¹H NMR Analysis for Anomeric Ratio Determination

The anomeric ratio (α:β) of the glycosylated product can be determined by ¹H NMR spectroscopy.[3][4][5]

  • Sample Preparation: Dissolve a small amount of the purified product or the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Identify the signals corresponding to the anomeric protons (H-1). The anomeric proton of the α-anomer typically appears at a lower field (higher ppm) with a smaller coupling constant (J ≈ 3-4 Hz) compared to the β-anomer, which appears at a higher field (lower ppm) with a larger coupling constant (J ≈ 7-8 Hz).

  • Integration: Integrate the signals for the α and β anomeric protons. The ratio of the integration values corresponds to the anomeric ratio of the product.

Visualization of Key Concepts

Mechanism of Neighboring Group Participation:

NGP cluster_0 Neighboring Group Participation Donor Galactose Pentaacetate (β-anomer at C1) Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium + Lewis Acid - Leaving Group Dioxolenium Dioxolenium Ion (Blocks α-face) Oxocarbenium->Dioxolenium C-2 Acetyl Participation Product 1,2-trans Product (β-glycoside) Dioxolenium->Product + Acceptor (ROH) (Attack from β-face)

Caption: Role of the C-2 acetyl group in directing β-selectivity.

References

Optimization of reaction conditions for selective deacetylation of a-D-Galactose pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective deacetylation of α-D-Galactose pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of selective deacetylation of α-D-Galactose pentaacetate?

The primary goal is to remove specific acetyl groups from the sugar backbone while leaving others intact. This allows for the synthesis of partially protected carbohydrates, which are versatile intermediates for the synthesis of complex oligosaccharides and glycoconjugates. Regioselective deacetylation enables chemists to introduce modifications at specific hydroxyl positions.

Q2: What are the main chemical methods for selective deacetylation?

There are several chemical methods for selective deacetylation, broadly categorized as:

  • Acid-catalyzed deacetylation: Utilizes mild acidic conditions to achieve chemoselective removal of acetyl groups.[1][2][3] A common reagent system is HCl/EtOH in a chlorinated solvent.[4]

  • Base-catalyzed deacetylation: Employs basic reagents like methanolic ammonia, hydrazine hydrate, or ammonium carbonate.[5][6] These methods are often used for selective removal of the anomeric acetate.

  • Lewis acid-catalyzed deacetylation: Reagents such as zinc acetate or aluminum chloride can be used for selective anomeric deacetylation.[5][7]

  • Organometallic reagents: Organotin catalysts have been reported for the selective removal of the primary acetate group.[6]

  • Fluoride-based reagents: Alkali metal fluorides like cesium fluoride (CsF) or potassium fluoride (KF) in polyethylene glycol (PEG) can effectively catalyze anomeric deacetylation.[8]

Q3: Are there enzymatic methods for selective deacetylation?

Yes, enzymatic methods offer high selectivity under mild reaction conditions. Lipases, such as Candida antarctica lipase B (CALB), and esterases from sources like Aspergillus niger are commonly used for regioselective deacetylation of peracetylated carbohydrates.[9][10][11] These enzymes can selectively hydrolyze specific ester linkages, often at the anomeric or primary positions.

Q4: What factors influence the regioselectivity of deacetylation?

Several factors can influence the outcome of a selective deacetylation reaction:

  • Reagent/Catalyst: The choice of reagent is crucial. For instance, hydrazine hydrate often targets the anomeric position, while certain enzymatic conditions can favor deacetylation at the C6 position.[5][10]

  • Solvent: The solvent system can significantly impact reaction rates and selectivity.[4]

  • Temperature: Lower temperatures can enhance selectivity in some cases, as seen with methanolic ammonia for selective C2-deacetylation.[6]

  • Reaction Time: Prolonged reaction times can lead to the loss of selectivity and the formation of multiple products.[2]

  • Protecting Groups: The nature and position of other protecting groups on the carbohydrate can influence the reactivity of adjacent acetyl groups.

Troubleshooting Guide

Issue 1: Low or no yield of the desired selectively deacetylated product.

Possible Cause Suggested Solution
Incorrect Reagent or Catalyst Concentration Verify the concentration and purity of your reagents. For acid-catalyzed methods, the final HCl concentration is critical.[1][2]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require low temperatures for selectivity, while others may need heating.[6]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Different substrates may require longer reaction times.[2]
Inappropriate Solvent System Ensure the solvent system is appropriate for the chosen method. For instance, acidic deacetylation often uses a mixture of a chlorinated solvent and an alcohol.[4]
Poor Substrate Quality Ensure the starting α-D-Galactose pentaacetate is pure and fully acetylated.

Issue 2: Lack of selectivity, resulting in a mixture of products (over-deacetylation or isomerization).

Possible Cause Suggested Solution
Reaction Time is Too Long Carefully monitor the reaction by TLC and quench it as soon as the desired product is the major component.
Reaction Temperature is Too High Lowering the reaction temperature can often improve selectivity.[6]
Incorrect Stoichiometry of Reagents Use the correct molar equivalents of the deacetylation agent. For some methods, a catalytic amount is sufficient, while others require stoichiometric amounts.
Acyl Group Migration Acyl migration can occur under certain conditions, especially with basic reagents. Consider using milder or enzymatic methods to avoid this.

Issue 3: Cleavage of the glycosidic bond.

Possible Cause Suggested Solution
Harsh Acidic Conditions Acid-catalyzed deacetylation can be aggressive and lead to glycosidic bond cleavage, especially with prolonged reaction times.[4] Consider using milder acidic conditions or alternative methods.
Instability of the Glycoside If your substrate has a particularly acid-labile aglycone, chemical methods involving strong acids should be avoided. Enzymatic deacetylation is a good alternative in such cases.

Data Presentation: Comparison of Selective Deacetylation Methods

Table 1: Chemical Methods for Selective Anomeric Deacetylation

Reagent/CatalystSolventTemperature (°C)TimeTypical Yield (%)Reference
Hydrazine HydrateTHF/MethanolRoom Temp2 hHigh[5]
Ammonium AcetateDMFNot specifiedNot specifiedGood[12]
Zinc AcetateMethanol50-552-6 hGood[5]
Magnesium OxideMethanolRoom TempNot specifiedGood[5]
Aluminum ChlorideAnhydrous Et₂O1105 hGood[7]
Cesium FluoridePEG-400Room Temp1 hHigh[8]
(i-Pr)₃Sn(OEt)MethanolReflux4-5 hGood[13][14]

Table 2: Enzymatic Methods for Selective Deacetylation

EnzymeSourcePosition SelectivitySolventTypical Yield (%)Reference
LipaseAspergillus nigerC1Aqueous BufferHigh[11]
Lipase BCandida antarctica (CALB)Primary (C6)Not specifiedGood[9]
EsteraseRhodosporidium toruloidesRegioselectiveNot specifiedGood[10]

Experimental Protocols

Protocol 1: Selective Anomeric Deacetylation using Zinc Acetate

  • Dissolve the fully acetylated α-D-Galactose pentaacetate in methanol.

  • Add zinc acetate dihydrate as a catalyst.

  • Heat the reaction mixture at 50-55 °C for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.[5]

Protocol 2: Acid-Catalyzed Deacetylation for 2-O-Acetyl Glycosides

  • Dissolve the peracetylated aryl galactoside in a mixture of chloroform, ethanol, and concentrated hydrochloric acid. A typical ratio is 1 mL CHCl₃, 3 mL 96% EtOH, and 1 mL 10M HCl per 1 mmol of substrate.[4]

  • Stir the reaction at the desired temperature (e.g., 30 °C) and monitor by TLC.

  • Once the desired product is formed, quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[1][2]

Protocol 3: Enzymatic Deacetylation using Aspergillus niger Lipase

  • Dissolve the peracetylated galactose in an aqueous buffer solution (e.g., phosphate buffer).

  • Add the Aspergillus niger lipase to the solution.

  • Stir the mixture at room temperature for a specified time (e.g., 30 minutes for selective C-1 deacetylation).[11]

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with an organic solvent.

  • Purify the product using standard chromatographic techniques.

Visualizations

Experimental_Workflow start Start: α-D-Galactose Pentaacetate reagent Select Deacetylation Method start->reagent acid Acid-Catalyzed (e.g., HCl/EtOH) reagent->acid Chemical base Base-Catalyzed (e.g., NH3/MeOH) reagent->base Chemical enzyme Enzymatic (e.g., Lipase) reagent->enzyme Biocatalytic reaction Reaction Monitoring (TLC) acid->reaction base->reaction enzyme->reaction workup Workup & Purification (Chromatography) reaction->workup product Selectively Deacetylated Product workup->product end End product->end

Caption: General experimental workflow for selective deacetylation.

Caption: Troubleshooting logic for common deacetylation issues.

References

How to remove byproducts from a-D-Galactose pentaacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of α-D-Galactose pentaacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of α-D-Galactose pentaacetate?

The most prevalent byproducts are the β-anomer (β-D-Galactose pentaacetate) and incompletely acetylated derivatives of galactose. The formation of the β-anomer is a common isomeric impurity, while incomplete acetylation results from unreacted hydroxyl groups on the galactose molecule.

Q2: How can I monitor the progress of the acetylation reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] A suitable solvent system, such as ethyl acetate/hexane, will show the consumption of the polar starting material (D-galactose) which remains at the baseline, and the formation of the less polar product (α-D-Galactose pentaacetate) which moves up the plate. The reaction is considered complete when the starting material spot is no longer visible.

Q3: What are the primary methods for purifying crude α-D-Galactose pentaacetate?

The two primary purification techniques are recrystallization and flash column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q4: Which solvents are recommended for the recrystallization of α-D-Galactose pentaacetate?

Ethanol is a commonly used solvent for the recrystallization of α-D-Galactose pentaacetate.[2] Methanol and chloroform have also been reported as suitable solvents.[3] The ideal solvent should dissolve the compound at high temperatures but not at room temperature, allowing for the crystallization of the pure product upon cooling.[4]

Q5: How can I separate the α- and β-anomers of D-Galactose pentaacetate?

Flash column chromatography is the most effective method for separating the α- and β-anomers.[5] A solvent system with optimized polarity, typically a gradient of ethyl acetate in hexane, can resolve these two isomers. High-Performance Liquid Chromatography (HPLC) with a C18 column can also be employed for analytical and preparative separations of the anomers.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of α-D-Galactose pentaacetate.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting α-D-Galactose Pentaacetate Purification start Start Purification tlc_analysis Perform TLC Analysis of Crude Product start->tlc_analysis multiple_spots Multiple Spots Observed? tlc_analysis->multiple_spots single_spot Single Spot Observed? tlc_analysis->single_spot recrystallization Attempt Recrystallization multiple_spots->recrystallization No (streaking or close spots) flash_chromatography Perform Flash Column Chromatography multiple_spots->flash_chromatography Yes single_spot->recrystallization Yes purity_check1 Check Purity (TLC/NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC/NMR) flash_chromatography->purity_check2 pure_product Pure α-D-Galactose Pentaacetate Obtained purity_check1->pure_product Pure troubleshoot_recrystallization Troubleshoot Recrystallization purity_check1->troubleshoot_recrystallization Impure purity_check2->pure_product Pure troubleshoot_chromatography Troubleshoot Chromatography purity_check2->troubleshoot_chromatography Impure troubleshoot_recrystallization->flash_chromatography troubleshoot_chromatography->flash_chromatography Optimize Conditions

Caption: A decision-making workflow for troubleshooting the purification of α-D-Galactose pentaacetate.

Common Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Product does not crystallize from ethanol. The solution is too dilute (too much solvent was added). The solution cooled too quickly, leading to oiling out instead of crystallization.Concentrate the solution by evaporating some of the solvent under reduced pressure and allow it to cool slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure α-D-Galactose pentaacetate if available.
TLC of the crude product shows a streak instead of distinct spots. The sample is too concentrated on the TLC plate. The solvent system is not optimal for separation. The crude product contains highly polar impurities.Dilute the sample before spotting it on the TLC plate. Experiment with different solvent systems, for example, by varying the ratio of ethyl acetate to hexane or by trying a different solvent system altogether, such as dichloromethane/methanol.
After flash chromatography, the α- and β-anomers are not fully separated. The solvent gradient was too steep. The column was overloaded with the crude product. The chosen solvent system does not provide adequate selectivity.Use a shallower solvent gradient during elution. Reduce the amount of crude product loaded onto the column. Experiment with different solvent systems; sometimes, small changes in the solvent composition can significantly improve separation.
The purified product contains residual acetic acid or pyridine. The work-up procedure was insufficient to remove the acidic catalyst and reagent.During the work-up, ensure thorough washing of the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid, followed by washing with a copper sulfate solution to remove pyridine.

Data Presentation: Comparison of Purification Methods

ParameterRecrystallizationFlash Column Chromatography
Typical Purity >98% (if impurities have different solubility)>99%
Typical Yield 70-85%80-95%
Primary Byproducts Removed Incompletely acetylated products, baseline impurities.β-anomer, incompletely acetylated products, other closely related impurities.
Advantages Simple setup, cost-effective, can be scaled up easily.High resolution, effective for separating isomers, applicable to a wide range of impurities.
Disadvantages May not effectively remove isomers with similar solubility, potential for lower yield due to product loss in the mother liquor.More complex setup, requires more solvent, can be time-consuming.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude α-D-Galactose pentaacetate in a minimal amount of hot ethanol (near boiling point). Add the hot solvent portion-wise until the solid just dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The α-D-Galactose pentaacetate will start to crystallize. To maximize the yield, place the flask in an ice bath for about 30 minutes after it has reached room temperature.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[8]

  • Drying: Dry the crystals under vacuum to obtain the pure α-D-Galactose pentaacetate.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Analyze the crude product by TLC using a solvent system of ethyl acetate/hexane to determine the optimal solvent system for separation. A good starting point is a 30:70 mixture of ethyl acetate to hexane. The desired product, α-D-Galactose pentaacetate, should have an Rf value of approximately 0.3-0.4 in the chosen solvent system.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexane). Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure α-D-Galactose pentaacetate.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

Technical Support Center: Preventing Anomerization in α-D-Galactose Pentaacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of controlling anomeric stereochemistry in reactions involving α-D-galactose pentaacetate.

Troubleshooting Guide

Issue 1: My reaction with α-D-galactose pentaacetate is resulting in a mixture of α and β anomers, but I want to retain the α-configuration.

Question: I started with pure α-D-galactose pentaacetate, but my final product is a mixture of anomers. What are the likely causes, and how can I favor the formation of the α-glycoside?

Answer: The formation of an anomeric mixture from a pure α-donor is a common issue known as anomerization. This typically occurs when the reaction conditions allow for the equilibration of the anomeric center, often through the formation of a stabilized oxocarbenium ion intermediate. Here are key factors to consider and strategies to enhance α-selectivity:

  • Lewis Acid Choice and Stoichiometry: Strong or excess Lewis acids can promote the formation of the oxocarbenium ion, leading to anomerization. The thermodynamically more stable product is often the α-anomer due to the anomeric effect, but kinetic factors can lead to mixtures.

    • Troubleshooting Steps:

      • Reduce Lewis Acid Equivalents: Use a catalytic amount of a weaker Lewis acid.

      • Change the Lewis Acid: Switch to a different Lewis acid that may favor the desired stereochemical outcome. For instance, some reactions show higher α-selectivity with milder promoters.

  • Solvent Effects: The solvent plays a critical role in stabilizing reaction intermediates. Protic or highly polar solvents can stabilize the oxocarbenium ion, promoting an SN1-like mechanism that leads to anomeric mixtures. Non-polar, non-participating solvents generally favor an SN2-like mechanism, which can help retain the anomeric configuration if the reaction proceeds with retention, or invert it if it proceeds with inversion. Solvents like dichloromethane (DCM), toluene, and ether have been observed to favor α-selectivity in some glycosylation reactions.[1]

    • Troubleshooting Steps:

      • Switch to a Non-Polar Solvent: If currently using a polar solvent, switch to a non-polar alternative like dichloromethane (CH2Cl2) or toluene.

      • Avoid Participating Solvents: Solvents like acetonitrile can participate in the reaction, influencing the stereochemical outcome.[1] Unless the "acetonitrile effect" is desired for forming a β-linkage, it should be avoided.

  • Temperature Control: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for anomerization, leading to a thermodynamic mixture of products.[1]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C) can kinetically favor one anomer by reducing the rate of equilibration.[2][3] Glycosylation reactions should be conducted at a single controlled temperature.[2][3]

Issue 2: I am trying to synthesize a β-glycoside from α-D-galactose pentaacetate, but I am getting a mixture of anomers or primarily the α-anomer.

Question: My goal is to invert the anomeric center from α to β, but the reaction is not selective. How can I promote the formation of the β-glycoside?

Answer: Achieving a 1,2-trans-glycoside (the β-anomer in this case) from a donor with a participating group at C-2, like the acetate in α-D-galactose pentaacetate, is often favored through neighboring group participation. However, if this is not occurring efficiently, or if the reaction conditions favor the thermodynamic α-product, a mixture will result.

  • Neighboring Group Participation (NGP): The acetyl group at the C-2 position of the galactose donor can participate in the reaction by forming a dioxolanium ion intermediate. This intermediate sterically shields the α-face of the sugar, directing the incoming nucleophile (acceptor) to attack from the β-face, resulting in the 1,2-trans product (β-glycoside).

    • Troubleshooting Steps:

      • Choose Conditions that Favor NGP: Ensure your Lewis acid and solvent system supports the formation of the dioxolanium intermediate.

      • Consider the Acceptor's Reactivity: A highly reactive acceptor may react before the dioxolanium ion is fully formed, leading to a mixture of products.

  • Solvent Choice: Certain solvents, particularly nitriles like acetonitrile, are known to promote the formation of β-glycosides through the "nitrile effect." The solvent can form an α-nitrilium ion intermediate, which is then displaced by the acceptor in an SN2 reaction to give the β-product.[1]

    • Troubleshooting Steps:

      • Use Acetonitrile as a Solvent: Employ acetonitrile as the solvent or as a co-solvent to encourage the formation of the β-anomer.

  • Lewis Acid Selection: The choice of Lewis acid can influence the reaction pathway. Some Lewis acids may favor an SN2-like inversion at the anomeric center.

    • Troubleshooting Steps:

      • Screen Different Lewis Acids: Experiment with various Lewis acids to find one that promotes the desired inversion of stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why does it happen in my α-D-galactose pentaacetate reactions?

A1: Anomerization is the process where the stereochemistry at the anomeric carbon (C-1) of a sugar interconverts between the α and β configurations. In reactions with α-D-galactose pentaacetate, this typically occurs when the reaction proceeds through a planar, stabilized oxocarbenium ion intermediate. This intermediate can be attacked by the nucleophile from either the α or β face, leading to a mixture of anomeric products. Reaction conditions such as the use of strong Lewis acids, high temperatures, and polar solvents can promote the formation of this intermediate and thus lead to anomerization.[1][4]

Q2: How does the C-2 acetyl group in α-D-galactose pentaacetate influence the stereochemical outcome of the reaction?

A2: The acetyl group at the C-2 position is a "participating group." It can attack the anomeric center as the leaving group departs, forming a cyclic acyloxonium ion intermediate. This intermediate blocks the α-face of the pyranose ring, forcing the glycosyl acceptor to attack from the β-face. This phenomenon, known as neighboring group participation, is a powerful tool for selectively forming 1,2-trans glycosidic bonds, which in the case of a galactose donor, results in the β-anomer.

Q3: Can I use temperature to control the anomeric ratio?

A3: Yes, temperature is a critical parameter for controlling stereoselectivity.[1] Lowering the reaction temperature generally favors the kinetically controlled product and can suppress anomerization, often leading to higher stereoselectivity.[2][3] Conversely, higher temperatures can lead to the thermodynamically controlled product, which may be a different anomer or a mixture. It is recommended to maintain a constant, controlled temperature throughout the reaction.[2][3]

Q4: Which solvents are best for maintaining the α-configuration?

A4: Non-polar, non-participating solvents are generally preferred for reactions where retention of the α-configuration is desired and neighboring group participation is to be avoided. Dichloromethane (DCM), toluene, and diethyl ether have been shown to favor α-selectivity in certain glycosylation reactions.[1] It is advisable to avoid polar or participating solvents like acetonitrile if the α-anomer is the target.

Q5: What is the "anomeric effect" and how does it relate to product stability?

A5: The anomeric effect is a stereoelectronic effect that describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over an equatorial one. In the context of galactose, this means that the α-anomer (with an axial C-1 substituent) is often the thermodynamically more stable anomer. This is a key reason why anomerization can lead to a preponderance of the α-product, especially under equilibrating conditions.

Data Presentation

Table 1: Influence of Reaction Parameters on Anomeric Selectivity in Glycosylation Reactions

ParameterConditionExpected Outcome with α-D-Galactose PentaacetateRationale
Protecting Group at C-2 Acetyl (Participating)Favors β-glycosideNeighboring Group Participation (NGP)
Solvent Dichloromethane (DCM), Toluene, EtherMay favor α-glycosideNon-participating, favors SN1-like or SN2-like retention
Acetonitrile (CH3CN)Favors β-glycoside"Nitrile effect" promotes SN2 inversion
Temperature Low (-78 to 0 °C)Higher stereoselectivity (kinetic control)Reduces rate of anomerization
High (Room temp. to reflux)Lower stereoselectivity (thermodynamic control)Promotes equilibration via oxocarbenium ion
Lewis Acid Strong (e.g., TMSOTf, SnCl4)Can lead to anomeric mixturesPromotes formation of oxocarbenium ion
Weak/CatalyticCan improve stereoselectivityLess prone to cause complete ionization
Acceptor Nucleophilicity HighMay lead to mixturesCan react before NGP is fully effective
LowFavors NGP-directed β-productAllows time for formation of the acyloxonium intermediate

Note: The outcomes in this table are general trends and the actual results can be highly dependent on the specific combination of all reaction components.

Experimental Protocols

Protocol 1: General Procedure for Promoting β-Glycoside Formation (Neighboring Group Participation)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add α-D-galactose pentaacetate (1.0 eq.) and the glycosyl acceptor (1.2-1.5 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (CH2Cl2) to dissolve the reactants.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to -40 °C).

  • Initiation: Add a solution of the Lewis acid promoter (e.g., BF3·OEt2 or TMSOTf, 0.1-1.2 eq.) in anhydrous CH2Cl2 dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench with a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Work-up and Purification: Warm the mixture to room temperature, dilute with CH2Cl2, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Promoting α-Glycoside Formation (Suppressing NGP)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the α-D-galactose pentaacetate donor (1.0 eq.) and the glycosyl acceptor (1.2-1.5 eq.).

  • Solvent Addition: Add a non-participating solvent such as a mixture of diethyl ether and dichloromethane.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Initiation: Add a pre-cooled solution of a suitable promoter system (e.g., a thiophilic promoter if using a thioglycoside donor, or a specific Lewis acid that favors α-selectivity) in the reaction solvent.

  • Monitoring: Carefully monitor the reaction by TLC at the low temperature.

  • Quenching, Work-up, and Purification: Follow the steps outlined in Protocol 1.

Visualizations

Anomerization_Pathway alpha_donor α-D-Galactose Pentaacetate oxocarbenium Oxocarbenium Ion (Planar Intermediate) alpha_donor->oxocarbenium Lewis Acid High Temp. beta_product β-Glycoside oxocarbenium->beta_product Nucleophilic Attack (β-face) alpha_product α-Glycoside oxocarbenium->alpha_product Nucleophilic Attack (α-face)

Caption: General pathway for anomerization via an oxocarbenium ion.

NGP_Pathway alpha_donor α-D-Galactose Pentaacetate dioxolanium Dioxolanium Ion Intermediate alpha_donor->dioxolanium Neighboring Group Participation (C2-OAc) beta_product β-Glycoside (1,2-trans product) dioxolanium->beta_product Nucleophilic Attack (from β-face only)

Caption: Neighboring group participation leading to β-glycoside formation.

Troubleshooting_Anomerization cluster_alpha Strategies for α-Selectivity cluster_beta Strategies for β-Selectivity start Anomeric Mixture Observed goal_alpha Goal: Retain α-Anomer start->goal_alpha goal_beta Goal: Form β-Anomer start->goal_beta temp_low_alpha Lower Temperature (-78°C to 0°C) goal_alpha->temp_low_alpha solvent_nonpolar Use Non-Polar Solvent (DCM, Toluene) goal_alpha->solvent_nonpolar lewis_acid_weak Use Weaker/Catalytic Lewis Acid goal_alpha->lewis_acid_weak ngp Promote NGP goal_beta->ngp solvent_nitrile Use Nitrile Solvent (Acetonitrile) goal_beta->solvent_nitrile temp_low_beta Low Temperature goal_beta->temp_low_beta

Caption: Decision-making workflow for troubleshooting anomerization.

References

Technical Support Center: Scaling Up the Synthesis of α-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of α-D-Galactose pentaacetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth transition from lab-scale to larger-scale production.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis and scale-up of α-D-Galactose pentaacetate.

Q1: My reaction is incomplete, and TLC analysis shows the presence of starting material (D-galactose) and partially acetylated intermediates. What are the possible causes and solutions?

A1: Incomplete acetylation is a common issue when scaling up. Several factors could be at play:

  • Insufficient Acetic Anhydride: On a larger scale, ensuring a homogenous mixture and sufficient excess of the acetylating agent is crucial.

    • Solution: Increase the molar ratio of acetic anhydride to D-galactose. A common lab-scale ratio is approximately 5.5 equivalents of acetic anhydride to each hydroxyl group of galactose. For scaled-up reactions, a slight increase in this excess may be beneficial.

  • Poor Mixing: Inadequate agitation in a larger reactor can lead to localized areas of low reagent concentration.

    • Solution: Ensure the reactor's stirring mechanism is sufficient to maintain a homogenous suspension of D-galactose in the reaction mixture. Consider the impeller design and stirring speed to avoid dead zones.

  • Low Reaction Temperature: The reaction is endothermic, and maintaining a consistent temperature throughout a large volume can be challenging.

    • Solution: Monitor the internal reaction temperature closely and ensure the heating system can compensate for any heat loss. A reaction temperature of around 95°C is often optimal for the sodium acetate-catalyzed method.[1]

  • Catalyst Deactivation: The catalyst, such as sodium acetate or pyridine, can be deactivated by moisture.

    • Solution: Use anhydrous reagents and solvents. Ensure the D-galactose is thoroughly dried before addition to the reaction vessel.

Q2: The yield of my scaled-up reaction is significantly lower than the lab-scale synthesis. What could be the reason?

A2: A decrease in yield upon scale-up can often be attributed to several factors:

  • Extended Reaction Time for Work-up: Handling larger volumes during the quenching and extraction phases can lead to product loss or degradation.

    • Solution: Optimize the work-up procedure for the larger scale. This may involve using larger separation funnels or considering alternative quenching strategies, such as the controlled addition of a saturated sodium bicarbonate solution.

  • Inefficient Heat Transfer: Poor heat transfer can lead to temperature gradients within the reactor, resulting in side reactions or incomplete conversion.

    • Solution: Characterize the heat transfer capabilities of your reactor. Ensure the heating mantle or jacket has sufficient power and surface area for the intended volume.

  • Product Loss During Purification: Recrystallization on a large scale can be less efficient, leading to lower recovery.

    • Solution: Optimize the recrystallization solvent system and the cooling profile. Seeding the solution with a small amount of pure product can aid in crystallization.

Q3: My final product is a mixture of α and β anomers. How can I improve the stereoselectivity for the α-anomer?

A3: The formation of anomeric mixtures is a known challenge in galactose acetylation.

  • Catalyst Choice: The choice of catalyst can influence the anomeric ratio. While sodium acetate is commonly used, other catalysts might offer better selectivity.

  • Reaction Conditions: Anomerization can sometimes be influenced by reaction time and temperature. Prolonged reaction times at high temperatures can lead to equilibration between the anomers.

  • Purification: While not a solution to the reaction's selectivity, careful purification can isolate the desired α-anomer.

    • Solution: Recrystallization is often effective in separating the α and β anomers due to differences in their crystal packing and solubility. Monitor the purity of fractions by TLC or HPLC.

Q4: I am observing significant color formation in my scaled-up reaction. Is this normal, and how can I minimize it?

A4: Color formation can be indicative of side reactions and impurities.

  • High Reaction Temperature: Excessive temperatures can lead to the caramelization of the sugar.

    • Solution: Maintain precise temperature control and avoid localized overheating.

  • Impurities in Starting Materials: Impurities in the D-galactose or solvents can contribute to color formation.

    • Solution: Use high-purity starting materials.

  • Purification: The color can often be removed during the purification step.

    • Solution: Activated carbon treatment of the solution before recrystallization can be effective in removing colored impurities.

Quantitative Data Presentation

The following table summarizes typical reaction parameters for the synthesis of α-D-Galactose pentaacetate, based on a lab-scale protocol with illustrative considerations for scale-up. Direct quantitative data for large-scale synthesis is often proprietary and process-specific.

ParameterLab-Scale (10 g D-Galactose)[1]Scale-Up Considerations (Illustrative)
D-Galactose 10 g (0.055 mol)Increased proportionally
Acetic Anhydride 30 mL (0.3005 mol)Maintain molar excess (approx. 5.5 eq.)
Sodium Acetate (catalyst) 5 g (0.0601 mol)Maintain catalytic loading
Reaction Temperature 95°CMaintain precise control; monitor for exotherms
Reaction Time 18 hoursMay need adjustment based on mixing and heat transfer
Yield 98%May decrease initially on scale-up; optimize to maintain
Purification Method RecrystallizationOptimize solvent volume and cooling rate

Experimental Protocols

Key Experiment: Synthesis of α-D-Galactose Pentaacetate

This protocol is adapted from a standard lab-scale procedure and includes notes for scaling up.

Materials:

  • D-Galactose (dried)

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add sodium acetate and acetic anhydride.

  • Heating: Heat the stirred solution to 70°C.

  • Addition of D-Galactose: Slowly add dried D-galactose to the reaction mixture.

  • Reaction: Increase the temperature to 95°C and maintain for 18 hours with continuous stirring.[1]

  • Quenching: After 18 hours, cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to yield pure α-D-Galactose pentaacetate.

Scale-Up Notes:

  • Heat Management: The acetylation reaction is exothermic. For large-scale synthesis, ensure the reactor is equipped with an adequate cooling system to control the temperature, especially during the initial phase of the reaction.

  • Reagent Addition: The addition of D-galactose should be done portion-wise to control the reaction rate and temperature.

  • Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and prevent localized overheating.

  • Work-up: The quenching step can be highly exothermic and produce a large volume of gas. Perform this step in a well-ventilated area and with slow, controlled addition of the bicarbonate solution.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Materials Preparation (Dried D-Galactose, Acetic Anhydride, Sodium Acetate) reaction_setup Reaction Setup: Combine Sodium Acetate and Acetic Anhydride in Reactor start->reaction_setup heating1 Heat to 70°C reaction_setup->heating1 add_galactose Slowly Add D-Galactose heating1->add_galactose reaction Heat to 95°C for 18 hours add_galactose->reaction cooling Cool to Room Temperature reaction->cooling quenching Quench with Saturated NaHCO3 cooling->quenching extraction Extract with Dichloromethane quenching->extraction washing Wash Organic Layer with Water extraction->washing drying Dry with Anhydrous Na2SO4 and Filter washing->drying concentration Concentrate under Reduced Pressure drying->concentration purification Recrystallize from Ethanol concentration->purification end End: Pure α-D-Galactose Pentaacetate purification->end

Caption: Experimental workflow for the synthesis of α-D-Galactose pentaacetate.

Troubleshooting Logic

troubleshooting_logic problem Problem Encountered incomplete_reaction Incomplete Reaction problem->incomplete_reaction low_yield Low Yield problem->low_yield anomer_mixture Anomeric Mixture problem->anomer_mixture color_formation Color Formation problem->color_formation cause1 Insufficient Acetic Anhydride / Poor Mixing incomplete_reaction->cause1 cause2 Low Temperature / Inactive Catalyst incomplete_reaction->cause2 cause3 Product Loss During Work-up / Purification low_yield->cause3 cause4 Inefficient Heat Transfer low_yield->cause4 cause5 Non-optimal Catalyst / Reaction Conditions anomer_mixture->cause5 cause6 High Temperature / Impurities color_formation->cause6 solution1 Increase Reagent Ratio / Improve Agitation cause1->solution1 solution2 Verify Temperature / Use Anhydrous Reagents cause2->solution2 solution3 Optimize Work-up and Recrystallization cause3->solution3 solution4 Improve Reactor Heating/Cooling cause4->solution4 solution5 Screen Catalysts / Optimize Conditions cause5->solution5 solution6 Precise Temperature Control / Use Pure Materials cause6->solution6

Caption: Troubleshooting logic for scaling up α-D-Galactose pentaacetate synthesis.

References

Technical Support Center: Characterization of α-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of α-D-Galactose pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of α-D-Galactose pentaacetate?

A1: The primary challenges in characterizing α-D-Galactose pentaacetate include:

  • Anomeric Purity: The presence of both α and β anomers, which are diastereomers with similar physicochemical properties, makes their separation and quantification challenging. The anomeric purity is critical as different anomers can exhibit different biological activities.[1][2]

  • Polymorphism: Acetylated sugars can exist in different crystalline forms (polymorphs), which can affect their physical properties such as solubility and melting point. While not extensively documented for α-D-Galactose pentaacetate itself, polymorphism is a known phenomenon in carbohydrates and their derivatives.[3]

  • Hygroscopicity: Peracetylated carbohydrates can be sensitive to moisture, which can affect their stability and analytical results.

  • Spectroscopic Complexity: The ¹H NMR spectrum can be complex due to overlapping signals of the pyranose ring protons, making unambiguous signal assignment difficult.

  • Mass Spectrometry Fragmentation: The fragmentation pattern in mass spectrometry can be complex, requiring a thorough understanding to correctly interpret the data and confirm the structure.

Q2: Why is determining the anomeric purity (α vs. β) of galactose pentaacetate important in drug development?

A2: The anomeric configuration of a glycoside can significantly influence its biological activity. The α and β anomers can have different binding affinities to receptors and enzymes, leading to variations in efficacy and pharmacological profiles.[2] For instance, studies on other glycosides have shown that one anomer may be significantly more active or stable than the other.[2] Therefore, controlling and quantifying the anomeric ratio is a critical quality attribute in drug development to ensure consistent product quality and therapeutic effect.

Q3: My ¹H NMR spectrum of α-D-Galactose pentaacetate shows overlapping signals in the ring proton region. How can I resolve and assign these peaks?

A3: Overlapping signals in the ¹H NMR spectrum of acetylated sugars are a common issue. Here are several strategies to address this:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY helps identify coupled protons, allowing you to trace the spin systems of the sugar ring. HSQC correlates protons to their directly attached carbons, which have a wider chemical shift dispersion, aiding in the resolution of overlapping proton signals.

  • Higher Magnetic Field Strength: Using a spectrometer with a higher magnetic field (e.g., 600 MHz or higher) will increase the chemical shift dispersion and can help resolve overlapping signals.

  • Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or DMSO-d₆) can induce differential shifts in proton resonances, potentially resolving overlaps.

  • Quantitative NMR (qNMR): This technique can be used to determine the ratio of α and β anomers by integrating their well-resolved anomeric proton signals.[4][5]

Q4: I am having difficulty separating the α- and β-anomers of D-Galactose pentaacetate by HPLC. What should I try?

A4: Separating anomers can be challenging due to their similar properties. Here are some troubleshooting tips for your HPLC method:

  • Column Selection: A chiral stationary phase (CSP) is often necessary for separating diastereomers like anomers. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are a good starting point.[6][7]

  • Mobile Phase Optimization:

    • Normal Phase: A mobile phase consisting of a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol) is commonly used. Systematically vary the ratio of the alcohol modifier to optimize selectivity.[1]

    • Reversed Phase: While less common for this type of separation, you can explore C18 columns with a mobile phase of acetonitrile and water. Gradient elution may be necessary.

  • Temperature Control: Temperature can significantly affect chiral recognition. Optimize the column temperature (e.g., in the range of 10-40 °C) to improve resolution.

  • Flow Rate: Lower flow rates often lead to better resolution in chiral separations. Try reducing the flow rate to see if the separation improves.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause(s) Troubleshooting Steps & Solutions
Broad or Distorted Peaks 1. Sample concentration is too high. 2. Presence of paramagnetic impurities. 3. Poor shimming. 4. Sample viscosity is high.1. Dilute the sample. 2. Filter the sample or use a metal scavenger. 3. Re-shim the instrument. 4. Increase the temperature of the experiment.
Incorrect Integrals for Anomeric Protons 1. Incomplete relaxation of the nuclei. 2. Overlapping peaks with impurities or residual solvent. 3. Baseline distortion.1. Increase the relaxation delay (d1) to at least 5 times the longest T1 of the signals of interest for accurate quantification.[5] 2. Use a different solvent or purify the sample. 3. Perform careful baseline correction before integration.
Difficulty in Assigning Protons 1. Significant signal overlap. 2. Lack of reference data for the specific anomer.1. Perform 2D NMR experiments (COSY, HSQC, HMBC). 2. Compare the spectrum with literature data for similar acetylated galactose derivatives. The anomeric proton of the α-anomer typically appears at a higher chemical shift (downfield) than the β-anomer.[8]

Typical ¹H NMR Data for β-D-Galactose Pentaacetate in CDCl₃:

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-15.71d8.3
H-25.10dd8.3, 10.5
H-35.43dd3.4, 10.5
H-45.34d3.4
H-54.08t6.6
H-6a4.16dd6.6, 11.1
H-6b4.14dd6.6, 11.1
Acetyl2.00-2.17s-
Data adapted from publicly available spectra. Note that exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause(s) Troubleshooting Steps & Solutions
No Peak or Very Small Peak 1. The compound is not volatile enough. 2. Decomposition in the injector. 3. Improper derivatization.1. Ensure the compound is derivatized to increase volatility. Acetylation is a form of derivatization, but further silylation might be explored if issues persist. 2. Lower the injector temperature. Check for active sites in the liner and deactivate or replace it. 3. Optimize the derivatization reaction (time, temperature, reagent concentration).[10][11]
Multiple Peaks for a Pure Sample 1. Presence of both α and β anomers. 2. Incomplete derivatization. 3. Thermal degradation in the injector leading to multiple products.1. This is expected if the sample is an anomeric mixture. The ratio of the peaks can be used to estimate the anomeric ratio. 2. Ensure the derivatization reaction goes to completion. 3. Lower the injector temperature.
Unclear or Uninterpretable Mass Spectrum 1. Co-elution of impurities. 2. Complex fragmentation pattern. 3. Low signal-to-noise ratio.1. Improve the chromatographic separation by optimizing the temperature program. 2. Compare the obtained spectrum with literature data for acetylated hexoses. Look for characteristic fragment ions. 3. Increase the sample concentration or inject a larger volume.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Troubleshooting Steps & Solutions
Poor Resolution of Anomers 1. Inappropriate column. 2. Suboptimal mobile phase composition. 3. Column temperature is not optimal. 4. Flow rate is too high.1. Use a chiral stationary phase (e.g., polysaccharide-based).[6][7] 2. Systematically vary the mobile phase composition (e.g., hexane/isopropanol ratio in normal phase).[1] 3. Optimize the column temperature. 4. Reduce the flow rate.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Column contamination.1. For silica-based columns, ensure the mobile phase is sufficiently dried in normal phase or appropriately buffered in reversed phase.[12] 2. Reduce the injected sample concentration or volume. 3. Wash the column with a strong solvent.
Ghost Peaks 1. Contamination in the mobile phase. 2. Carryover from previous injections. 3. Air bubbles in the system.1. Use fresh, high-purity solvents. 2. Implement a needle wash step and run blank injections. 3. Degas the mobile phase thoroughly.

Experimental Protocols

Protocol: GC-MS Analysis of a-D-Galactose Pentaacetate (General Guideline)

This protocol provides a general starting point for the GC-MS analysis of acetylated galactose. Optimization will be required for your specific instrument and sample.

  • Sample Preparation (Derivatization):

    • If starting from galactose, a common method is acetylation using acetic anhydride in the presence of a catalyst like pyridine or sodium acetate.[10]

    • For this compound that is already synthesized, dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Conditions:

    • GC Column: A mid-polarity column, such as one with a 14% cyanopropylphenyl polysiloxane phase, can be effective for separating anomers of derivatized sugars.[11] A standard non-polar column (e.g., 5% phenyl polysiloxane) can also be used.

    • Injector:

      • Temperature: 250 °C (can be optimized to prevent degradation).

      • Injection Volume: 1 µL.

      • Mode: Split (e.g., 50:1 split ratio) to avoid column overload.

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-450.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Acetylation of a-D-Galactose purification Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms hplc HPLC Analysis (Purity & Anomer Ratio) purification->hplc structure Structure Confirmation nmr->structure ms->structure purity Purity Assessment hplc->purity anomer_ratio Anomer Ratio Quantification hplc->anomer_ratio troubleshooting_logic cluster_nmr NMR Issues cluster_hplc HPLC Issues cluster_ms MS Issues start Poor Analytical Result broad_peaks Broad Peaks start->broad_peaks NMR overlap Signal Overlap start->overlap NMR poor_resolution Poor Resolution start->poor_resolution HPLC peak_tailing Peak Tailing start->peak_tailing HPLC no_signal No/Low Signal start->no_signal MS bad_fragmentation Unclear Fragmentation start->bad_fragmentation MS sol1 Check Sample Concentration broad_peaks->sol1 sol2 Improve Shimming broad_peaks->sol2 sol3 Run 2D NMR (COSY/HSQC) overlap->sol3 sol4 Change Solvent overlap->sol4 sol5 Use Chiral Column poor_resolution->sol5 sol6 Optimize Mobile Phase poor_resolution->sol6 sol7 Check for Column Overload peak_tailing->sol7 sol8 Use Guard Column peak_tailing->sol8 sol9 Check Derivatization no_signal->sol9 sol10 Optimize Injector Temp. no_signal->sol10 sol11 Check for Co-elution bad_fragmentation->sol11 sol12 Compare to Literature bad_fragmentation->sol12

References

Overcoming low reactivity of a-D-Galactose pentaacetate in glycosylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of α-D-Galactose pentaacetate in glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why does α-D-Galactose pentaacetate exhibit low reactivity in glycosylation reactions?

A1: The low reactivity of α-D-Galactose pentaacetate is primarily due to the presence of electron-withdrawing acetyl protecting groups.[1] According to the "armed-disarmed" principle in carbohydrate chemistry, glycosyl donors with electron-withdrawing groups, such as acetyl esters, are considered "disarmed" and are consequently less reactive.[1] These groups decrease the electron density at the anomeric center, making the formation of the reactive oxocarbenium ion intermediate less favorable.

Q2: What is the "armed-disarmed" principle and how does it apply to α-D-Galactose pentaacetate?

A2: The "armed-disarmed" principle is a concept that describes how the nature of protecting groups on a glycosyl donor influences its reactivity.[1] "Armed" donors possess electron-donating protecting groups (e.g., benzyl ethers), which enhance their reactivity. Conversely, "disarmed" donors, like α-D-Galactose pentaacetate, have electron-withdrawing protecting groups (e.g., acetyl or benzoyl esters) that reduce their reactivity.[1] This principle is crucial for planning chemoselective glycosylation strategies.

Q3: Can the anomeric configuration (α vs. β) of the galactose pentaacetate affect the reaction outcome?

A3: Yes, the anomeric configuration can influence the stereochemical outcome of the glycosylation. While both α- and β-pentaacetates are "disarmed," the stereochemistry of the starting material can play a role in the final product distribution (α vs. β glycosidic bond), especially depending on the reaction mechanism (SN1 vs. SN2 character).[2][3] For instance, under certain conditions, the deacetylation of β-D-glucose pentaacetate leads to the α-anomer, demonstrating the potential for anomeric inversion.[4]

Troubleshooting Guide

Issue 1: Low or No Yield in Glycosylation Reaction

Question: My glycosylation reaction using α-D-Galactose pentaacetate as a donor is resulting in very low or no yield of the desired product. What are the potential causes and how can I improve the outcome?

Answer: Low yields are a common issue with "disarmed" donors like α-D-Galactose pentaacetate. Here are several strategies to troubleshoot and enhance your reaction yield:

1. Choice of Promoter/Lewis Acid: The selection of an appropriate activator is critical. For a low-reactivity donor, a stronger Lewis acid may be necessary to facilitate the reaction.

  • Common Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are frequently used. TMSOTf is generally considered a stronger Lewis acid than BF₃·Et₂O and may be more effective for activating disarmed donors.[5][6]

  • Promoter Systems for Other Donor Types: For thioglycosides, a powerful promoter system like N-iodosuccinimide (NIS) with a strong acid like trifluoromethanesulfonic acid (TfOH) is often effective for unreactive donors.[7] While α-D-Galactose pentaacetate is not a thioglycoside, this illustrates the principle of using stronger activating systems for less reactive donors.

2. Reaction Conditions: Careful optimization of reaction parameters can significantly impact the yield.

  • Temperature: While many glycosylations are initiated at low temperatures (e.g., -78°C or -40°C) to control selectivity, a gradual warming to room temperature or performing the reaction at a slightly elevated temperature (e.g., 0°C or room temperature) might be necessary to drive the reaction to completion with a disarmed donor.[2][8] However, be aware that higher temperatures can also lead to side reactions.

  • Reaction Time: Reactions with disarmed donors may require significantly longer reaction times. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Solvent: Anhydrous dichloromethane (DCM) is a common solvent for glycosylation reactions.[8] Ensure the solvent is rigorously dried, as any moisture will quench the Lewis acid and hydrolyze the donor.

3. Glycosyl Acceptor Reactivity: The nucleophilicity of the glycosyl acceptor plays a crucial role.[3] If you are using a hindered or unreactive alcohol, the reaction will be more challenging. If possible, using a more reactive acceptor or a different protecting group strategy on the acceptor to enhance its nucleophilicity could be beneficial.

Table 1: Comparison of Lewis Acids for Glycosylation

Lewis AcidRelative StrengthTypical Reaction ConditionsNotes
Boron Trifluoride Etherate (BF₃·Et₂O)Milder-20°C to RTOften favors SN2-like pathways with participating groups.[6]
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)Stronger-78°C to 0°CTends to promote SN1-like pathways.[5][6]
N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH)Very Strong-40°C to 0°CTypically used for activating thioglycoside donors.[7]

Experimental Protocols

General Protocol for Glycosylation using α-D-Galactose Pentaacetate

This is a generalized protocol that should be optimized for specific substrates.

Materials:

  • α-D-Galactose pentaacetate (glycosyl donor)

  • Glycosyl acceptor

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., TMSOTf or BF₃·Et₂O)

  • Activated molecular sieves (4 Å)

  • Inert gas (Argon or Nitrogen)

  • Quenching solution (e.g., triethylamine or pyridine)

Procedure:

  • Preparation: Add the glycosyl donor (1.0 eq.), glycosyl acceptor (1.2-1.5 eq.), and freshly activated 4 Å molecular sieves to a flame-dried flask under an inert atmosphere.[8]

  • Solvent Addition: Add anhydrous DCM and stir the mixture at room temperature for 30-60 minutes to ensure a dry environment.[8]

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -40°C).[8]

  • Promoter Addition: Add the Lewis acid (e.g., a solution of TMSOTf in anhydrous DCM) dropwise to the stirred suspension.[8]

  • Reaction Monitoring: Stir the reaction at the low temperature and allow it to slowly warm to room temperature over several hours.[8] Monitor the progress of the reaction by TLC until the starting donor is consumed.

  • Quenching: Once the reaction is complete, quench it by adding a base such as triethylamine or pyridine.[8]

  • Work-up: Filter the mixture through celite to remove the molecular sieves and concentrate the filtrate under reduced pressure.[8]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired glycoside.[8]

Visualizations

Glycosylation_Troubleshooting_Workflow Troubleshooting Low Glycosylation Yield start Low or No Yield with α-D-Galactose Pentaacetate check_reagents Verify Purity and Anhydrous Conditions of All Reagents start->check_reagents increase_activator Increase Strength or Equivalents of Lewis Acid (e.g., switch BF3·Et2O to TMSOTf) check_reagents->increase_activator Reagents OK optimize_temp Optimize Reaction Temperature (e.g., gradual warming from -40°C to 0°C) increase_activator->optimize_temp success Improved Yield increase_activator->success Yield Improves increase_time Increase Reaction Time (Monitor by TLC) optimize_temp->increase_time optimize_temp->success Yield Improves check_acceptor Evaluate Acceptor Reactivity (Is it hindered?) increase_time->check_acceptor increase_time->success Yield Improves consider_alternative Consider Alternative Glycosyl Donor (e.g., trichloroacetimidate) check_acceptor->consider_alternative Unreactive Acceptor check_acceptor->success Reactive Acceptor

Caption: A decision-making workflow for troubleshooting low yields in glycosylations with α-D-Galactose pentaacetate.

Lewis_Acid_Activation Lewis Acid Catalyzed Glycosylation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation donor α-D-Galactose Pentaacetate (Disarmed Donor) oxocarbenium Oxocarbenium Ion (Rate-limiting for disarmed donors) donor->oxocarbenium + LA - AcO-LA acceptor Acceptor-OH acceptor->oxocarbenium lewis_acid Lewis Acid (LA) lewis_acid->donor glycoside Glycosidic Product oxocarbenium->glycoside + Acceptor-OH - H+

Caption: A simplified diagram illustrating the activation of a "disarmed" glycosyl donor by a Lewis acid to form a key oxocarbenium ion intermediate.

References

Best practices for handling and storing a-D-Galactose pentaacetate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-D-Galactose Pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and use of this compound, thereby preventing its degradation and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is α-D-Galactose pentaacetate? A1: α-D-Galactose pentaacetate is a derivative of α-D-galactose, a monosaccharide. It is a poly-acetylated sugar where all five hydroxyl groups of the galactose molecule are replaced by acetate esters.[1] This modification makes the molecule more lipophilic and is often used as a biochemical reagent, a precursor for synthesizing other galactose derivatives, or as a protected form of galactose in chemical synthesis.[1][2]

Q2: What are the primary physical and chemical properties of α-D-Galactose pentaacetate? A2: It is typically a white, crystalline powder or solid.[3][4] It is stable under recommended storage conditions.[3][4][5] Key properties are summarized in the table below.

Q3: What are the recommended storage conditions for α-D-Galactose pentaacetate? A3: To ensure stability and prevent degradation, α-D-Galactose pentaacetate should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][5][6] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[7]

Q4: What materials or substances are incompatible with α-D-Galactose pentaacetate? A4: It is incompatible with strong oxidizing agents and strong acids or alkalis, which can catalyze the hydrolysis of the acetate groups.[6][8] Contact with these substances should be avoided.

Q5: What are the hazardous decomposition products of α-D-Galactose pentaacetate? A5: Thermal decomposition can lead to the release of irritating gases and vapors, primarily carbon monoxide (CO) and carbon dioxide (CO₂).[4][5][6]

Best Practices for Handling and Storage

Proper handling and storage are critical to maintain the integrity of α-D-Galactose pentaacetate. The primary degradation pathway is the hydrolysis of the acetyl ester groups, which reverts the compound to partially acetylated forms or to D-galactose. This is accelerated by moisture, high temperatures, and non-neutral pH.

Handling Guidelines
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6]

  • Ventilation: Use the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8]

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent contamination with moisture or incompatible substances.

  • Weighing: Weigh the compound promptly and reseal the container tightly to minimize exposure to atmospheric moisture.

  • After Handling: Wash hands thoroughly after handling the compound.[6]

Storage Recommendations

To prevent degradation, adhere to the following storage conditions.

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool place; 2-8°C for long-term storage.Reduces the rate of potential hydrolytic degradation.[4][6][7]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen).Prevents exposure to atmospheric moisture, which can cause hydrolysis of the ester groups.[7]
Location Store in a dry, well-ventilated area away from incompatible materials.Ensures stability and prevents accidental contact with substances that could cause degradation.[4][5]
Container Use the original, tightly sealed supplier container.Designed for optimal stability and to prevent contamination.[4][6]

Troubleshooting Guide

Encountering unexpected results can be frustrating. This guide addresses common issues related to the quality and handling of α-D-Galactose pentaacetate.

Q: My experiment yielded unexpected results, and I suspect the α-D-Galactose pentaacetate may have degraded. How can I troubleshoot this? A: Suspected degradation is often due to improper handling or storage. Follow the logical workflow below to identify the potential cause.

G cluster_checks Initial Checks start Unexpected Experimental Results check_storage Review Storage Conditions: - Temperature (2-8°C)? - Tightly sealed container? - Stored in dry location? start->check_storage check_handling Review Handling Procedures: - Exposed to moisture? - Used clean/dry tools? - Contamination possible? start->check_handling check_solution Review Solution Preparation: - Solvent anhydrous? - pH of solution neutral? - Solution stored properly? start->check_solution improper_storage Potential Issue: Hydrolysis due to moisture/heat. check_storage->improper_storage No improper_handling Potential Issue: Contamination or moisture exposure. check_handling->improper_handling No improper_solution Potential Issue: Degradation in solution (hydrolysis). check_solution->improper_solution No action Action: Obtain a new, unopened lot of the compound and repeat the experiment with strict adherence to protocols. improper_storage->action improper_handling->action improper_solution->action

Caption: Troubleshooting workflow for suspected compound degradation.

Q: I observe a decline in the compound's performance over time, even with proper storage of the solid. What could be the cause? A: If the solid is stored correctly, consider the stability of your stock solutions. Stock solutions, especially in protic solvents (like methanol or water), are more susceptible to hydrolysis than the solid material. It is best practice to prepare stock solutions fresh. If storage is necessary, use an anhydrous aprotic solvent (e.g., anhydrous DMSO, DMF) and store in small aliquots at -20°C or -80°C, minimizing freeze-thaw cycles.

Q: How can I confirm the purity of my α-D-Galactose pentaacetate? A: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of more polar impurities, such as partially deacetylated products or free galactose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides a detailed structural confirmation and can reveal impurities. The presence of new peaks or changes in integration ratios in the acetyl region may indicate degradation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A broad or depressed melting range compared to the literature value (approx. 143-144°C) can indicate the presence of impurities.[5]

Visualizing Degradation

The primary degradation concern for α-D-Galactose pentaacetate is the hydrolysis of its ester groups. This process can be catalyzed by acids, bases, or specific enzymes (esterases) and results in the removal of acetyl groups.

DegradationPathway node_A α-D-Galactose Pentaacetate (Fully Acetylated) node_B Partially Deacetylated Intermediates node_A->node_B Hydrolysis (H₂O, H⁺/OH⁻) node_C α-D-Galactose (Fully Deacetylated) node_B->node_C Further Hydrolysis

Caption: Simplified pathway of hydrolytic degradation.

Experimental Protocol Example: Derivatization for GC-MS Analysis

This protocol is adapted from a method used for the analysis of D-galactose in plasma, which involves the preparation of pentaacetate derivatives for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9] This illustrates a common application of acetylation in carbohydrate analysis.

Objective: To prepare the aldononitrile pentaacetate derivative of galactose for sensitive quantification via GC-MS.

Materials:

  • Sample containing D-galactose

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Hydroxylamine hydrochloride

  • Internal standard (e.g., U-¹³C₆-labeled D-galactose)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

Methodology:

  • Sample Preparation:

    • To a 1.5 mL glass vial, add the sample containing galactose (e.g., a dried plasma extract).

    • Add the internal standard.

  • Oximation (Aldononitrile Formation):

    • Add 50 µL of a freshly prepared solution of hydroxylamine hydrochloride in anhydrous pyridine (e.g., 25 mg/mL).

    • Seal the vial tightly and heat at 90°C for 30 minutes.

    • Cool the vial to room temperature.

  • Acetylation:

    • Add 100 µL of acetic anhydride to the cooled reaction mixture.

    • Reseal the vial and heat again at 90°C for 1 hour. This step converts all hydroxyl groups to acetate esters, forming the aldononitrile pentaacetate.

  • Work-up and Extraction:

    • After cooling, add 1 mL of ice-cold water to the vial to quench the excess acetic anhydride.

    • Extract the derivative by adding 500 µL of ethyl acetate and vortexing for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new vial.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Analysis:

    • Transfer the dried extract to a GC-MS autosampler vial.

    • Analyze using a suitable GC-MS method, monitoring for the characteristic ions of the galactose aldononitrile pentaacetate derivative.[9]

References

Validation & Comparative

Comparative ¹H NMR Analysis for Anomeric Purity of α-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on utilizing ¹H NMR spectroscopy to assess the anomeric purity of α-D-Galactose pentaacetate. This guide provides a comparative analysis against its β-anomer, supported by experimental data and detailed protocols.

The stereochemical purity of carbohydrate-based compounds is a critical parameter in drug development and various biochemical studies. For α-D-Galactose pentaacetate, a commonly used synthetic intermediate, ensuring high anomeric purity is essential. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and straightforward method for determining the ratio of α and β anomers in a sample. This is achieved by comparing the chemical shifts and coupling constants of the anomeric protons (H-1), which are distinct for each anomer.

Data Comparison: α- vs. β-D-Galactose Pentaacetate

The anomeric purity of α-D-Galactose pentaacetate can be quantitatively determined by integrating the signals corresponding to the anomeric protons of both the α and β isomers in the ¹H NMR spectrum. The key distinguishing features are the chemical shift (δ) and the coupling constant (JH1,H2) of the anomeric proton (H-1).

AnomerAnomeric Proton (H-1) Chemical Shift (δ)Coupling Constant (JH1,H2)Multiplicity
α-D-Galactopyranose pentaacetate~6.28 ppm~3.6 HzDoublet
β-D-Galactopyranose pentaacetate~5.71 ppm~8.3 HzDoublet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The significant difference in both the chemical shift and the coupling constant allows for clear resolution and accurate integration of the anomeric proton signals for each anomer, enabling a precise determination of their relative abundance.

Experimental Protocol

A detailed methodology for the ¹H NMR analysis of α-D-Galactose pentaacetate to determine its anomeric purity is provided below.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the α-D-Galactose pentaacetate sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the NMR spectrum.

  • Mixing: Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Number of Scans: 16-64 scans are typically adequate, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of at least 5 seconds is recommended to ensure full relaxation of the protons, which is crucial for accurate quantitative analysis through integration.

    • Acquisition Time (at): An acquisition time of 3-4 seconds will provide good resolution.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the entire proton chemical shift range.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integration:

    • Carefully integrate the well-resolved doublet signals corresponding to the anomeric protons of the α-anomer (~6.28 ppm) and the β-anomer (~5.71 ppm).

    • Ensure the integration regions are set to encompass the entire area of each doublet.

  • Calculation of Anomeric Purity: The anomeric purity of the α-isomer is calculated using the following formula:

    Anomeric Purity (%α) = [Integration value of α-anomeric proton / (Integration value of α-anomeric proton + Integration value of β-anomeric proton)] x 100

Workflow for Anomeric Purity Determination

The following diagram illustrates the logical workflow for the ¹H NMR analysis of α-D-Galactose pentaacetate to determine its anomeric purity.

Anomeric_Purity_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_result Result weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Lock & Shim) filter->setup acquire Acquire 1H NMR Spectrum setup->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Anomeric Proton Signals process->integrate calculate Calculate Anomeric Purity integrate->calculate report Report % Anomeric Purity calculate->report

Caption: Workflow for determining the anomeric purity of α-D-Galactose pentaacetate via ¹H NMR.

A Comparative Guide to HPLC Methods for Purity Assessment of α-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of α-D-Galactose pentaacetate, a critical intermediate in organic synthesis and drug development, is paramount for ensuring the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for assessing its purity, capable of separating the target compound from process-related impurities and anomeric variants. This guide provides a comparative overview of HPLC methods and other relevant analytical techniques for the purity determination of α-D-Galactose pentaacetate, supported by available experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on the specific requirements of the analysis, such as the need to resolve anomers, the nature of potential impurities, and the desired sensitivity. Below is a comparison of common chromatographic methods.

Method Stationary Phase (Column) Mobile Phase Detector Key Performance Characteristics Advantages Disadvantages
Reversed-Phase HPLC Pentafluorophenyl (PFP), Phenyl Hexyl, C5Acetonitrile/Water or Methanol/Water gradientsUVEffective for separating α and β anomers. Separation is influenced by the organic modifier; methanol can provide better selectivity for anomers than acetonitrile.[1]Robust, widely available, good for separating compounds with moderate polarity differences.May not be suitable for highly polar impurities without derivatization. Anomer separation is highly dependent on column and mobile phase selection.
Chiral HPLC Polysaccharide-based (e.g., Chiralpak AD-H)Hexane/Ethanol/TFAUV, RICapable of separating enantiomers and anomers of monosaccharides.[2][3]High selectivity for stereoisomers, including anomers.Columns can be expensive and less robust than standard reversed-phase columns. Method development can be more complex.
Gas Chromatography (GC) Various capillary columnsInert carrier gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID), Mass Spectrometry (MS)Standard method for purity assay of volatile compounds.[4] Often requires derivatization for sugars.[5]High resolution and sensitivity, especially with an FID detector.Requires the analyte to be volatile and thermally stable, or to be derivatized, which adds a step to sample preparation.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections provide protocols for the key methods discussed.

Reversed-Phase HPLC for Anomer Separation

This method is adapted from a study on the separation of acetylated monosaccharide anomers.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Pentafluorophenyl (PFP) column.

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient from a low to high concentration of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 210 nm, as acetate groups have some UV absorbance).

  • Sample Preparation: Dissolve a known concentration of α-D-Galactose pentaacetate in the initial mobile phase composition.

Chiral HPLC for Anomer and Enantiomer Separation

This protocol is based on methods developed for the separation of monosaccharide isomers.[2][3]

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: Chiralpak AD-H (or similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA), for example, (7:3):0.1 (v/v/v).[3]

  • Flow Rate: 0.5 mL/min[3]

  • Detection: UV or RI.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Gas Chromatography (GC-FID) for Purity Assay

This is a general protocol for the purity assessment of a volatile compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for separating compounds of this polarity and volatility (e.g., a mid-polarity column).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: Sufficiently high to ensure complete volatilization without degradation.

  • Oven Temperature Program: A temperature ramp to separate impurities with different boiling points.

  • Detector Temperature: Higher than the final oven temperature.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methylene chloride, acetone).

Workflow and Process Visualization

The following diagrams illustrate the typical workflows for HPLC purity assessment.

HPLC_Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting sample α-D-Galactose Pentaacetate Sample dissolution Dissolution in Appropriate Solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC System (Pump, Injector, Column) filtration->hplc detector Detector (e.g., UV, RI) hplc->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Final Purity Report calculation->report

Caption: General workflow for HPLC purity assessment of α-D-Galactose pentaacetate.

Conclusion

The purity assessment of α-D-Galactose pentaacetate can be effectively achieved using several chromatographic techniques. Reversed-phase HPLC, particularly with a pentafluorophenyl or phenyl hexyl column, offers a robust method for separating the α-anomer from its β-counterpart and other impurities.[1] Chiral HPLC provides superior selectivity for stereoisomers but may require more specialized columns and method development.[2][3] Gas chromatography is a reliable alternative for assessing overall purity, though it may necessitate sample derivatization.[4][5] The choice of method should be guided by the specific analytical needs, including the requirement for anomer separation and the expected impurity profile. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the development and quality control of α-D-Galactose pentaacetate.

References

A Comparative Analysis of the Reactivity of α-D-Galactose Pentaacetate and β-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the α and β anomers of D-Galactose Pentaacetate. This analysis is supported by structural data and findings from relevant experimental studies, offering insights for applications in chemical synthesis and drug development.

Structural and Stereochemical Differences

The fundamental difference between α-D-Galactose pentaacetate and β-D-Galactose pentaacetate lies in the stereochemistry at the anomeric carbon (C1). In the α-anomer, the acetate group at C1 is in an axial position, while in the β-anomer, it occupies an equatorial position. This seemingly subtle distinction has significant implications for the molecule's stability and reactivity.

The preference for the axial orientation of an electronegative substituent at the anomeric carbon is a well-documented phenomenon known as the anomeric effect . This stereoelectronic effect involves an interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-O bond of the acetate group. This interaction stabilizes the axial conformation, making the α-anomer thermodynamically more stable than what would be predicted based on steric hindrance alone.

Comparative Reactivity in Key Chemical Reactions

While specific kinetic data directly comparing the two anomers of galactose pentaacetate is limited in publicly available literature, extensive studies on the closely related glucose pentaacetate anomers provide a strong basis for understanding their relative reactivity. The principles governing the reactivity of the anomeric center are generally applicable across similar pyranose structures.

Glycosylation Reactions

Glycosylation involves the formation of a glycosidic bond by reacting a glycosyl donor, such as galactose pentaacetate, with a glycosyl acceptor (an alcohol). The acetate group at the anomeric center functions as a leaving group in these reactions, typically activated by a Lewis acid.

The reactivity of the anomers in glycosylation is directly related to the stability of the anomeric C1-O bond. Studies on glucose pentaacetate have shown that the dissociation of the C1-acetoxy bond is significantly more facile for the β-anomer than for the α-anomer. This is attributed to the equatorial position of the acetate group in the β-anomer, which is sterically more accessible and electronically more disposed to departure. The axial acetate in the α-anomer is stabilized by the anomeric effect, making it a less reactive leaving group.

Inference for Galactose Pentaacetate: By analogy, β-D-Galactose pentaacetate is expected to be the more reactive glycosyl donor in Lewis acid-promoted glycosylation reactions.

Hydrolysis

Hydrolysis of the anomeric acetate group is a critical reaction, often being the first step in the deprotection of the sugar. The rate of hydrolysis is also dependent on the stability of the C1-O bond.

A study on the selective anomeric deacetylation of various per-O-acetylated sugars indicated that the ease of removal of the anomeric acetate for galactose pentaacetate is greater than that for both α- and β-glucose pentaacetate. While this study did not differentiate between the anomers of galactose pentaacetate, the established principle of the β-anomer's lower stability at the anomeric center suggests that β-D-Galactose pentaacetate would undergo hydrolysis at a faster rate than the α-anomer.

Enzymatic Reactions

The stereospecificity of enzymes means that the reactivity of the α and β anomers can differ dramatically in biological systems. While specific data on enzymatic reactions with galactose pentaacetate anomers is scarce, the general principle of enzyme-substrate recognition dictates that one anomer will typically be a preferred substrate over the other. The distinct three-dimensional arrangement of the anomeric acetate group will lead to different binding affinities and catalytic efficiencies with specific glycosidases or other enzymes.

Biological Activity

A notable study on the effects of D-galactose pentaacetate anomers on insulin release provides direct evidence of their differing biological activities. In this study, α-D-Galactose pentaacetate was found to inhibit insulin release, whereas β-D-Galactose pentaacetate had no effect . This highlights the critical importance of anomeric configuration in molecular recognition and biological signaling pathways.

Data Summary

Propertyα-D-Galactose Pentaacetateβ-D-Galactose PentaacetateSupporting Evidence/Analogy
Anomeric Acetate Orientation AxialEquatorialFundamental principle of carbohydrate stereochemistry.
Thermodynamic Stability More stableLess stableAnomeric effect stabilizes the axial anomer.
Reactivity as Glycosyl Donor Less reactiveMore reactiveAnalogy with glucose pentaacetate anomers where the β-anomer's C1-O bond dissociates more readily.
Rate of Hydrolysis SlowerFasterInferred from the lower stability of the β-anomer's anomeric linkage.
Biological Activity (Insulin Release) InhibitoryNo effectDirect experimental evidence.

Experimental Protocols

While specific comparative kinetic studies for galactose pentaacetate anomers are not detailed in the available literature, a general experimental protocol for a Lewis acid-catalyzed glycosylation reaction is provided below. This can be adapted for a comparative study.

General Protocol for Lewis Acid-Catalyzed Glycosylation

Objective: To compare the reactivity of α-D-Galactose pentaacetate and β-D-Galactose pentaacetate as glycosyl donors in a reaction with a model alcohol acceptor.

Materials:

  • α-D-Galactose pentaacetate

  • β-D-Galactose pentaacetate

  • A suitable alcohol acceptor (e.g., methanol, propan-2-ol)

  • A Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf))

  • Anhydrous dichloromethane (DCM) as solvent

  • Molecular sieves (4 Å)

  • Thin Layer Chromatography (TLC) supplies

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), add activated 4 Å molecular sieves.

  • To one flask, add α-D-Galactose pentaacetate (1 equivalent) and to the other, add β-D-Galactose pentaacetate (1 equivalent).

  • Dissolve the contents of each flask in anhydrous DCM.

  • Add the alcohol acceptor (1.2 equivalents) to each flask.

  • Cool the reaction mixtures to the desired temperature (e.g., 0 °C or -78 °C).

  • Reaction Initiation: Slowly add the Lewis acid catalyst (e.g., 0.1-1 equivalent of BF₃·OEt₂) to each flask.

  • Monitoring the Reaction: Monitor the progress of each reaction by TLC at regular time intervals (e.g., every 15 minutes). The disappearance of the starting galactose pentaacetate and the appearance of the product spot will indicate the reaction's progress.

  • Quenching the Reaction: Once the reaction is complete (or after a set time for comparison), quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine or a saturated solution of sodium bicarbonate).

  • Workup and Purification: Filter the reaction mixture to remove the molecular sieves. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Analyze the purified products by ¹H and ¹³C NMR to confirm the structure and determine the anomeric configuration of the newly formed glycosidic bond. The reaction rates can be qualitatively compared by observing the time taken for the consumption of the starting material on TLC. For a quantitative comparison, aliquots can be taken at different time points and analyzed by HPLC or NMR to determine the concentration of the reactants and products.

Visualizations

Logical Relationship of Anomer Reactivity

Anomer_Reactivity cluster_alpha α-D-Galactose Pentaacetate cluster_beta β-D-Galactose Pentaacetate a_struct Axial C1-OAc a_effect Anomeric Effect Stabilization a_struct->a_effect a_react Lower Reactivity a_effect->a_react Slower Reaction Rate Slower Reaction Rate a_react->Slower Reaction Rate leads to b_struct Equatorial C1-OAc b_steric Greater Steric Accessibility b_struct->b_steric b_react Higher Reactivity b_steric->b_react Faster Reaction Rate Faster Reaction Rate b_react->Faster Reaction Rate leads to

Caption: Factors influencing the reactivity of galactose pentaacetate anomers.

Experimental Workflow for Reactivity Comparison

experimental_workflow cluster_reactants Reactants start Start: Prepare two parallel reactions alpha α-D-Galactose Pentaacetate + Acceptor start->alpha beta β-D-Galactose Pentaacetate + Acceptor start->beta catalyst Add Lewis Acid Catalyst (e.g., BF3·OEt2) alpha->catalyst beta->catalyst monitor Monitor reaction progress via TLC/HPLC catalyst->monitor quench Quench reactions at specific time points monitor->quench workup Workup and Purify Products quench->workup analysis Analyze product yield and anomeric ratio by NMR workup->analysis conclusion Compare rates to determine relative reactivity analysis->conclusion

Caption: Workflow for comparing the glycosylation reactivity of anomers.

A Comparative Guide to α-D-Galactose Pentaacetate and Other Acetylated Sugars in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of α-D-Galactose pentaacetate against other common acetylated monosaccharides in enzymatic reactions. The information, supported by experimental data, is intended to assist in the selection of appropriate substrates for various research and development applications, including glycobiology, biotechnology, and pharmaceutical sciences.

The acetylation of hydroxyl groups in sugars is a common strategy to alter their chemical properties, such as solubility in organic solvents and stability.[1] This modification also significantly influences their interaction with enzymes, making peracetylated sugars valuable tools for studying enzyme specificity and for use as precursors in chemoenzymatic synthesis. This guide focuses on the enzymatic processing of α-D-Galactose pentaacetate in comparison to other acetylated sugars like glucose pentaacetate.

Data Presentation: Performance in Enzymatic Deacetylation

SubstrateEnzymeReaction TimeMajor Product(s)Yield (%)Observations
α-D-Galactose pentaacetate Candida antarctica lipase B (CAL-B)48 hMixture of products-Slower reaction and less selectivity compared to the β-anomer and glucose pentaacetate.[2]
β-D-Galactose pentaacetate Candida antarctica lipase B (CAL-B)30 minAnomeric deprotected product95%Significantly faster reaction and high selectivity for the anomeric position.[2]
α-D-Glucose pentaacetate Candida antarctica lipase B (CAL-B)23 h6-O-deacetylated product82%Preferential deacetylation at the C-6 position.[2]
β-D-Glucose pentaacetate Candida antarctica lipase B (CAL-B)30 minAnomeric deprotected product97%Rapid and highly selective deacetylation at the anomeric position.[2]
α-D-Mannose pentaacetate Candida antarctica lipase B (CAL-B)48 hMixture of products-Lacks selectivity, resulting in a mixture of deacetylated products.[2]

Note: The reactions were typically carried out using the peracetylated monosaccharide (100 mg), n-butanol (3.5 equiv), and CAL-B in methyl tert-butyl ether (MTBE) at 45-60 °C.[2] The lack of precise yield for some substrates indicates the formation of a complex mixture of products.

Experimental Protocols

Below are detailed methodologies for key experiments involving the enzymatic deacetylation of acetylated sugars.

Protocol 1: Enzymatic Deacetylation of Peracetylated Monosaccharides using Candida antarctica Lipase B (CAL-B)

This protocol is adapted from studies on the regioselective deacetylation of peracetylated sugars.[2]

Materials:

  • Peracetylated monosaccharide (e.g., α-D-Galactose pentaacetate, α-D-Glucose pentaacetate)

  • Immobilized Candida antarctica lipase B (CAL-B, such as Novozym 435)

  • n-Butanol

  • Methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM) for enzyme washing

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography purification

Procedure:

  • To a solution of the peracetylated monosaccharide (e.g., 100 mg, 1.0 equiv) in MTBE (10 mL), add n-butanol (3.5 equiv).

  • Add immobilized CAL-B (e.g., 100-200% w/w of the substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 45 °C or 60 °C).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, filter off the enzyme.

  • Wash the immobilized enzyme with DCM (approx. 50 mL) and air-dry for 1 hour if recycling is intended.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting product by silica gel column chromatography.

  • Characterize the product using analytical techniques such as NMR spectroscopy to determine the position of deacetylation.

Protocol 2: General Assay for Acetylesterase Activity using p-Nitrophenyl Acetate (pNPA)

This is a general spectrophotometric assay to determine the activity of esterases that can deacetylate acetylated sugars.[3]

Materials:

  • Enzyme solution (e.g., purified esterase or cell-free extract)

  • p-Nitrophenyl acetate (pNPA) stock solution

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a microplate well or a cuvette containing the reaction buffer and the enzyme solution.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding a specific volume of the pNPA stock solution to the reaction mixture.

  • Immediately measure the increase in absorbance at 405-410 nm over time. The absorbance is due to the release of p-nitrophenol.

  • The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

  • A blank reaction without the enzyme should be run to account for the spontaneous hydrolysis of pNPA.

  • Enzyme activity can be calculated using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.

Mandatory Visualization

The following diagrams illustrate the enzymatic deacetylation process and a typical experimental workflow.

Enzymatic_Deacetylation_Pathway cluster_substrate Substrate cluster_enzyme Enzyme cluster_product Products GalPenta α-D-Galactose Pentaacetate CALB Candida antarctica Lipase B (CAL-B) GalPenta->CALB Binding DeacetylatedGal Partially Deacetylated Galactose CALB->DeacetylatedGal Hydrolysis Acetate Acetate CALB->Acetate Release

Fig 1. Enzymatic deacetylation of α-D-Galactose Pentaacetate.

Experimental_Workflow Start Start: Reaction Setup Reaction Incubate Substrate with Enzyme Start->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Workup Quench Reaction & Filter Enzyme Monitoring->Workup Reaction Complete Purification Purify Product (e.g., Chromatography) Workup->Purification Analysis Analyze Product (e.g., NMR, MS) Purification->Analysis End End: Characterized Product Analysis->End

Fig 2. General experimental workflow for enzymatic reactions.

References

Mass Spectrometry in Glycoscience: A Comparative Guide to the Analysis of α-D-Galactose Pentaacetate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of α-D-Galactose pentaacetate and its derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in method selection and data interpretation in glycoscience.

α-D-Galactose pentaacetate, a fully acetylated derivative of the monosaccharide galactose, serves as a crucial building block in the synthesis of various glycoconjugates and carbohydrate-based therapeutics. Its characterization, along with its derivatives, is paramount in ensuring the structural integrity and purity of these compounds. Mass spectrometry (MS) stands out as a powerful analytical tool for this purpose, offering high sensitivity and detailed structural information. This guide delves into the mass spectrometric analysis of α-D-Galactose pentaacetate, comparing different ionization techniques and providing insights into the fragmentation patterns of its derivatives.

Comparative Analysis of Mass Spectrometric Data

The choice of ionization method significantly influences the fragmentation pattern and the type of structural information that can be obtained. Here, we compare the Electron Ionization (EI) mass spectrum of α-D-Galactose pentaacetate with the expected fragmentation from Electrospray Ionization (ESI-MS/MS) of a peracetylated hexose, providing a valuable comparison for researchers.

Electron Ionization (EI) Mass Spectrometry of α-D-Galactose Pentaacetate

The EI mass spectrum of α-D-Galactose pentaacetate is characterized by extensive fragmentation, providing a detailed fingerprint of the molecule. The major observed fragments are presented in the table below, based on data from the MassBank of North America (accession JP011491).

m/zRelative Abundance (%)Putative Fragment Assignment
43100.0[CH₃CO]⁺
10345.9[C₄H₇O₃]⁺
11535.5[C₅H₇O₃]⁺
14530.1[C₆H₉O₄]⁺
16925.7[C₇H₉O₅]⁺
2895.4[M - CH₃COO - CH₂CO]⁺
3318.1[M - CH₃COO]⁺

Note: The molecular ion [M]⁺ at m/z 390 is often not observed or is of very low abundance in the EI spectra of acetylated sugars due to extensive fragmentation.

Electrospray Ionization (ESI-MS/MS) of Peracetylated Hexoses

In contrast to the hard ionization of EI, ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. Subsequent tandem mass spectrometry (MS/MS) is then used to induce fragmentation. The fragmentation of peracetylated hexoses in ESI-MS/MS often involves the sequential loss of acetic acid (60 Da) and acetyl groups (42 Da).

The table below summarizes the characteristic fragmentation of a generic peracetylated hexose, which serves as a model for α-D-Galactose pentaacetate, under ESI-MS/MS conditions.

Precursor IonCollision EnergyMajor Fragment Ions (m/z)Putative Fragment Assignment
[M+Na]⁺ (413.1)Low to Medium353.1[M+Na - CH₃COOH]⁺
311.1[M+Na - CH₃COOH - CH₂CO]⁺
251.1[M+Na - 2(CH₃COOH)]⁺
169.1[HexNAc]⁺ fragment

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are representative protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) of acetylated galactose derivatives.

GC-MS Analysis of Acetylated Monosaccharides

This protocol is suitable for the analysis of volatile derivatives of monosaccharides, such as α-D-Galactose pentaacetate.

  • Sample Preparation (Derivatization):

    • To 1-5 mg of the carbohydrate sample, add 1 mL of acetic anhydride and 1 mL of pyridine.

    • Heat the mixture at 100°C for 1 hour.

    • After cooling, evaporate the reagents under a stream of nitrogen.

    • Dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

ESI-MS/MS Analysis of Peracetylated Galactose

This protocol is suitable for the analysis of less volatile or thermally labile acetylated sugars.

  • Sample Preparation:

    • Dissolve the peracetylated galactose sample in a solvent mixture compatible with ESI, such as acetonitrile/water (1:1, v/v) with 0.1% formic acid, to a final concentration of approximately 1-10 µg/mL. The addition of a small amount of sodium acetate (e.g., 10 µM) can enhance the formation of [M+Na]⁺ adducts.

  • ESI-MS/MS Parameters:

    • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (N₂): 1.5-2.5 L/min.

    • Drying Gas (N₂): 5-10 L/min.

    • Source Temperature: 100-150°C.

    • MS1 Scan: Scan over a mass range of m/z 100-500 to identify the precursor ion (e.g., [M+H]⁺ at m/z 391.1 or [M+Na]⁺ at m/z 413.1).

    • MS/MS Analysis: Select the precursor ion of interest and subject it to collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be optimized for the specific instrument and compound but typically ranges from 10-30 eV.

Visualizing the Analytical Process

To better illustrate the experimental workflows and the underlying chemical principles, the following diagrams have been generated using the DOT language.

experimental_workflow Mass Spectrometry Workflow for α-D-Galactose Pentaacetate cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition & Analysis Sample α-D-Galactose or Derivative Derivatization Acetylation Sample->Derivatization GCMS GC-MS Derivatization->GCMS Volatile Samples LCMSMS LC-ESI-MS/MS Derivatization->LCMSMS Non-Volatile Samples MassSpectrum Mass Spectrum GCMS->MassSpectrum LCMSMS->MassSpectrum Fragmentation Fragmentation Pattern Analysis MassSpectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: A generalized workflow for the mass spectrometric analysis of α-D-Galactose pentaacetate.

fragmentation_pathway Postulated EI Fragmentation of α-D-Galactose Pentaacetate M α-D-Galactose Pentaacetate (m/z 390) F331 [M - CH₃COO]⁺ (m/z 331) M->F331 - 59 Da F289 [M - CH₃COO - CH₂CO]⁺ (m/z 289) F331->F289 - 42 Da F169 [C₇H₉O₅]⁺ (m/z 169) F331->F169 - 162 Da F103 [C₄H₇O₃]⁺ (m/z 103) F169->F103 - 66 Da F43 [CH₃CO]⁺ (m/z 43) F169->F43 - 126 Da

Caption: A simplified representation of a possible fragmentation pathway for α-D-Galactose pentaacetate under Electron Ionization.

Structural Elucidation of α-D-Galactose Pentaacetate: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of carbohydrate derivatives is paramount. This guide provides a comparative analysis of two powerful analytical techniques, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of α-D-Galactose pentaacetate. We present supporting experimental data and detailed protocols to assist in the selection of the most appropriate method for your research needs.

Introduction

α-D-Galactose pentaacetate is a fully acetylated derivative of the monosaccharide galactose. The presence of five acetate groups enhances its solubility in organic solvents, making it a versatile building block in the synthesis of various glycoconjugates and other carbohydrate-based molecules.[1] Accurate determination of its three-dimensional structure is crucial for understanding its reactivity, stereochemistry, and interaction with biological systems. While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers valuable insights into its conformation in solution.

Methods of Structural Confirmation: A Head-to-Head Comparison

FeatureX-ray CrystallographyNMR Spectroscopy
Principle Diffraction of X-rays by a single crystal to determine the arrangement of atoms in the crystal lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to probe the chemical environment and connectivity of atoms.
Sample Phase Solid (single crystal)Liquid (solution)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.Information on chemical structure, connectivity, stereochemistry, and conformational dynamics in solution.
Strengths Provides an unambiguous and highly detailed atomic-level structure.Non-destructive, requires smaller sample amounts, and provides information about the molecule's behavior in solution, which can be more biologically relevant.
Limitations Requires the growth of a high-quality single crystal, which can be challenging. The solid-state conformation may not be the same as the solution conformation.Provides an averaged structure in solution and interpretation can be complex for larger molecules. Does not directly provide bond lengths and angles with the same precision as X-ray crystallography.

Experimental Data

X-ray Crystallographic Data

Single-crystal X-ray analysis has been performed on both the α and β anomers of D-galactose pentaacetate, providing detailed insights into their solid-state conformations.

A study by Roslund et al. determined the conformation of the galactose ring in α-D-galactose pentaacetate to be a 4C1 chair conformation in the crystalline form.[2][3] While the full crystallographic data for the α-anomer requires accessing the publication's supplementary information, the unit cell parameters for the β-anomer have been reported.

Table 1: Comparison of Crystallographic Data for D-Galactose Pentaacetate Anomers

Parameterα-D-Galactose Pentaacetateβ-D-Galactose Pentaacetate
Crystal System OrthorhombicOrthorhombic
Space Group P212121P212121
a (Å) Data from Roslund et al. pending8.348
b (Å) Data from Roslund et al. pending9.021
c (Å) Data from Roslund et al. pending25.418
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (Å3) Data from Roslund et al. pending1917.5
Z 44
Reference Roslund et al., J. Org. Chem.Thibodeaux et al., Carbohydr. Res.

Note: The detailed crystallographic data for α-D-Galactose pentaacetate, including unit cell dimensions, bond lengths, and bond angles, can be obtained from the supplementary information of the cited publication by Roslund et al.

NMR Spectroscopic Data

Table 2: 1H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for β-D-Galactose Pentaacetate in CDCl3

ProtonChemical Shift (δ)Coupling Constants (J)
H-15.713J(1,2) = 8.3
H-25.097
H-35.339J(3,4) = 3.4
H-45.434J(4,5) = 1.0
H-54.079
H-6a4.16J(6a,6b) = -11.1, J(6a,5) = 6.8
H-6b4.14J(6b,5) = 6.4
Acetyl Protons2.172, 2.129, 2.053, 2.050, 2.000

Data sourced from ChemicalBook.[4]

Experimental Protocols

X-ray Crystallography Workflow

The process of determining the crystal structure of a small molecule like α-D-Galactose pentaacetate follows a well-defined workflow.

experimental_workflow X-ray Crystallography Workflow for Structural Confirmation cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification of α-D-Galactose Pentaacetate crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing & Reduction xray->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structural Model

A generalized workflow for determining the crystal structure of a small molecule.

1. Synthesis and Purification: α-D-Galactose pentaacetate is synthesized by the acetylation of D-galactose using acetic anhydride, often with a catalyst such as pyridine or zinc chloride. The product is then purified by recrystallization from a suitable solvent like ethanol or methanol to achieve high purity, which is essential for growing quality crystals.

2. Single Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, is another common technique.

3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

4. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The initial phases of the structure factors are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

5. Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final atomic coordinates are then deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

NMR Spectroscopy Protocol

1. Sample Preparation: A small amount (typically 1-5 mg) of purified α-D-Galactose pentaacetate is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

2. 1D NMR Spectra Acquisition:

  • 1H NMR: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling patterns of the hydrogen atoms. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • 13C NMR: A one-dimensional carbon NMR spectrum is acquired to determine the number of unique carbon environments. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans is typically required.

3. 2D NMR Spectra Acquisition: To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, a series of two-dimensional NMR experiments are performed:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across the glycosidic bond and the acetate groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule in solution.

4. Data Processing and Analysis: The acquired NMR data are processed (Fourier transformation, phasing, and baseline correction) and analyzed to extract the chemical shifts, coupling constants, and cross-peak information. This data is then used to piece together the complete structure and conformation of α-D-Galactose pentaacetate in solution.

logical_relationship NMR Data Interpretation for Structural Confirmation cluster_analysis Data Analysis NMR_Data 1D & 2D NMR Spectra Chemical_Shifts Chemical Shifts (δ) - Identify functional groups - Anomeric configuration NMR_Data->Chemical_Shifts Coupling_Constants Coupling Constants (J) - Dihedral angles - Stereochemistry NMR_Data->Coupling_Constants Connectivity 2D Correlations (COSY, HSQC, HMBC) - H-H connectivity - C-H connectivity NMR_Data->Connectivity Spatial_Proximity NOESY/ROESY - Through-space H-H proximity - Conformation NMR_Data->Spatial_Proximity Structural_Confirmation Complete 3D Structure & Conformation in Solution Chemical_Shifts->Structural_Confirmation Coupling_Constants->Structural_Confirmation Connectivity->Structural_Confirmation Spatial_Proximity->Structural_Confirmation

The logical flow of information from NMR experiments to structural elucidation.

Conclusion

Both X-ray crystallography and NMR spectroscopy are indispensable tools for the structural confirmation of α-D-Galactose pentaacetate. X-ray crystallography provides an unparalleled level of detail for the solid-state structure, offering a static, high-resolution snapshot of the molecule. In contrast, NMR spectroscopy reveals the dynamic nature of the molecule in solution, providing crucial information about its conformational preferences in a more biologically relevant environment. For a comprehensive understanding of the structural characteristics of α-D-Galactose pentaacetate, a combined approach utilizing both techniques is highly recommended. This allows for a complete picture of the molecule, from its precise atomic arrangement in the solid state to its conformational behavior in solution, which is invaluable for applications in drug design and glycobiology.

References

A Comparative Guide to Glycosylation Promoters for α-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of α-glycosides is a pivotal challenge in carbohydrate chemistry, with significant implications for drug discovery and development. The choice of promoter is critical in directing the stereochemical outcome of a glycosylation reaction. This guide provides a comparative analysis of various promoters used for the glycosylation of α-D-Galactose pentaacetate and its derivatives, supported by experimental data to facilitate the selection of the most suitable catalyst for achieving high α-selectivity and yield.

Performance Comparison of Glycosylation Promoters

The efficiency and stereoselectivity of a glycosylation reaction are profoundly influenced by the promoter, solvent, temperature, and the nature of the glycosyl donor and acceptor. Below is a summary of the performance of several common Lewis acid promoters in glycosylation reactions involving galactose derivatives. It is important to note that the data is compiled from different studies with varying reaction conditions, and direct comparison should be made with caution.

PromoterGlycosyl DonorGlycosyl AcceptorSolventTemperature (°C)Yield (%)α:β RatioReference
SnCl₄Per-O-benzoyl-α-D-galactopyranoseMethyl 2,3,4-tri-O-benzoyl-α-D-galactopyranosideNot specifiedNot specifiedEffectiveα-anomer favored[1]
BF₃·OEt₂Per-O-benzoyl-α-D-galactopyranoseMethyl 2,3,4-tri-O-benzoyl-α-D-galactopyranosideNot specifiedNot specifiedNot specifiedβ-anomer favored[1]
Hf(OTf)₄N-Acetylgalactosamine donorPrimary alcoholNot specifiedRefluxHigh (approx. 90%)90:10[2]
Sc(OTf)₃N-Acetylgalactosamine donorPrimary alcoholNot specified90High (approx. 90%)10:90[2]
TMSOTf / Ag₂OPer-benzylated thioglycosideGlucosyl acceptorNot specifiedNot specified961:20[3]
TfOH / Ag₂SO₄2,6-di-O-benzyl-3,4-O-(2',3'-dimethoxybutane-2',3'-diyl)-D-galactopyranosyl bromide2-OH acceptorNot specified0 to rt91Complete α[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for glycosylation reactions using different promoters.

Protocol 1: Tin(IV) Chloride (SnCl₄) Promoted Glycosylation for α-Anomer Synthesis

This protocol is adapted from a procedure favoring α-anomerization.[1]

  • Preparation of Reactants:

    • Dissolve the per-O-benzoylated-α-D-galactopyranose (glycosyl donor) and the glycosyl acceptor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

    • Molecular sieves (e.g., 4 Å) are added to ensure anhydrous conditions.

  • Reaction Initiation:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add a solution of SnCl₄ in the reaction solvent dropwise to the stirred mixture.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • Filter the mixture through Celite to remove solids.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to isolate the desired α-glycoside.

Protocol 2: Triflic Acid (TfOH) and Silver(I) Sulfate (Ag₂SO₄) Promoted α-Glycosylation

This protocol is based on a cooperative catalysis system for high α-selectivity.[3]

  • Preparation of Reactants:

    • To a mixture of the galactosyl bromide donor and the glycosyl acceptor in an appropriate anhydrous solvent, add silver sulfate (Ag₂SO₄).

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C.

    • Add a solution of triflic acid (TfOH) in the reaction solvent dropwise.

  • Reaction Progression and Work-up:

    • Allow the reaction to warm to room temperature and stir for the specified time (e.g., 3 hours), monitoring by TLC.

    • Quench the reaction, for example, with triethylamine.

    • Dilute the mixture with an organic solvent and wash with saturated sodium bicarbonate and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification:

    • Purify the residue by silica gel column chromatography to obtain the pure α-glycoside.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the comparative study of different glycosylation promoters.

G Comparative Glycosylation Promoter Workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_analysis Analysis & Comparison donor Glycosyl Donor (α-D-Galactose Pentaacetate) reaction_A Reaction A (Specific Conditions) donor->reaction_A reaction_B Reaction B (Specific Conditions) donor->reaction_B reaction_C Reaction C (Specific Conditions) donor->reaction_C acceptor Glycosyl Acceptor acceptor->reaction_A acceptor->reaction_B acceptor->reaction_C solvents Anhydrous Solvents solvents->reaction_A solvents->reaction_B solvents->reaction_C promoter_A Promoter A (e.g., SnCl₄) promoter_A->reaction_A promoter_B Promoter B (e.g., TMSOTf) promoter_B->reaction_B promoter_C Promoter C (e.g., Hf(OTf)₄) promoter_C->reaction_C workup Quenching & Work-up reaction_A->workup reaction_B->workup reaction_C->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, HPLC, MS) purification->analysis comparison Compare Yields & α/β Ratios analysis->comparison

Caption: Workflow for comparing glycosylation promoters.

References

A Comprehensive Guide to the Validation of α-D-Galactose Pentaacetate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of well-characterized reference standards is fundamental to ensuring the accuracy, reproducibility, and reliability of analytical data. This guide provides a detailed comparison of α-D-Galactose pentaacetate and the official D-Galactose reference standard, offering insights into their validation and application.

Physicochemical Properties: A Head-to-Head Comparison

A primary assessment of a potential reference standard involves the characterization of its fundamental physicochemical properties. α-D-Galactose pentaacetate, a derivative of D-galactose, exhibits distinct properties due to the acetylation of its hydroxyl groups.

Propertyα-D-Galactose PentaacetateD-Galactose (Reference Standard)
Molecular Formula C₁₆H₂₂O₁₁C₆H₁₂O₆
Molecular Weight 390.34 g/mol 180.16 g/mol
Appearance White crystalline powderWhite crystalline powder
Melting Point ~96 °C167-170 °C
Solubility Soluble in chloroform, methanolSoluble in water

The Validation Workflow: A Step-by-Step Approach

The validation of a new reference standard is a meticulous process that involves a battery of analytical tests to confirm its identity, purity, and suitability for its intended use.

Validation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Comparison & Documentation Synthesis Synthesis & Purification PhysChem Physicochemical Properties Synthesis->PhysChem Spectroscopic Spectroscopic Identification PhysChem->Spectroscopic Chromatographic Chromatographic Purity (HPLC) Spectroscopic->Chromatographic Thermal Thermal Analysis (DSC) Chromatographic->Thermal Impurity Impurity Profiling (MS) Thermal->Impurity Comparison Comparison to Official Standard Impurity->Comparison CoA Certificate of Analysis Comparison->CoA Stability Stability Studies CoA->Stability

A logical workflow for the validation of a reference standard.

Analytical Characterization: Methods and Comparative Data

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a reference standard by separating the main component from any impurities.

Parameterα-D-Galactose PentaacetateD-Galactose (USP Method)
Typical Purity ≥98%98.0% - 102.0% (anhydrous basis)
Instrumentation HPLC with Refractive Index (RI) DetectorHPLC with Refractive Index (RI) Detector
Column C18, 5 µm, 4.6 x 250 mmL1 packing (strong cation-exchange resin)
Mobile Phase Acetonitrile:Water (gradient)Water
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 30 °C85 °C

Experimental Protocol: HPLC Purity of α-D-Galactose Pentaacetate

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of α-D-Galactose pentaacetate in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water. Start with 30% acetonitrile, increasing to 70% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Refractive Index (RI) detector.

  • Analysis: Inject 20 µL of the sample solution and record the chromatogram for 30 minutes. Calculate the area percentage of the main peak to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure and is essential for confirming the identity of a reference standard.

Parameterα-D-Galactose PentaacetateD-Galactose
Nucleus ¹H, ¹³C¹H, ¹³C
Solvent CDCl₃D₂O
Key ¹H Signals (ppm) Anomeric proton (~6.3 ppm), Acetyl protons (~2.0-2.2 ppm)Anomeric protons (~4.6 and 5.2 ppm for β and α anomers)
Key ¹³C Signals (ppm) Carbonyl carbons (~170 ppm), Anomeric carbon (~90 ppm)Anomeric carbons (~93 and 97 ppm for α and β anomers)

Experimental Protocol: ¹H NMR of α-D-Galactose Pentaacetate

  • Sample Preparation: Dissolve 5-10 mg of α-D-Galactose pentaacetate in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H NMR.

    • Number of Scans: 16-32.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities.

Parameterα-D-Galactose PentaacetateD-Galactose
Ionization Technique Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Expected [M+Na]⁺ ion m/z 413.1m/z 203.0
Fragmentation Loss of acetyl groupsLoss of water molecules

Experimental Protocol: ESI-MS of α-D-Galactose Pentaacetate

  • Sample Preparation: Prepare a dilute solution of α-D-Galactose pentaacetate (approximately 10 µg/mL) in methanol.

  • MS Analysis:

    • Instrument: ESI-Time of Flight (TOF) or Quadrupole mass spectrometer.

    • Mode: Positive ion mode.

    • Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-600.

Differential Scanning Calorimetry (DSC) for Purity and Thermal Behavior

DSC is a powerful technique for determining the melting point and assessing the purity of crystalline solids.

Parameterα-D-Galactose PentaacetateD-Galactose
Melting Point (°C) Sharp endotherm around 96 °CSharp endotherm around 167-170 °C
Purity Assessment Based on the shape and sharpness of the melting peakBased on the shape and sharpness of the melting peak

Experimental Protocol: DSC of α-D-Galactose Pentaacetate

  • Sample Preparation: Accurately weigh 2-5 mg of α-D-Galactose pentaacetate into an aluminum DSC pan and seal it.

  • DSC Analysis:

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Temperature Program: Heat the sample from 25 °C to 120 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm. A sharp peak is indicative of high purity.

Impurity Profiling and Comparison with D-Galactose

The USP monograph for D-Galactose provides a framework for the types of impurities that need to be controlled for a reference standard. For α-D-Galactose pentaacetate, potential impurities could include the free galactose, partially acetylated galactose species, and the anomeric (β) form.

Impurity_Profile cluster_Main α-D-Galactose Pentaacetate cluster_Impurities Potential Impurities Main α-D-Galactose Pentaacetate Imp1 β-D-Galactose Pentaacetate Main->Imp1 Anomerization Imp2 Partially Acetylated Galactose Main->Imp2 Incomplete Acetylation or Hydrolysis Imp4 Residual Solvents Main->Imp4 Synthesis/Purification Imp3 D-Galactose Imp2->Imp3 Hydrolysis

Potential impurities related to α-D-Galactose pentaacetate.

Advantages of α-D-Galactose Pentaacetate as a Reference Standard:

  • Improved Solubility in Organic Solvents: The acetyl groups enhance its solubility in common organic solvents used in synthesis and chromatography, making it easier to handle in certain applications.

  • Stability: The protected hydroxyl groups can make it less hygroscopic and potentially more stable under certain storage conditions compared to the free sugar.

  • Chromatographic Behavior: Its less polar nature leads to better retention and separation on reverse-phase HPLC columns.

Considerations:

  • Not the Active Moiety: In biological assays or as a standard for quantifying galactose in biological matrices, the free sugar, D-galactose, is the relevant analyte.

  • Additional Characterization: As it is a derivative, its validation requires confirmation of the acetylation pattern and anomeric configuration.

Conclusion

α-D-Galactose pentaacetate can serve as a valuable reference standard, particularly in synthetic chemistry and as an intermediate where its solubility and stability in organic solvents are advantageous. Its validation requires a comprehensive analytical approach, including HPLC, NMR, MS, and DSC, to establish its identity, purity, and impurity profile. While the official USP reference standard for galactose is the free sugar, D-Galactose, the pentaacetate derivative offers practical benefits in specific applications. The choice between these standards should be guided by the specific requirements of the analytical method and the intended use.

The Anomeric Effect in α-D-Galactose Pentaacetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, dictates the conformational preference of substituents at the anomeric carbon. This guide provides a comparative analysis of the anomeric effect in α-D-galactose pentaacetate against other peracetylated pyranoses, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. This information is crucial for researchers in drug development and related scientific fields where molecular conformation can significantly impact biological activity and molecular recognition.

Understanding the Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, contrary to what would be expected based on steric hindrance. This effect arises from a stabilizing hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom and the antibonding orbital (σ*) of the C1-substituent bond. The strength of the anomeric effect is influenced by several factors, including the nature of the substituent, the solvent, and the stereochemistry of the pyranose ring.

Comparative Analysis of Anomeric Ratios in Peracetylated Pyranoses

The anomeric composition of peracetylated pyranoses can be influenced by the conditions of their synthesis, particularly the type of catalyst used. Peracetylation of monosaccharides with acetic anhydride under acidic or basic conditions can lead to different anomeric ratios, reflecting kinetic or thermodynamic control of the reaction.

A study on the peracetylation of D-glucose, D-galactose, and D-mannose provides a direct comparison of the resulting anomeric distributions as determined by ¹H NMR spectroscopy.

MonosaccharideCatalystα-Pyranose (%)β-Pyranose (%)Other Forms (%)
D-Galactose HClO₄85.36.78.0 (open-chain)
NaOAc32.167.9-
D-Glucose HClO₄1000-
NaOAc0100-
D-Mannose HClO₄92.57.5-
NaOAc68.231.8-

Table 1: Anomeric distribution of peracetylated pyranoses under acidic and basic catalysis. Data sourced from.

Under acidic conditions (HClO₄ catalyst), the formation of the α-anomer is strongly favored for all three hexoses, which is consistent with the anomeric effect providing thermodynamic stability. In the case of D-glucose, the reaction is exclusively selective for the α-anomer. For D-galactose and D-mannose, the α-anomer is the major product. Conversely, under basic conditions (NaOAc catalyst), the β-anomer is the major product for D-galactose and the exclusive product for D-glucose, suggesting that the reaction proceeds under kinetic control where the equatorial approach of the acetylating agent is favored. D-mannose pentaacetate, however, still shows a preference for the α-anomer even under basic conditions, highlighting the influence of the C2-axial hydroxyl group on the anomeric equilibrium.

¹H NMR Spectroscopic Data for Anomeric Protons

The anomeric ratio is typically determined by integrating the signals of the anomeric protons (H-1) in the ¹H NMR spectrum. The chemical shift (δ) and the coupling constant (J) of the anomeric proton are characteristic of the anomer's configuration. Generally, the anomeric proton of the α-anomer (axial) resonates at a lower field (higher ppm) and exhibits a smaller coupling constant with H-2 compared to the β-anomer (equatorial).

CompoundAnomerChemical Shift (δ) of H-1 (ppm)
D-Galactose Pentaacetate β5.713
D-Glucose Pentaacetate α5.68
β6.29
D-Mannose Pentaacetate α5.83
β6.06

Table 2: ¹H NMR chemical shifts of the anomeric protons of peracetylated pyranoses in CDCl₃. Data for D-Galactose Pentaacetate sourced from, and for D-Glucose and D-Mannose Pentaacetates from.

Experimental Protocols

Synthesis of Peracetylated Pyranoses

A general procedure for the peracetylation of monosaccharides involves the reaction of the sugar with acetic anhydride in the presence of a catalyst.

  • Acid-Catalyzed Peracetylation: A mixture of the monosaccharide and acetic anhydride is cooled to 0 °C. A catalytic amount of perchloric acid (HClO₄) is added, and the reaction is allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by column chromatography.

  • Base-Catalyzed Peracetylation: A mixture of the monosaccharide, acetic anhydride, and fused sodium acetate (NaOAc) is heated. The reaction progress is monitored by TLC. Upon completion, the product is isolated by column chromatography.

Determination of Anomeric Ratio by ¹H NMR Spectroscopy

The anomeric ratio of the resulting peracetylated sugar is determined by ¹H NMR spectroscopy.

  • Sample Preparation: A sample of the purified peracetylated sugar is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: A ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.

  • Data Analysis: The signals corresponding to the anomeric protons (H-1) of the α- and β-anomers are identified. The relative integrals of these signals are used to calculate the percentage of each anomer in the mixture.

Visualization of Factors Influencing the Anomeric Effect

The following diagram illustrates the key factors that influence the magnitude of the anomeric effect.

AnomericEffectFactors cluster_Factors Influencing Factors AnomericEffect Anomeric Effect Strength Stereoelectronic Stereoelectronic Factors AnomericEffect->Stereoelectronic primarily driven by Solvent Solvent Polarity AnomericEffect->Solvent modulated by Substituent Nature of Substituents AnomericEffect->Substituent dependent on Stereochemistry Ring Stereochemistry AnomericEffect->Stereochemistry influenced by Stereoelectronic->AnomericEffect Solvent->AnomericEffect Substituent->AnomericEffect Stereochemistry->AnomericEffect

A Comparative Analysis of the Biological Efficacy of α-D-Galactose Pentaacetate and its Galactosamine Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of α-D-Galactose pentaacetate and its corresponding C-2 substituted galactosamine analogue, D-Galactosamine pentaacetate. While direct comparative studies are limited, this document synthesizes available data on their individual biological effects, potential mechanisms of action, and relevant experimental protocols to aid researchers in selecting the appropriate molecule for their studies.

Introduction

α-D-Galactose pentaacetate and D-Galactosamine pentaacetate are peracetylated forms of galactose and galactosamine, respectively. The acetylation of the hydroxyl and amino groups increases their lipophilicity, thereby enhancing their ability to cross cell membranes via passive diffusion. This increased bioavailability can lead to more potent biological effects compared to their unacetylated parent monosaccharides, which typically require active transport mechanisms.

This guide explores the distinct biological activities reported for each compound, with a focus on their anti-inflammatory and anti-cancer properties.

Data Presentation

Due to the absence of studies directly comparing the two compounds in the same experimental models, the following tables summarize their reported biological activities and physical properties based on available literature.

Table 1: Comparison of Physicochemical Properties

Propertyα-D-Galactose PentaacetateD-Galactosamine Pentaacetate
Molecular Formula C₁₆H₂₂O₁₁C₁₆H₂₃NO₁₀
Molecular Weight 390.34 g/mol 389.35 g/mol
Appearance White crystalline powderWhite solid
Solubility Soluble in organic solvents, insoluble in waterSoluble in organic solvents, moderately soluble in water

Table 2: Summary of Reported Biological Activities

Biological Activityα-D-Galactose PentaacetateD-Galactosamine Pentaacetate
Anti-inflammatory -Derivatives reported as TLR4 inhibitors, suggesting anti-inflammatory potential.
Anti-cancer Potential for necroptotic cell death in neuroblastoma cells (based on D-galactose studies)[1][2].Reported as an anti-tumor agent. Deoxyfluorinated and O-acylated derivatives show anti-proliferative activity[3].
Antiviral -Reported antiviral effects.
Antibacterial -Reported antibacterial effects.
Immunomodulatory -Reported immunomodulatory properties.

Experimental Protocols

Synthesis Protocols

1. Synthesis of α-D-Galactose Pentaacetate

  • Principle: D-galactose is acetylated using an excess of acetic anhydride with a catalyst.

  • Materials: D-galactose, acetic anhydride, sodium acetate (catalyst), dichloromethane (DCM), saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve sodium acetate in acetic anhydride with stirring and heat to 70°C.

    • Add dried D-galactose to the solution and increase the temperature to 95°C.

    • Stir the reaction mixture for 18 hours.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Collect the organic layer and remove the solvent under reduced pressure to obtain α-D-Galactose pentaacetate.

2. Synthesis of D-Galactosamine Pentaacetate

  • Principle: D-galactosamine hydrochloride is fully acetylated using acetic anhydride in the presence of a base.

  • Materials: D-galactosamine hydrochloride, acetic anhydride, pyridine.

  • Procedure:

    • Dissolve D-galactosamine hydrochloride in pyridine.

    • Add acetic anhydride to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization.

Biological Assay Protocols

1. Anti-inflammatory Activity Assessment: Inhibition of Cytokine Production in LPS-Stimulated Macrophages

  • Principle: This assay measures the ability of the test compounds to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage-like cells stimulated with lipopolysaccharide (LPS), a potent activator of Toll-like receptor 4 (TLR4).

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials: RAW 264.7 cells, complete cell culture medium, LPS from E. coli, test compounds (α-D-Galactose pentaacetate and D-Galactosamine pentaacetate), ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[4]

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

2. Anti-cancer Activity Assessment: MTT Cytotoxicity Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

  • Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231 breast cancer, Caco-2 colon cancer).

  • Materials: Cancer cell lines, complete cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[5][6]

Mandatory Visualizations

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates GalN_pentaacetate D-Galactosamine pentaacetate (derivative) GalN_pentaacetate->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory_Cytokines Induces Transcription Cytotoxicity_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight (cell attachment) seed_cells->incubate1 add_compounds Add test compounds (α-D-Galactose pentaacetate & D-Galactosamine pentaacetate) at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

References

Safety Operating Guide

Proper Disposal of a-D-Galactose Pentaacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of a-D-Galactose pentaacetate is a critical aspect of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is imperative to follow established laboratory waste disposal protocols to ensure compliance with local, regional, and national regulations.[1] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound.

I. Waste Identification and Classification

The first and most crucial step is to determine if the this compound waste is considered hazardous.[2][3] Although the pure substance is not federally regulated as hazardous, it may be contaminated with other hazardous chemicals during experimental use.

Actionable Steps:

  • Assess for Contamination: Determine if the this compound waste is mixed with any solvents, reactants, or byproducts that are classified as hazardous (e.g., flammable, corrosive, reactive, or toxic).

  • Consult Safety Data Sheets (SDS): Review the SDS for all components of the waste mixture to identify any hazardous characteristics.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the ultimate authority on waste classification and disposal procedures.[4] Provide them with a complete list of the waste's components to receive a definitive classification.

II. Segregation and Storage

Proper segregation and storage of chemical waste are essential to prevent accidental reactions and ensure safe handling.[5]

Actionable Steps:

  • Dedicated Waste Container: Use a dedicated, leak-proof container for this compound waste. Ensure the container is compatible with all components of the waste mixture.[2][6]

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[1][3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable), the full chemical name "this compound," and the names and concentrations of all other components.[4] The label should also include the accumulation start date and the principal investigator's name and contact information.

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[5][6] This area should be clearly marked, well-ventilated, and away from drains and sources of ignition.[6]

III. Disposal Procedures

The final disposal route depends on the waste classification determined in Step I.

Non-Hazardous Waste Disposal:

If the this compound waste is confirmed to be non-hazardous by your EHS department, it may be permissible to dispose of it in the regular solid waste stream.

Actionable Steps:

  • Obtain EHS Approval: Do not dispose of any chemical waste in the regular trash without explicit written permission from your EHS department.[4]

  • Containerization: Ensure the non-hazardous waste is in a sealed, labeled container to prevent accidental exposure to custodial staff.

Hazardous Waste Disposal:

If the waste is classified as hazardous, it must be disposed of through your institution's hazardous waste program.[4][7]

Actionable Steps:

  • Request Pickup: Contact your EHS department to schedule a pickup of the hazardous waste container.[7][8]

  • Manifesting: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.

  • Do Not Dispose Down the Drain: Never dispose of this compound or any chemical waste down the sanitary sewer unless you have explicit written permission from your EHS department.[4][7][9]

Characteristic Guideline Regulatory Basis
Federal Classification Not classified as hazardous under OSHA 29 CFR 1910.1200[1]OSHA
Waste Determination Responsibility of the waste generator[3]EPA
Disposal of Empty Containers Triple rinse with a suitable solvent; dispose of rinse aid as hazardous waste. Deface label before discarding container in regular trash.[7]RCRA
Spill Cleanup Treat spilled material and cleanup supplies as hazardous waste.[7]RCRA

Experimental Workflow for Disposal

DisposalWorkflow This compound Disposal Workflow cluster_assessment Waste Assessment cluster_non_hazardous Non-Hazardous Pathway cluster_hazardous Hazardous Pathway A Start: this compound Waste Generated B Is the waste mixed with any hazardous materials? A->B C Consult SDS of all components and contact EHS for classification. B->C Yes/Unsure D Confirmed Non-Hazardous by EHS B->D No C->D Non-Hazardous G Classified as Hazardous by EHS C->G Hazardous E Obtain written EHS approval for regular trash disposal. D->E F Dispose of in sealed container in regular solid waste. E->F K End: Compliant Disposal F->K H Segregate and store in a labeled, sealed container in SAA. G->H I Request pickup from EHS for hazardous waste disposal. H->I J Complete hazardous waste manifest. I->J J->K

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling a-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for a-D-Galactose Pentaacetate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE and other safety recommendations.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile gloves.Prevents skin contact with the chemical.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation. A dust mask may be used for handling large quantities or if dust is generated.This compound is a stable, non-volatile solid.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Ventilation Work in a well-ventilated area. A chemical fume hood may be used for procedures that could generate dust.Minimizes inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is critical for the safe handling of this compound. This experimental workflow minimizes risks and ensures operational efficiency.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area gather_ppe 2. Assemble PPE gather_materials 3. Gather Materials don_ppe 4. Don PPE weigh 5. Weigh Substance gather_materials->weigh Proceed to handling dissolve 6. Dissolve/Use in Experiment clean_area 7. Clean Work Area dissolve->clean_area Experiment complete dispose_waste 8. Dispose of Waste doff_ppe 9. Doff PPE wash_hands 10. Wash Hands doff_ppe->wash_hands Final step

Safe Handling Workflow for this compound.

Experimental Protocol:

  • Designate Handling Area: Before starting, designate a clean and uncluttered area for handling the chemical. Ensure a safety shower and eyewash station are readily accessible.

  • Assemble Personal Protective Equipment (PPE): Gather all necessary PPE as outlined in the table above: chemical safety goggles, nitrile gloves, a lab coat, and closed-toe shoes.

  • Gather Materials: Collect this compound, a spatula, a weighing dish, and any necessary solvents or other reagents.

  • Don PPE: Put on your lab coat, followed by safety goggles and nitrile gloves.

  • Weigh Substance: Carefully weigh the desired amount of this compound. Avoid generating dust. If weighing a larger quantity, perform this task in a chemical fume hood or ventilated enclosure.

  • Dissolve/Use in Experiment: Transfer the weighed solid to the reaction vessel or solvent.

  • Clean Work Area: After use, decontaminate the work surface with an appropriate cleaning agent.

  • Dispose of Waste: Dispose of all waste materials according to the disposal plan outlined below.

  • Doff PPE: Remove PPE in the correct order: gloves, lab coat, and then goggles.

  • Wash Hands: Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Place unused or contaminated this compound in a clearly labeled, sealed container for solid chemical waste.

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be collected in this container.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the resulting solution should be collected in a designated container for halogenated or non-halogenated solvent waste, depending on the solvent used.

    • Never dispose of solutions containing this compound down the drain.

Disposal Procedure:

  • Containment: Ensure all waste containers are properly sealed and labeled with the chemical name and any associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Follow your institution's guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal by a licensed waste management company.

By adhering to these safety protocols and operational plans, you can confidently and safely incorporate this compound into your research endeavors, fostering a secure and productive laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
a-D-Galactose pentaacetate
Reactant of Route 2
Reactant of Route 2
a-D-Galactose pentaacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.